Arachidonoyl 2'-fluoroethylamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36FNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGHEWWVBBVYEY-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Arachidonoyl 2'-fluoroethylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for Arachidonoyl 2'-fluoroethylamide, a novel derivative of the endocannabinoid anandamide. Due to the absence of published literature on the direct synthesis of this specific fluorinated analogue, this guide presents a detailed, two-step experimental protocol adapted from the established synthesis of its close structural analogue, Arachidonyl-2'-chloroethylamide (ACEA).[1] The proposed synthesis involves the initial conversion of arachidonic acid to its corresponding acyl chloride, followed by an amide coupling reaction with 2-fluoroethylamine. This document furnishes detailed methodologies, expected quantitative data, and safety considerations. Furthermore, it includes a discussion of the known signaling pathways of ACEA, which are anticipated to be similar for its fluoro-derivative, and provides visualizations of the synthetic workflow and biological mechanisms to aid in research and development.
Introduction
Endocannabinoids and their synthetic analogues are of significant interest to the scientific community for their therapeutic potential in a range of physiological conditions. This compound is a synthetic cannabinoid that is structurally analogous to anandamide, with the key difference being the substitution of the terminal hydroxyl group of the ethanolamine (B43304) moiety with a fluorine atom. This modification is expected to alter the compound's metabolic stability and pharmacokinetic profile, potentially leading to enhanced therapeutic efficacy. This guide outlines a robust and reproducible synthetic route to obtain this compound for research purposes. The methodologies presented are based on the well-documented synthesis of Arachidonyl-2'-chloroethylamide (ACEA), a potent and selective CB1 receptor agonist.[1]
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process, commencing with the activation of arachidonic acid to form arachidonoyl chloride. This is followed by the coupling of the acyl chloride with 2-fluoroethylamine to yield the final product.
Step 1: Synthesis of Arachidonoyl Chloride
Arachidonic acid is converted to the more reactive arachidonoyl chloride using an activating agent such as oxalyl chloride or thionyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) and may be catalyzed by N,N-dimethylformamide (DMF).
Step 2: Amide Coupling to form this compound
The freshly prepared arachidonoyl chloride is then reacted with 2-fluoroethylamine hydrochloride in the presence of a base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloric acid generated during the reaction and the HCl salt of the amine. This results in the formation of the desired amide product.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar N-acylethanolamines.
Materials and Reagents
| Reagent | Purity | Supplier |
| Arachidonic Acid | ≥98% | Sigma-Aldrich |
| Oxalyl Chloride | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| 2-Fluoroethylamine hydrochloride | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Hexane (B92381) | Anhydrous, ≥99% | Sigma-Aldrich |
| Ethyl acetate (B1210297) | HPLC grade | Sigma-Aldrich |
| Silica (B1680970) gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Detailed Methodology
Step 1: Synthesis of Arachidonoyl Chloride
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve arachidonic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.5 to 2 equivalents) to the stirred solution.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude arachidonoyl chloride is a yellow to brown oil and should be used immediately in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve 2-fluoroethylamine hydrochloride (1.2 equivalents) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (2.5 equivalents) to the solution to neutralize the hydrochloride and the HCl that will be formed during the reaction.
-
Dissolve the crude arachidonoyl chloride from Step 1 in anhydrous DCM.
-
Slowly add the arachidonoyl chloride solution to the stirred 2-fluoroethylamine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Load the crude product onto a silica gel column equilibrated with hexane.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration to 20-30%).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an oil.
Quantitative Data (Expected)
The following table summarizes the expected quantitative data for the synthesis, based on typical yields for the synthesis of ACEA.
| Parameter | Expected Value |
| Yield of Arachidonoyl Chloride | ~95% (crude) |
| Overall Yield of this compound | 60-75% |
| Purity (by HPLC) | ≥97% |
| Molecular Formula | C₂₂H₃₆FNO |
| Molecular Weight | 349.53 g/mol |
Signaling Pathways
This compound is expected to act as a cannabinoid receptor agonist, similar to ACEA. ACEA is a potent and highly selective agonist for the cannabinoid receptor type 1 (CB1), with a significantly lower affinity for the CB2 receptor.[1]
CB1 Receptor Activation:
Upon binding to the CB1 receptor, which is a G-protein coupled receptor (GPCR), it is anticipated that this compound will initiate a signaling cascade that includes:
-
Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of ion channels, including the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways.
These signaling events ultimately lead to the modulation of neurotransmitter release and a variety of physiological effects.
Visualizations
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
CB1 Receptor Signaling Pathway
Caption: Anticipated CB1 receptor signaling cascade upon agonist binding.
Safety Precautions
-
Oxalyl chloride and thionyl chloride are toxic and corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
2-Fluoroethylamine hydrochloride is a hazardous substance and should be handled with care, following the supplier's safety data sheet (SDS) recommendations.
-
The final product, This compound , is a psychoactive compound and should be handled with appropriate caution and in accordance with all applicable regulations.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By leveraging the established chemistry of a closely related and well-characterized compound, this document offers a reliable starting point for researchers to produce this novel cannabinoid analogue for further investigation. The provided visualizations of the synthetic workflow and the anticipated biological signaling pathways are intended to facilitate a deeper understanding and guide future research in the field of cannabinoid chemistry and pharmacology. Researchers are advised to adhere to all safety precautions and to optimize the reaction conditions for their specific laboratory settings.
References
The Discovery and Development of Fluorinated Anandamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (B1667382) (N-arachidonoylethanolamine or AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in a myriad of physiological processes, including pain sensation, appetite, mood, and memory. Its therapeutic potential, however, is limited by its rapid enzymatic degradation by fatty acid amide hydrolase (FAAH) and its relatively low affinity for cannabinoid receptors (CB1 and CB2). To overcome these limitations, medicinal chemists have explored various structural modifications of the anandamide scaffold. Among these, the introduction of fluorine atoms has emerged as a promising strategy to enhance metabolic stability and modulate receptor binding affinity and selectivity. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of fluorinated anandamide analogs, intended to serve as a comprehensive resource for researchers in the field of cannabinoid drug discovery.
Structure-Activity Relationships of Fluorinated Anandamide Analogs
The introduction of fluorine into the anandamide molecule can have profound effects on its biological activity, depending on the position of the substitution.
Head Group Modifications
Fluorination of the ethanolamide head group has been a key area of investigation. Substitution of the hydroxyl group with a fluorine atom has been shown to significantly increase affinity for the CB1 receptor.[1] For instance, replacing the 2'-hydroxyl group with fluorine in anandamide led to a tenfold increase in CB1 binding affinity.[2] Methylation at the 2-position of the ethanolamide moiety, in conjunction with 2'-fluorination (as in 2-methyl-2'-fluoro-anandamide or Met-F-AEA), confers enhanced metabolic stability by hindering FAAH-mediated hydrolysis.[3]
Acyl Chain Modifications
While less common, fluorination within the arachidonoyl acyl chain is another strategy to modulate the physicochemical properties of anandamide analogs. Such modifications can influence the conformation of the acyl chain, which is critical for receptor interaction.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo potencies of key fluorinated anandamide analogs compared to anandamide.
Table 1: In Vitro Binding Affinities of Anandamide and Fluorinated Analogs
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | FAAH IC50 (nM) | Reference |
| Anandamide | 89 ± 10 | 371 | >10,000 | [1][2] |
| 2'-Fluoro-anandamide (Fluoroanandamide) | 72 ± 5 | Not Reported | Not Reported | [4] |
| 2-Methyl-2'-fluoro-anandamide (Met-F-AEA) | Potent CB1 agonist | Not Reported | Resistant to hydrolysis | [3] |
Note: Ki values can vary between different assay conditions and laboratories.
Table 2: In Vivo Potency of Anandamide and a Fluorinated Analog
| Compound | Assay | ED50 (µ g/mouse , i.t.) | Reference |
| Anandamide | Tail-flick | 77 (52-113) | [4] |
| 2'-Fluoro-anandamide | Tail-flick | 7 (2-21) | [4] |
| Anandamide | Phenylquinone Writhing | 30 (23-41) | [4] |
| 2'-Fluoro-anandamide | Phenylquinone Writhing | 0.5 (0.1-2) | [4] |
i.t. = intrathecal administration
Experimental Protocols
Synthesis of Fluorinated Anandamide Analogs
While detailed, step-by-step synthetic procedures for specific fluorinated analogs are often proprietary or described in the supplementary information of publications, a general synthetic route is outlined below. The synthesis of N-(arachidonoyl)-2-fluoroethylamine (2'-fluoro-anandamide) typically involves the coupling of arachidonic acid with 2-fluoroethylamine.
General Procedure for the Synthesis of N-Arachidonoyl-2-fluoroethylamine:
-
Activation of Arachidonic Acid: Arachidonic acid is first activated to a more reactive species, such as an acid chloride or an active ester. This can be achieved by reacting arachidonic acid with a chlorinating agent like oxalyl chloride or thionyl chloride, or with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).
-
Amide Coupling: The activated arachidonic acid is then reacted with 2-fluoroethylamine hydrochloride in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the amine on the activated carbonyl group. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.
-
Purification: The crude product is then purified using column chromatography on silica (B1680970) gel to yield the desired N-(arachidonoyl)-2-fluoroethylamine.
References
- 1. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anandamide analog, Met-F-AEA, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of anandamide- and fluoroanandamide-induced antinociception and cross-tolerance to delta 9-THC after intrathecal administration to mice: blockade of delta 9-THC-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fluorination on Cannabinoid Receptor Activity: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into cannabinoid scaffolds has emerged as a powerful tool in medicinal chemistry to modulate their pharmacological properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated cannabinoids, focusing on their binding affinities at cannabinoid receptors 1 (CB1) and 2 (CB2), functional activities, and the underlying signaling pathways. By presenting quantitative data, detailed experimental methodologies, and visual representations of molecular interactions, this document aims to serve as a comprehensive resource for researchers engaged in the design and development of novel cannabinoid-based therapeutics.
Structure-Activity Relationship of Fluorinated Cannabinoids
The introduction of fluorine into a cannabinoid molecule can significantly alter its electronic properties, lipophilicity, metabolic stability, and binding interactions with CB1 and CB2 receptors. The position and number of fluorine atoms are critical determinants of the resulting pharmacological profile.
Classical Cannabinoids (THC and CBD Derivatives)
Fluorination of classical cannabinoid structures, such as Δ⁸-tetrahydrocannabinol (Δ⁸-THC) and cannabidiol (B1668261) (CBD), has yielded compounds with varied and sometimes unexpected activities.
-
Fluorination of the Phenolic Hydroxyl Group: Replacement of the C1 hydroxyl group in Δ⁸-THC analogs with fluorine has been shown to be detrimental to CB1 receptor binding affinity. This suggests that the hydroxyl group may act as a hydrogen bond donor, an interaction that fluorine cannot replicate.[1]
-
Fluorination of the Alkyl Side Chain: Modification of the C3-alkyl side chain is a common strategy to modulate cannabinoid activity. While direct fluorination of the pentyl side chain in classical structures is less explored, related studies on synthetic cannabinoids show that terminal fluorination of an N-pentyl chain can increase CB1 potency.
-
Fluorination of the Aromatic Ring: The synthesis of 4'-F-CBD (HUF-101), where a fluorine atom is introduced on the aromatic ring of CBD, has been reported to be considerably more potent than CBD in behavioral assays predictive of anxiolytic, antidepressant, antipsychotic, and anti-compulsive activity.[2]
-
Fluorination of the Terpene Ring: Introduction of fluorine at other positions, such as the propylidene moiety of CBD diacetate or the C-7 methyl group of 8,9-dihydro-CBD, has also been explored, yielding compounds with distinct pharmacological profiles.[2]
Synthetic Cannabinoids
A wide array of synthetic cannabinoids have been subjected to fluorination, leading to significant insights into their SAR.
-
2-Oxoquinoline Derivatives: A series of fluorinated 2-oxoquinoline derivatives have been synthesized and shown to be potent and selective CB2 receptor ligands.[3] The position of fluorine substitution on the quinoline (B57606) ring and the nature of the amide substituent are critical for high affinity and selectivity. For instance, some fluorinated analogues exhibit sub-nanomolar Ki values for the CB2 receptor with no significant binding to the CB1 receptor.[3]
-
Adamantyl Cannabinoids: The replacement of the C3-alkyl chain with an adamantyl group has led to potent CB1 receptor agonists. Further modification by incorporating fluorine into the adamantyl moiety is an area of active investigation to fine-tune receptor affinity and functional activity.
-
Indole (B1671886) and Indazole Derivatives: Many synthetic cannabinoids are based on indole or indazole scaffolds. Terminal fluorination of the N-alkyl chain (e.g., N-pentyl to N-(5-fluoropentyl)) is a common modification that often leads to increased CB1 receptor potency.[4]
Quantitative Data
The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50) of a selection of fluorinated cannabinoids at human CB1 and CB2 receptors.
Table 1: Binding Affinities (Ki) of Fluorinated Cannabinoids at Human CB1 and CB2 Receptors
| Compound | Scaffold | Fluorination Position | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| Fluorinated 2-Oxoquinolines | |||||
| Compound 14[3] | 2-Oxoquinoline | N/A | >10000 | 2.8 | >3571 |
| Compound 15[3] | 2-Oxoquinoline | N/A | >10000 | 5.0 | >2000 |
| Compound 16[3] | 2-Oxoquinoline | N/A | >10000 | 2.4 | >4167 |
| Compound 18[3] | 2-Oxoquinoline | N/A | >10000 | 22 | >455 |
| Compound 19[3] | 2-Oxoquinoline | N/A | >10000 | 0.8 | >12500 |
| Compound 21[3] | 2-Oxoquinoline | N/A | >10000 | 1.4 | >7143 |
| Fluorinated Indole/Indazole Derivatives | |||||
| 5F-ADBINACA[5] | Indazole | 5-Fluoropentyl | High Affinity | High Affinity | N/A |
| AB-FUBINACA[5] | Indazole | 4-Fluorobenzyl | High Affinity | High Affinity | N/A |
| STS-135[5] | Indole | 5-Fluoropentyl | High Affinity | High Affinity | N/A |
| AM-2201[4] | Indole | 5-Fluoropentyl | Potent Agonist | Potent Agonist | N/A |
| XLR-11[4] | Indole | 5-Fluoropentyl | Potent Agonist | Potent Agonist | N/A |
| 5F-PB-22[4] | Indole | 5-Fluoropentyl | Potent Agonist | Potent Agonist | N/A |
Note: "N/A" indicates that the specific quantitative data was not available in the cited sources.
Table 2: Functional Activity (EC50) of Fluorinated Cannabinoids at Human CB1 and CB2 Receptors
| Compound | Scaffold | CB1 EC50 (nM) | CB2 EC50 (nM) |
| JWH-018[4] | Indole | 2.8 | 6.5 |
| AM-2201 (fluorinated JWH-018)[4] | Indole | ~2-5x more potent than JWH-018 | N/A |
| UR-144[4] | Indole | 1959 | 206 |
| XLR-11 (fluorinated UR-144)[4] | Indole | More potent than UR-144 | N/A |
| PB-22[4] | Indole | N/A | N/A |
| 5F-PB-22 (fluorinated PB-22)[4] | Indole | More potent than PB-22 | N/A |
| APICA[4] | Indole | N/A | N/A |
| STS-135 (fluorinated APICA)[4] | Indole | More potent than APICA | N/A |
Note: "N/A" indicates that the specific quantitative data was not available in the cited sources.
Experimental Protocols
Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for cannabinoid receptors using a competitive radioligand displacement assay.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [³H]CP55,940), a high-affinity synthetic cannabinoid agonist.
-
Test compound (unlabeled fluorinated cannabinoid).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (typically at or below its Kd value) and varying concentrations of the unlabeled test compound in the binding buffer.
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Functional Assay
This functional assay measures the ability of a compound to activate G-protein-coupled receptors (GPCRs) like CB1 and CB2 by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compound (fluorinated cannabinoid agonist).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: Unlabeled GTPγS.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with GDP in the assay buffer to ensure that G-proteins are in their inactive, GDP-bound state.
-
Incubation: Add varying concentrations of the test compound to the membrane preparation, followed by the addition of [³⁵S]GTPγS.
-
Reaction: Incubate the mixture for a defined period (e.g., 60 minutes) at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Quantify the radioactivity retained on the filters.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding (total binding minus non-specific binding) against the concentration of the test compound to generate a dose-response curve. From this curve, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.
Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of CB1 and CB2 receptors.
Caption: CB1 Receptor Signaling Pathway
Caption: CB2 Receptor Signaling Pathway
Conclusion
The fluorination of cannabinoids is a versatile and effective strategy for modulating their interaction with CB1 and CB2 receptors. The structure-activity relationships discussed in this guide highlight the critical role of the position and chemical context of fluorine substitution in determining receptor affinity, selectivity, and functional activity. The provided quantitative data and detailed experimental protocols offer a practical framework for the rational design and evaluation of novel fluorinated cannabinoid analogs. As research in this area continues, a deeper understanding of these structure-activity relationships will be instrumental in the development of next-generation cannabinoid-based therapeutics with improved efficacy and safety profiles for a range of clinical applications.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Arachidonoyl 2'-fluoroethylamide (AEF-DEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl 2'-fluoroethylamide (AEF-DEA) is a synthetic analog of the endogenous cannabinoid, anandamide (B1667382) (AEA). Its structural modification, the substitution of the terminal hydroxyl group of the ethanolamine (B43304) moiety with a fluorine atom, significantly alters its pharmacological profile. This guide provides a comprehensive overview of the mechanism of action of AEF-DEA, focusing on its interactions with the primary components of the endocannabinoid system (ECS), including cannabinoid receptors and metabolic enzymes. The information presented herein is intended to support further research and drug development efforts centered on this and related compounds.
Interaction with Cannabinoid Receptors
AEF-DEA exhibits a high affinity and selectivity for the cannabinoid type 1 (CB1) receptor over the cannabinoid type 2 (CB2) receptor. This binding profile is a critical determinant of its potential physiological effects, which are expected to be predominantly centrally mediated.
Binding Affinity
Quantitative analysis of the binding affinity of AEF-DEA for human cannabinoid receptors has been determined through radioligand binding assays. The dissociation constant (Ki) values are summarized in the table below. For context, the binding affinities of its parent compound, anandamide, and the well-characterized chloro-analog, arachidonoyl-2'-chloroethylamide (ACEA), are also provided.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity (CB2 Ki / CB1 Ki) |
| This compound (AEF-DEA) | 26.7 | 908 | ~34 |
| Anandamide (AEA) | 89 | 370 | ~4.2 |
| Arachidonoyl-2'-chloroethylamide (ACEA) | 1.4 | 3100 | ~2214 |
Data compiled from published studies. It is important to note that assay conditions can influence absolute values.
The data clearly indicates that the 2'-fluoro substitution enhances CB1 receptor affinity compared to anandamide. While not as potent as its chloro-counterpart (ACEA), AEF-DEA demonstrates a significant preference for the CB1 receptor.
Enzymatic Metabolism
The in vivo efficacy and duration of action of endocannabinoid analogs are heavily influenced by their susceptibility to enzymatic hydrolysis. The primary enzymes responsible for the degradation of anandamide and related compounds are Fatty Acid Amide Hydrolase (FAAH) and, to a lesser extent, Monoacylglycerol Lipase (MAGL).
Interaction with Fatty Acid Amide Hydrolase (FAAH)
Interaction with Monoacylglycerol Lipase (MAGL)
There is currently no available data in the scientific literature describing the interaction of this compound with Monoacylglycerol Lipase (MAGL). Further research is required to determine if AEF-DEA acts as a substrate or inhibitor of this enzyme.
Functional Activity at the CB1 Receptor
The binding of an agonist to the CB1 receptor typically initiates a G-protein signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels. While the structural similarity of AEF-DEA to the known CB1 agonist anandamide, and the even more potent agonist ACEA, strongly suggests that AEF-DEA also functions as a CB1 receptor agonist, direct quantitative functional data (e.g., EC50 values from GTPγS binding or cAMP modulation assays) are not currently available in published studies.
Signaling Pathways and Metabolic Fate
The following diagrams illustrate the presumed signaling cascade initiated by AEF-DEA at the CB1 receptor and its metabolic degradation by FAAH.
The Pharmacology of AEF0117: A Technical Guide to its Allosteric Modulation of the CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AEF0117 is a first-in-class therapeutic candidate that functions as a signaling-specific inhibitor of the Cannabinoid Type 1 (CB1) receptor. Structurally a synthetic analog of pregnenolone, AEF0117 exhibits a novel mechanism of action as a biased allosteric modulator. It selectively attenuates specific downstream signaling pathways activated by orthosteric CB1 agonists like Δ⁹-tetrahydrocannabinol (THC), without altering the agonist's binding affinity at the primary binding site. This technical guide provides a comprehensive overview of the binding characteristics and functional effects of AEF0117 on the CB1 receptor, along with detailed experimental methodologies.
Introduction to AEF0117
AEF0117 represents a significant advancement in cannabinoid receptor pharmacology. Unlike traditional antagonists or inverse agonists that block the orthosteric binding site of the CB1 receptor, AEF0117 binds to an allosteric site, the same region as the neurosteroid pregnenolone.[1][2] This interaction does not prevent agonists like THC from binding but rather modulates the conformational changes of the receptor upon agonist binding. The result is a "biased" or "signaling-specific" inhibition, where certain intracellular signaling cascades are dampened while others remain unaffected.[1][3] This unique mechanism of action suggests a potential therapeutic window for treating conditions like cannabis use disorder by reducing the deleterious effects of THC without producing intrinsic psychoactive effects or precipitating withdrawal.[1][2][3]
Binding and Functional Affinity of AEF0117
As an allosteric modulator, the interaction of AEF0117 with the CB1 receptor is not characterized by direct competition with orthosteric ligands. Therefore, its affinity is best described through functional assays that measure its ability to inhibit agonist-induced signaling.
Orthosteric Binding Assays
Studies have shown that AEF0117 does not displace the binding of the high-affinity synthetic cannabinoid agonist [³H]CP55,940 from the orthosteric site of the CB1 receptor.[1][2] This is a key characteristic that distinguishes it from competitive antagonists.
Functional Potency
The potency of AEF0117 is quantified by its ability to inhibit specific downstream effects of THC. The compound has shown significant potency in inhibiting non-G-protein-mediated signaling pathways.
| Functional Assay | Agonist | Cell Line | IC₅₀ (nM) | Reference |
| Inhibition of Cellular Respiration | THC | HEK293-hCB1 | 3 | [1][2] |
| Inhibition of p-ERK1/2 Phosphorylation | THC | CHO-hCB1 | 300 | [1][2] |
| Inhibition of p-ERK1/2 Phosphorylation | THC | STHdhQ7/Q7 (mouse CB1) | 300 | [1][2] |
Receptor Selectivity
In a broad panel screening against 85 different receptors, including the CB2 receptor and major steroid receptors, AEF0117 at a concentration of 10 µM showed no significant binding activity.[1] This indicates a high degree of selectivity for its allosteric site on the CB1 receptor.
Signaling Pathways Modulated by AEF0117
The CB1 receptor, a G-protein coupled receptor (GPCR), signals through multiple intracellular pathways upon activation by an agonist like THC. AEF0117 exhibits biased modulation of these pathways.
-
G-protein-dependent Pathway (cAMP): THC binding to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. AEF0117 does not affect this pathway.[1][2][3]
-
β-arrestin-dependent Pathway (p-ERK1/2): CB1 receptor activation also initiates a β-arrestin-mediated signaling cascade, which includes the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). AEF0117 has been shown to inhibit THC-induced phosphorylation of ERK1/2.[1][2]
-
Mitochondrial Respiration: THC can induce a decrease in cellular respiration, an effect that is potently inhibited by AEF0117.[1][2][3]
Figure 1: AEF0117 Biased Allosteric Modulation of CB1 Receptor Signaling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of AEF0117.
Radioligand Displacement Assay (for Orthosteric Binding)
This protocol is designed to demonstrate the lack of competitive binding of AEF0117 at the orthosteric CB1 site.
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human CB1 receptor (HEK-hCB1) are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of the radioligand [³H]CP55,940 (e.g., 0.5-1.0 nM).
-
Increasing concentrations of AEF0117 (e.g., 10⁻¹⁰ to 10⁻⁵ M) or a known CB1 antagonist (for positive control) are added.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled CB1 agonist (e.g., 10 µM WIN 55,212-2).
-
The reaction is initiated by adding the cell membrane preparation (e.g., 20-40 µg protein/well).
-
The plate is incubated at 30°C for 60-90 minutes.
-
-
Termination and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Filters are dried, and scintillation cocktail is added.
-
Radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Data are analyzed using non-linear regression. The results are expected to show no significant displacement of [³H]CP55,940 by AEF0117, indicating a lack of binding at the orthosteric site.
-
Figure 2: Workflow for Radioligand Displacement Assay.
p-ERK1/2 Phosphorylation Assay
This protocol measures the ability of AEF0117 to inhibit THC-induced ERK1/2 phosphorylation.
-
Cell Culture and Plating:
-
CHO cells stably expressing the human CB1 receptor (CHO-hCB1) are cultured and seeded into 24- or 48-well plates.
-
Cells are grown to 80-90% confluency and then serum-starved for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
-
Compound Treatment:
-
Cells are pre-incubated with various concentrations of AEF0117 for a specified time (e.g., 30 minutes).
-
THC (e.g., 30 nM) is then added, and the cells are incubated for a further 5-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
The medium is removed, and cells are lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined.
-
-
Detection (Western Blot or ELISA):
-
Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
ELISA: A sandwich ELISA kit specific for p-ERK1/2 can be used for higher throughput. Lysates are added to wells coated with a capture antibody, followed by incubation with a detection antibody and substrate.
-
-
Data Analysis:
-
The p-ERK signal is normalized to the total ERK signal.
-
The inhibitory effect of AEF0117 is calculated as a percentage of the THC-induced response.
-
An IC₅₀ value is determined by fitting the data to a dose-response curve.
-
Cellular Respiration Assay
This protocol assesses the effect of AEF0117 on THC-mediated changes in mitochondrial respiration using an extracellular flux analyzer (e.g., Seahorse XF).
-
Cell Culture and Plating:
-
HEK-293 cells expressing hCB1 are seeded into a specialized cell culture microplate for the extracellular flux analyzer.
-
Cells are allowed to adhere and form a monolayer.
-
-
Assay Preparation:
-
The cell culture medium is replaced with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Cells are equilibrated in a non-CO₂ incubator for 1 hour before the assay.
-
The sensor cartridge is hydrated and loaded with AEF0117 and THC.
-
-
Extracellular Flux Analysis:
-
The microplate is placed in the analyzer, and baseline measurements of the oxygen consumption rate (OCR) are taken.
-
AEF0117 is injected into the wells, followed by an incubation period.
-
THC is then injected to stimulate the change in cellular respiration.
-
OCR is measured in real-time.
-
-
Data Analysis:
-
The change in OCR following THC addition is measured in the presence and absence of AEF0117.
-
The inhibitory effect of AEF0117 is calculated, and an IC₅₀ value is determined from a dose-response curve.
-
Conclusion
AEF0117 is a selective, biased allosteric modulator of the CB1 receptor with a unique pharmacological profile. It does not compete for the orthosteric binding site but potently inhibits specific THC-induced signaling pathways, such as p-ERK phosphorylation and changes in mitochondrial respiration, while sparing others like the cAMP pathway. This signaling-specific inhibition provides a novel therapeutic strategy for mitigating the adverse effects of excessive cannabinoid receptor stimulation. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of AEF0117 and other biased allosteric modulators targeting the CB1 receptor.
References
Pharmacological Profile of Arachidonoyl 2'-fluoroethylamide: A Technical Guide
Introduction
Arachidonoyl 2'-fluoroethylamide (AEF), a synthetic analog of the endogenous cannabinoid anandamide (B1667382) (AEA), offers a unique pharmacological profile of interest to researchers in cannabinoid signaling and drug development. The substitution of the terminal hydroxyl group of the ethanolamide moiety with a fluorine atom significantly alters its interaction with key components of the endocannabinoid system. This technical guide provides an in-depth overview of the pharmacological characteristics of AEF, detailing its receptor binding affinities, metabolic stability, and functional activity. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Species | Tissue/Cell Line | Radioligand | Kᵢ (nM) | Reference |
| CB₁ | Rat | Brain Membranes | [³H]CP55,940 | 26.7 | [1] |
| CB₂ | Rat | Spleen Membranes | [³H]CP55,940 | 908 | [1] |
Table 2: Functional Activity of this compound
| Assay | Target | Species | Cell Line/Tissue | Parameter | Value | Reference |
| CGRP Release | TRPV1 | Rat | Trigeminal Ganglion Neurons | EC₅₀ | 14.0 µM |
Table 3: Metabolic Stability of this compound
| Enzyme | Species | Preparation | Finding | Reference |
| FAAH | Not Specified | Not Specified | Good substrate, rapidly hydrolyzed | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cannabinoid Receptor Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for CB₁ and CB₂ receptors.
Principle: A competitive radioligand binding assay is used, where the test compound (AEF) competes with a radiolabeled ligand (e.g., [³H]CP55,940) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Kᵢ).
Materials:
-
Membrane Preparations: Membranes from rat brain (for CB₁) or spleen (for CB₂) are prepared by homogenization in a cold buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Test Compound: this compound (AEF).
-
Non-specific Binding Control: A high concentration of a non-labeled, potent cannabinoid ligand (e.g., WIN 55,212-2) is used to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% bovine serum albumin (BSA).
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, incubate the membrane preparation (containing either CB₁ or CB₂ receptors) with varying concentrations of AEF and a fixed concentration of [³H]CP55,940.
-
Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled ligand).
-
Incubation Conditions: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of AEF by non-linear regression analysis of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
Objective: To assess the susceptibility of this compound to hydrolysis by FAAH.
Principle: This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a radiolabeled substrate, such as [¹⁴C]anandamide. The rate of formation of the radiolabeled product ([¹⁴C]ethanolamine) is proportional to FAAH activity. The ability of AEF to be hydrolyzed can be determined by incubating it with FAAH and measuring the formation of its corresponding products.
Materials:
-
Enzyme Source: Homogenates or microsomal fractions from cells or tissues expressing FAAH (e.g., rat brain).
-
Substrate: [¹⁴C]anandamide.
-
Test Compound: this compound.
-
Assay Buffer: Typically 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Reaction Termination Solution: Chloroform/methanol mixture.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a reaction tube, combine the FAAH-containing preparation with the assay buffer.
-
Initiation: Start the reaction by adding [¹⁴C]anandamide. To test AEF as a substrate, it would be added in a non-radiolabeled form, and product formation would be monitored by other means (e.g., LC-MS), or a radiolabeled version of AEF would be synthesized. To assess its inhibitory potential, various concentrations of AEF would be pre-incubated with the enzyme before adding [¹⁴C]anandamide.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an ice-cold chloroform/methanol mixture.
-
Extraction: Separate the aqueous and organic phases by centrifugation. The radiolabeled product ([¹⁴C]ethanolamine) will be in the aqueous phase, while the unreacted substrate will be in the organic phase.
-
Quantification: Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
-
Data Analysis: Calculate the rate of hydrolysis based on the amount of radiolabeled product formed over time. If testing for inhibition, calculate the IC₅₀ value.
TRPV1 Functional Assay (CGRP Release)
Objective: To determine the functional activity of this compound at TRPV1 channels.
Principle: This assay measures the ability of a compound to induce the release of calcitonin gene-related peptide (CGRP) from sensory neurons, a process often mediated by the activation of TRPV1 channels.
Materials:
-
Cell Culture: Primary cultures of rat trigeminal ganglion (TG) neurons.
-
Test Compound: this compound (AEF).
-
Positive Control: Capsaicin (B1668287) (a known TRPV1 agonist).
-
Assay Buffer: A buffered salt solution (e.g., Hank's Balanced Salt Solution).
-
CGRP ELISA Kit: For the quantification of released CGRP.
Procedure:
-
Cell Plating: Plate the primary TG neurons in multi-well plates and allow them to adhere and grow.
-
Compound Application: Wash the cells with assay buffer and then incubate with varying concentrations of AEF or capsaicin for a specific duration.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the released CGRP.
-
CGRP Quantification: Measure the concentration of CGRP in the collected supernatants using a CGRP-specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of released CGRP against the concentration of AEF to generate a dose-response curve and determine the EC₅₀ value.
Signaling Pathways and Experimental Workflows
CB₁ Receptor Signaling Pathway
Activation of the CB₁ receptor by an agonist like this compound initiates a cascade of intracellular events. The following diagram illustrates the canonical Gᵢ/ₒ-coupled signaling pathway.
Experimental Workflow for In Vitro Pharmacological Profiling
The following diagram outlines a typical workflow for the in vitro pharmacological characterization of a novel compound like this compound.
Conclusion
This compound exhibits a distinct pharmacological profile characterized by high affinity for the CB₁ receptor, significantly lower affinity for the CB₂ receptor, and susceptibility to hydrolysis by FAAH.[1] Its interaction with the TRPV1 channel further adds to its complex pharmacology. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the endocannabinoid system and developing novel cannabinoid-based therapeutics. Further studies are warranted to fully elucidate the in vivo effects and therapeutic potential of this intriguing compound.
References
A Deep Dive into the Endocannabinoid System and Synthetic Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the endocannabinoid system (ECS), its core components, and the pharmacology of synthetic cannabinoid agonists. It is designed to serve as a foundational resource for professionals engaged in cannabinoid research and the development of novel therapeutics targeting the ECS.
The Endocannabinoid System: A Master Regulator of Homeostasis
The endocannabinoid system is a ubiquitous and complex signaling network that plays a crucial role in maintaining physiological, cognitive, and emotional homeostasis.[1] Discovered in the early 1990s, the ECS is now understood to be a key regulator of a vast array of bodily functions, including pain perception, appetite, mood, memory, and immune responses.[2][3][4] The system's primary objective is to maintain a stable internal environment, a concept known as homeostasis.[1]
The ECS is comprised of three core components:
-
Endocannabinoids: These are endogenous lipid-based neurotransmitters that are synthesized on-demand. The two most well-characterized endocannabinoids are anandamide (B1667382) (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2][4]
-
Cannabinoid Receptors: These are G protein-coupled receptors (GPCRs) that are activated by endocannabinoids and exogenous cannabinoids. The two primary receptor subtypes are the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2).[2][5]
-
Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, thereby regulating their signaling activity. The key enzymes are fatty acid amide hydrolase (FAAH), which primarily degrades anandamide, and monoacylglycerol lipase (B570770) (MAGL), which is the principal enzyme for 2-AG degradation.[1][2]
Core Components in Detail
Cannabinoid Receptors: CB1 and CB2
CB1 and CB2 receptors are members of the seven-transmembrane-spanning (7-TM) receptor superfamily and are coupled to Gi/o proteins.[6] Their activation typically leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6]
-
CB1 Receptors: These are among the most abundant GPCRs in the brain and central nervous system.[2][3][7] They are also found in peripheral organs and tissues.[2] The high expression of CB1 receptors in the brain accounts for the psychoactive effects of cannabinoids.[4]
-
CB2 Receptors: These receptors are predominantly expressed in the peripheral nervous system, particularly in immune cells.[2][3][7] Their activation is primarily associated with the modulation of immune responses and inflammation.[1][3]
Endocannabinoids: Anandamide and 2-AG
Anandamide and 2-AG are the primary endogenous ligands for the cannabinoid receptors.[8]
-
Anandamide (AEA): Often referred to as the "bliss molecule," anandamide is synthesized from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) by the enzyme NAPE-specific phospholipase D (NAPE-PLD).[9][10] It acts as a partial agonist at both CB1 and CB2 receptors.[11] Anandamide is primarily degraded by fatty acid amide hydrolase (FAAH).[9][10]
-
2-Arachidonoylglycerol (2-AG): This endocannabinoid is significantly more abundant in the brain than anandamide.[2] It is synthesized from diacylglycerol (DAG) by the enzyme diacylglycerol lipase (DAGL).[9][10][11] 2-AG is a full agonist at both CB1 and CB2 receptors and is primarily degraded by monoacylglycerol lipase (MAGL).[8][10][11]
Metabolic Enzymes: FAAH and MAGL
The levels and activity of endocannabinoids are tightly regulated by their synthesizing and degrading enzymes.
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is the primary catabolic enzyme for anandamide.[9][10] Inhibition of FAAH leads to an increase in anandamide levels, which has shown therapeutic potential for anxiety and pain disorders.[12][13][14]
-
Monoacylglycerol Lipase (MAGL): MAGL is the main enzyme responsible for the breakdown of 2-AG.[9][10][15] Inhibiting MAGL elevates 2-AG levels and has been explored for its potential in treating neuroinflammatory conditions and pain.[12][13][14][16]
Synthetic Cannabinoid Agonists: Potent Modulators of the ECS
Synthetic cannabinoid agonists are a large and structurally diverse class of compounds that were initially developed as research tools to investigate the endocannabinoid system.[17] These compounds mimic the effects of endogenous cannabinoids and phytocannabinoids like Δ⁹-tetrahydrocannabinol (THC) by binding to and activating cannabinoid receptors.[18][19] However, many synthetic cannabinoids exhibit higher binding affinities and greater efficacy at CB1 and CB2 receptors compared to THC, often acting as full agonists.[17][19][20]
Classification of Synthetic Cannabinoids
Synthetic cannabinoids can be broadly classified into several structural groups:[18][19]
-
Classical Cannabinoids: These are structurally related to THC and are based on a dibenzopyran ring system (e.g., HU-210).[18][20]
-
Non-Classical Cannabinoids: These compounds lack the pyran ring of classical cannabinoids and include bicyclic and tricyclic analogs (e.g., CP 55,940).[20]
-
Aminoalkylindoles: This is a large and diverse group of synthetic cannabinoids that are structurally distinct from THC. They include naphthoylindoles (e.g., JWH-018), phenylacetylindoles (e.g., JWH-250), and benzoylindoles.[19]
-
Indazole and Indole Carboxamides: Newer generations of synthetic cannabinoids often feature these core structures (e.g., AB-PINACA, AB-CHMINACA).[17]
The molecular structure of synthetic cannabinoids typically consists of four key components: a core, a tail, a linker, and a linked group.[21][22] This modular structure allows for extensive chemical modifications, leading to a vast number of individual compounds with varying potencies and effects.[21][22]
Quantitative Data on Synthetic Agonist-Receptor Interactions
The binding affinity of a ligand for its receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following table summarizes the binding affinities of selected synthetic cannabinoid agonists for human CB1 and CB2 receptors.
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) |
| Δ⁹-THC | Natural | 40.7 | 36.4 |
| Anandamide (AEA) | Endocannabinoid | 89.3 | 371 |
| 2-AG | Endocannabinoid | 472 | 1400 |
| JWH-018 | Synthetic | 9.00 | 2.94 |
| AM-2201 | Synthetic | 1.0 | 2.6 |
| UR-144 | Synthetic | 150 | 1.8 |
| CP 55,940 | Synthetic | 0.58 | 0.68 |
Note: Ki values can vary between different studies and experimental conditions.[23]
Signaling Pathways of Cannabinoid Receptors
Activation of CB1 and CB2 receptors by agonists initiates a cascade of intracellular signaling events. As Gi/o-coupled receptors, their primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels.[5][6] However, cannabinoid receptor signaling is complex and can involve multiple pathways:
-
Inhibition of Adenylyl Cyclase: This is the canonical signaling pathway for both CB1 and CB2 receptors.[5][6]
-
Activation of Mitogen-Activated Protein Kinases (MAPK): Both CB1 and CB2 receptor activation can lead to the phosphorylation and activation of MAPK pathways, including p42/p44 MAPK (ERK), p38 MAPK, and JNK.[5][6][7] These pathways are involved in regulating cell growth, differentiation, and survival.
-
Modulation of Ion Channels: CB1 receptors can regulate the activity of ion channels, including inhibiting voltage-gated Ca²⁺ channels and activating inwardly rectifying K⁺ channels.[6][24] This modulation of ion channels is a key mechanism by which endocannabinoids regulate neurotransmitter release.
-
Activation of Phospholipase C (PLC): CB1 receptor activation can also stimulate PLC, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[24]
Caption: CB1 Receptor Signaling Cascade.
Key Experimental Protocols
The characterization of cannabinoid ligands relies on a variety of in vitro and in vivo experimental assays. Two fundamental in vitro techniques are radioligand binding assays and GTPγS binding assays.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for a receptor.[25] It involves competing a test compound against a radiolabeled ligand with known affinity for the target receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing the cannabinoid receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer and stored at -80°C.[26]
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[27][28]
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[26]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[27]
-
Caption: Radioligand Binding Assay Workflow.
GTPγS Binding Assay
This is a functional assay that measures the activation of G proteins following agonist binding to a GPCR.[29][30][31] It provides information on the efficacy of a ligand (i.e., whether it is an agonist, antagonist, or inverse agonist).[30]
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the cannabinoid receptor are prepared.
-
Assay Reaction:
-
Separation and Quantification:
-
The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G proteins is measured, typically after separation by filtration.[30]
-
-
Data Analysis:
-
The amount of [³⁵S]GTPγS binding is plotted against the concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal effect).[30]
-
Conclusion
The endocannabinoid system represents a rich and complex signaling network with profound implications for human health and disease. Synthetic cannabinoid agonists have been instrumental in elucidating the intricacies of this system and hold significant therapeutic potential. However, their high potency and often-unpredictable pharmacology also present challenges. A thorough understanding of the ECS, the structure-activity relationships of synthetic agonists, and the application of robust experimental methodologies are paramount for the continued advancement of cannabinoid research and the development of safe and effective ECS-targeted therapies.
References
- 1. metagenicsinstitute.com [metagenicsinstitute.com]
- 2. Endocannabinoid system - Wikipedia [en.wikipedia.org]
- 3. Endocannabinoid System: A Simple Guide to How It Works [healthline.com]
- 4. hhs.iowa.gov [hhs.iowa.gov]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dietsmoke.com [dietsmoke.com]
- 8. Biosynthesis and degradation of anandamide and 2-arachidonoylglycerol and their possible physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. FAAH and MAGL inhibitors: therapeutic opportunities from regulating endocannabinoid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FAAH and MAGL inhibitors: therapeutic opportunities from regulating endocannabinoid levels. | Semantic Scholar [semanticscholar.org]
- 14. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors | Annual Reviews [annualreviews.org]
- 17. Combination Chemistry: Structure-Activity Relationships of Novel Psychoactive Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthetic cannabinoids and 'Spice' drug profile | www.euda.europa.eu [euda.europa.eu]
- 19. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 20. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthetic cannabinoid receptor agonists: classification and nomenclature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 31. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Role of Fluorine Substitution in the Development of Cannabinoid Receptor Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into cannabinoid receptor ligands has emerged as a powerful tool in medicinal chemistry to modulate their pharmacological profile. This technical guide provides a comprehensive overview of the multifaceted roles of fluorine substitution, focusing on its impact on receptor binding affinity, functional activity, metabolic stability, and pharmacokinetic properties. By leveraging quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes, this document serves as an in-depth resource for professionals engaged in the research and development of novel cannabinoid-based therapeutics.
Introduction: The Significance of Fluorine in Medicinal Chemistry
Fluorine, the most electronegative element, possesses unique properties that make it a valuable bioisostere for hydrogen and hydroxyl groups in drug design.[1][2] Its small van der Waals radius allows it to be sterically similar to hydrogen, yet its high electronegativity can profoundly alter the electronic properties of a molecule.[1] In the context of cannabinoid receptor ligands, the introduction of fluorine can lead to:
-
Enhanced Receptor Affinity and Selectivity: Fluorine's ability to form favorable orthogonal interactions with receptor pockets can enhance binding affinity.[3] Strategic placement can also confer selectivity for either the CB1 or CB2 receptor.
-
Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4] This can prolong the half-life of a drug candidate.
-
Modulated Pharmacokinetics: Fluorination can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This can be leveraged to enhance blood-brain barrier penetration or tailor the distribution of the ligand in the body.[5][6]
-
Altered Functional Activity: The electronic effects of fluorine can modulate the pKa of nearby functional groups, influencing how the ligand interacts with and activates the cannabinoid receptors, potentially leading to agonists, antagonists, or inverse agonists with fine-tuned efficacy.
This guide will delve into these aspects, supported by experimental data and methodologies.
Impact of Fluorine Substitution on Cannabinoid Receptor Binding and Functional Activity
The introduction of fluorine can have a dramatic and often position-dependent effect on the binding affinity (Ki) and functional activity (EC50) of cannabinoid ligands at CB1 and CB2 receptors.
Quantitative Data Summary
The following tables summarize key findings from various studies, comparing fluorinated and non-fluorinated analogs.
Table 1: Impact of Fluorination on Binding Affinity (Ki) of Synthetic Cannabinoids
| Compound | Non-Fluorinated Analog | Ki (CB1) (nM) | Ki (CB2) (nM) | Fold Change (CB1) | Fold Change (CB2) | Reference |
| AM-2201 | JWH-018 | 1.0 | 2.6 | ~2-5x increase in potency | - | [7][8] |
| XLR-11 | UR-144 | 2.4 | 1.7 | ~2-5x increase in potency | - | [7][8] |
| 5F-PB-22 | PB-22 | 2.8 | 6.5 | ~2-5x increase in potency | - | [7][8] |
| STS-135 | APICA | 1959 | 206 | ~2-5x increase in potency | - | [7][8] |
| 1-Fluoro-1-deoxy-Δ⁸-THC Analogs | [9] | |||||
| Alkane analog (6) | Δ⁹-THC | 38-fold less | - | 38x decrease | - | [9] |
| Alkene analog (5) | Δ⁹-THC | 7-fold less | - | 7x decrease | Some CB2 selectivity observed | [9] |
| Yne analog (4) | Δ⁹-THC | 245-fold less | - | 245x decrease | - | [9] |
| Fluorinated 2-oxoquinolines | [10] | |||||
| Compound 19 | - | >10,000 | 0.8 | - | High affinity and selectivity | [10] |
| Compound 14 | - | >10,000 | 2.8 | - | High affinity and selectivity | [10] |
| Compound 16 | - | >10,000 | 2.4 | - | High affinity and selectivity | [10] |
Table 2: Impact of Fluorination on Functional Activity (EC50) of Synthetic Cannabinoids
| Compound | Non-Fluorinated Analog | EC50 (CB1) (nM) | EC50 (CB2) (nM) | Reference |
| JWH-018 | - | 2.8 | 6.5 | [7][8] |
| AM-2201 | JWH-018 | Generally increased potency | - | [7][8] |
| UR-144 | - | 1959 | 206 | [7][8] |
| XLR-11 | UR-144 | Generally increased potency | - | [7][8] |
| PB-22 | - | - | - | [7][8] |
| 5F-PB-22 | PB-22 | Generally increased potency | - | [7][8] |
| APICA | - | - | - | [7][8] |
| STS-135 | APICA | Generally increased potency | - | [7][8] |
Note: A direct quantitative comparison of EC50 values for all pairs was not consistently available in the cited literature, but the general trend indicates that terminal fluorination of the N-pentyl chain in synthetic cannabinoids often enhances CB1 receptor potency.[8]
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
This protocol outlines a standard filtration binding assay to determine the binding affinity of a test compound for CB1 or CB2 receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptor.
Materials:
-
Cell membranes expressing the human CB1 or CB2 receptor.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compounds (fluorinated and non-fluorinated analogs).
-
Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist like WIN-55,212-2).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4, ice-cold).
-
GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of non-specific control), and competitor binding (radioligand + varying concentrations of the test compound).
-
Incubation: To each well, add the cell membrane preparation, the appropriate concentration of the test compound or control, and finally the radioligand. The final volume is typically 200-250 µL.
-
Equilibration: Incubate the plates at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked GF/C filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
FLIPR Membrane Potential Assay for Functional Activity
This protocol describes a functional assay to determine the agonist or antagonist activity of a compound at cannabinoid receptors by measuring changes in cell membrane potential.
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound by measuring its effect on G-protein activation, which leads to changes in membrane potential.
Materials:
-
CHO or HEK293 cells stably expressing the human CB1 or CB2 receptor and a G-protein-coupled inwardly rectifying potassium (GIRK) channel.
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Test compounds.
-
Reference agonist (e.g., CP-55,940).
-
384-well black-walled, clear-bottom plates.
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
Procedure:
-
Cell Plating: Plate the cells in the 384-well plates and incubate overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the fluorescent membrane potential dye from the kit, prepared in assay buffer. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer in a separate compound plate.
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then add the test compounds from the compound plate to the cell plate.
-
Immediately begin recording the change in fluorescence over time (typically 2-5 minutes). A decrease in fluorescence indicates hyperpolarization, consistent with agonist activity at Gi/o-coupled receptors.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in membrane potential.
-
For agonists, plot the maximum change in fluorescence against the logarithm of the compound concentration to determine the EC50 value.
-
For antagonists, pre-incubate the cells with the test compound before adding a fixed concentration of a reference agonist. Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
-
Microsomal Stability Assay
This protocol is used to assess the metabolic stability of a compound in the presence of liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.
Materials:
-
Human or other species liver microsomes.
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Test compound.
-
Positive control compound with known metabolic stability.
-
Acetonitrile (B52724) (or other suitable organic solvent) to stop the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Preparation: In a microcentrifuge tube or 96-well plate, pre-warm the liver microsomes and buffer to 37°C.
-
Reaction Initiation: Add the test compound to the microsome mixture and pre-incubate for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
Cannabinoid receptors (CB1 and CB2) are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.[11] Upon activation by an agonist, a conformational change in the receptor leads to the dissociation of the G-protein subunits, initiating downstream signaling cascades.
Caption: Canonical signaling pathway of CB1/CB2 receptors.
Experimental Workflow for Cannabinoid Ligand Development
The development of novel fluorinated cannabinoid ligands follows a structured workflow from initial design to preclinical evaluation.
Caption: A typical workflow for the development of fluorinated cannabinoid ligands.
Conclusion
Fluorine substitution is a well-established and highly effective strategy in the design and optimization of cannabinoid receptor ligands. As demonstrated by the quantitative data, fluorination can significantly enhance binding affinity and functional potency, particularly for synthetic cannabinoids.[7][8] Furthermore, the introduction of fluorine is a key approach to improving metabolic stability and modulating pharmacokinetic properties to achieve a more desirable drug profile. The experimental protocols provided herein offer a standardized framework for the evaluation of novel fluorinated cannabinoids. The signaling pathway and drug development workflow diagrams serve as visual aids to conceptualize the complex biological and chemical processes involved. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies outlined in this guide is crucial for the successful development of the next generation of cannabinoid-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bioivt.com [bioivt.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. moleculardevices.com [moleculardevices.com]
Arachidonoyl 2'-fluoroethylamide (AEF): A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Arachidonoyl 2'-fluoroethylamide (AEF) is a synthetic analog of the endogenous cannabinoid anandamide (B1667382) (AEA). Its unique pharmacological profile makes it a valuable tool for investigating the endocannabinoid system (ECS) in neuroscience research. This technical guide provides an in-depth overview of AEF, including its biochemical properties, experimental protocols for its use, and its effects on signaling pathways.
Biochemical Profile and Pharmacological Data
AEF exhibits a distinct binding affinity for cannabinoid receptors and serves as a substrate for the primary catabolic enzyme of anandamide, fatty acid amide hydrolase (FAAH). The replacement of the hydroxyl group in anandamide with a fluorine atom in AEF alters its interaction with these key components of the ECS.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds for comparative purposes.
| Compound | Target | Parameter | Value | Species | Reference |
| This compound (AEF) | CB1 Receptor | Kᵢ | 26.7 nM | [1] | |
| CB2 Receptor | Kᵢ | 908 nM | [1] | ||
| FAAH | Substrate | Rapidly hydrolyzed | [1][2] | ||
| (±)-2-Methyl Arachidonoyl-2'-fluoroethylamide | CB1 Receptor | Kᵢ | 5.7 nM | Rat (brain) | [2] |
| Arachidonyl-2'-chloroethylamide (ACEA) | CB1 Receptor | Kᵢ | 1.4 nM | ||
| CB2 Receptor | Kᵢ | 3100 nM | |||
| Anandamide (AEA) | CB1 Receptor | Kᵢ | 89 nM | ||
| CB2 Receptor | Kᵢ | 371 nM |
Synthesis of this compound
The synthesis of N-acylethanolamines, such as AEF, typically involves the coupling of the corresponding fatty acid with the desired ethanolamine (B43304) derivative.[3][4] A general synthetic approach for AEF involves the amidation of arachidonic acid with 2-fluoroethylamine.
General Synthetic Scheme:
Arachidonic Acid + 2-Fluoroethylamine --(Coupling Agent)--> this compound
A detailed, step-by-step protocol for the synthesis of AEF would involve the following general steps:
-
Activation of Arachidonic Acid: Arachidonic acid is first activated to a more reactive form, such as an acyl chloride or an active ester. This can be achieved using reagents like oxalyl chloride or thionyl chloride.
-
Amide Coupling: The activated arachidonic acid is then reacted with 2-fluoroethylamine in the presence of a base (e.g., triethylamine) to neutralize the acid byproduct. This reaction forms the amide bond, yielding this compound.
-
Purification: The crude product is then purified using chromatographic techniques, such as silica (B1680970) gel column chromatography, to isolate the pure AEF.
Key Experimental Protocols
Cannabinoid Receptor Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of AEF for CB1 and CB2 receptors. A common method is a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[³H]CP55,940 (radioligand)
-
This compound (AEF)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist like WIN 55,212-2)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of AEF.
-
In assay tubes, combine the cell membranes, a fixed concentration of [³H]CP55,940, and varying concentrations of AEF or the non-specific binding control.
-
Incubate the mixture at 30°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each AEF concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of AEF that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This protocol is used to determine the interaction of AEF with FAAH. As AEF is a substrate, this assay can be adapted to measure the rate of its hydrolysis. A fluorometric assay is a common method.
Materials:
-
Recombinant human or rat FAAH, or tissue homogenates containing FAAH
-
Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) as a fluorogenic substrate (for inhibitor screening) or AEF itself for substrate kinetics.
-
Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, 0.2% BSA, pH 9.0)
-
Fluorometer and microplates
Procedure for Substrate Kinetics:
-
Prepare serial dilutions of AEF.
-
Add a fixed amount of FAAH enzyme to the wells of a microplate.
-
Initiate the reaction by adding the different concentrations of AEF.
-
Monitor the hydrolysis of AEF over time by measuring the formation of a product. This may require a secondary detection method if the products are not directly fluorescent.
-
Alternatively, to assess inhibitory potential, use a fluorogenic substrate like AAMCA. In this case, pre-incubate the enzyme with varying concentrations of AEF before adding AAMCA.
-
Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to FAAH activity.
-
For substrate kinetics, plot the reaction velocity against the AEF concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
If assessing inhibition, calculate the percentage of inhibition at each AEF concentration and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Endocannabinoid Signaling Pathway
AEF, as a CB1 receptor agonist, activates a cascade of intracellular signaling events. The primary signaling pathway involves the Gαi/o subunit of the G-protein coupled CB1 receptor.
Caption: AEF-mediated CB1 receptor signaling pathway.
Experimental Workflow: Investigating the Role of AEF in Neuromodulation
This workflow outlines a series of experiments to investigate the effects of AEF on neuronal activity and neurotransmitter release in a specific brain region, for example, the hippocampus.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. N-Acylethanolamines: lipid metabolites with functions in plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 4. Formation of N-acyl-phosphatidylethanolamine and N-acylethanolamine (including anandamide) during glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Arachidonoyl 2'-fluoroethylamide (AEF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl 2'-fluoroethylamide (AEF), also known as 2'-fluoro anandamide (B1667382), is a synthetic analog of the endogenous cannabinoid, anandamide (AEA). In AEF, the terminal hydroxyl group of the ethanolamide moiety is replaced by a fluorine atom. This structural modification significantly enhances its binding affinity and selectivity for the cannabinoid receptor type 1 (CB1) compared to anandamide. However, AEF remains susceptible to rapid hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. This characteristic makes AEF a valuable tool for in vitro studies aiming to investigate high-affinity CB1 receptor interactions in a context where enzymatic degradation can be controlled or monitored. These application notes provide detailed protocols for the in vitro characterization of AEF, including receptor binding and enzyme hydrolysis assays.
Data Presentation
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Receptor/Enzyme | Notes |
| Ki | 26.7 nM | Human CB1 Receptor | Increased affinity compared to Anandamide. |
| Ki | 908 nM | Human CB2 Receptor | Demonstrates selectivity for the CB1 receptor. |
| Hydrolysis | Rapid | Fatty Acid Amide Hydrolase (FAAH) | Susceptible to enzymatic degradation, similar to Anandamide. |
Signaling Pathways and Experimental Workflows
Caption: CB1 Receptor Signaling Pathway Activated by AEF.
Caption: Workflow for CB1 Receptor Binding Assay.
Caption: Workflow for FAAH Hydrolysis Assay.
Experimental Protocols
CB1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 receptor using a competitive binding assay with a known high-affinity radioligand, [³H]CP-55,940.
Materials:
-
Cell membranes prepared from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or rat brain tissue.
-
[³H]CP-55,940 (specific activity ~120-180 Ci/mmol)
-
This compound (AEF)
-
CP-55,940 (unlabeled)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membranes or fresh tissue homogenate on ice.
-
Resuspend the membranes in ice-cold Binding Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membrane suspension to a final concentration of 10-20 µg of protein per assay tube.
-
-
Assay Setup:
-
Prepare serial dilutions of AEF in Binding Buffer.
-
For each assay tube, add the following in order:
-
Binding Buffer
-
AEF solution (or vehicle for total binding, or 10 µM unlabeled CP-55,940 for non-specific binding)
-
[³H]CP-55,940 to a final concentration of 0.5-1.0 nM.
-
Membrane suspension.
-
-
The final assay volume should be 500 µL.
-
-
Incubation:
-
Incubate the assay tubes at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in Wash Buffer.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Vortex and allow to equilibrate for at least 4 hours in the dark.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled CP-55,940) from the total binding (CPM with vehicle).
-
Plot the percentage of specific binding against the logarithm of the AEF concentration.
-
Determine the IC₅₀ value (the concentration of AEF that inhibits 50% of the specific binding of [³H]CP-55,940) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro FAAH Hydrolysis Assay
This protocol is designed to assess the susceptibility of this compound to hydrolysis by FAAH. The assay can be performed by measuring the degradation of AEF over time or by assessing its ability to compete with a fluorogenic FAAH substrate. The latter is described here for a higher throughput format.
Materials:
-
FAAH enzyme source (e.g., rat liver microsomes or recombinant human FAAH).
-
Fluorogenic FAAH substrate (e.g., Arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA).
-
This compound (AEF).
-
Known FAAH inhibitor (e.g., URB597 or Phenylmethylsulfonyl fluoride (B91410) - PMSF) as a positive control.
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, 0.2% BSA, pH 9.0.
-
96-well black microplates.
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm).
Procedure:
-
Enzyme and Compound Preparation:
-
Dilute the FAAH enzyme preparation in Assay Buffer to the desired concentration.
-
Prepare serial dilutions of AEF and the positive control inhibitor in Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add:
-
Assay Buffer
-
AEF solution (or vehicle for control, or positive control inhibitor).
-
FAAH enzyme solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate (AAMCA) to each well. The final concentration of AAMCA should be at or below its Km for FAAH.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
-
Measurement:
-
Measure the increase in fluorescence intensity over time (kinetic read) for 15-30 minutes at 37°C. The product of AAMCA hydrolysis, 7-amino-4-methylcoumarin (B1665955) (AMC), is fluorescent.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of AEF.
-
Calculate the percentage of FAAH inhibition for each AEF concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the AEF concentration.
-
Determine the IC₅₀ value for AEF from the resulting dose-response curve.
-
Agonist-Stimulated [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding. It can be used to determine the potency (EC₅₀) and efficacy (Emax) of AEF as a CB1 receptor agonist.
Materials:
-
Cell membranes expressing the human CB1 receptor.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
This compound (AEF).
-
Known CB1 agonist (e.g., CP-55,940) as a positive control.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
-
Filtration apparatus.
Procedure:
-
Membrane and Reagent Preparation:
-
Thaw cell membranes on ice and dilute in Assay Buffer to 20-40 µg of protein per assay tube.
-
Prepare serial dilutions of AEF and the positive control agonist in Assay Buffer.
-
Prepare a solution of GDP in Assay Buffer (final concentration in assay will be 10-30 µM).
-
Dilute [³⁵S]GTPγS in Assay Buffer to a final concentration of 0.05-0.1 nM.
-
-
Assay Setup:
-
In each assay tube, combine:
-
Assay Buffer
-
GDP solution.
-
AEF solution (or vehicle for basal binding, or positive control).
-
Membrane suspension.
-
-
Pre-incubate for 15 minutes at 30°C.
-
-
G-protein Activation:
-
Initiate the reaction by adding the [³⁵S]GTPγS solution to each tube.
-
For non-specific binding, add 10 µM unlabeled GTPγS.
-
Incubate at 30°C for 60 minutes.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Quantify the bound radioactivity as described in the radioligand binding assay protocol.
-
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding by subtracting non-specific binding from the total binding.
-
Plot the specific binding (as a percentage of basal or as absolute values) against the logarithm of the AEF concentration.
-
Determine the EC₅₀ and Emax values from the dose-response curve using non-linear regression. The Emax can be compared to that of a known full agonist to classify AEF as a full or partial agonist.
-
Application Notes and Protocols for Arachidonoyl 2'-fluoroethylamide in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl 2'-fluoroethylamide (AEF) is a synthetic cannabinoid that is structurally related to the endogenous cannabinoid anandamide. Due to the limited availability of specific behavioral data on AEF, this document will utilize data and protocols established for its close structural analog, Arachidonyl-2'-chloroethylamide (ACEA), a potent and selective cannabinoid receptor 1 (CB1) agonist.[1][2] These application notes and protocols are intended to guide researchers in designing and conducting rodent behavioral studies to investigate the potential anxiolytic and analgesic effects of AEF, using ACEA as a well-documented reference compound.
The protocols provided herein describe standard rodent behavioral models for assessing anxiety-like behavior and nociception: the elevated plus-maze, the hot-plate test, and the tail-flick test.
Signaling Pathway
This compound, as a cannabinoid analog, is presumed to exert its effects primarily through the activation of cannabinoid receptors, predominantly the CB1 receptor, which is highly expressed in the central nervous system.[1] Activation of the G-protein coupled CB1 receptor initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately result in the modulation of neuronal excitability and neurotransmitter release, underlying the behavioral effects of cannabinoid compounds. Some synthetic cannabinoids have also been shown to interact with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1).[1][3]
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[4][5][6] The test is based on the natural aversion of rodents to open and elevated spaces.[4][5]
Experimental Workflow
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms)[4][7]
-
Rodents (mice or rats)
-
This compound (AEF)
-
Vehicle solution (e.g., saline with a small percentage of a solubilizing agent like Tween 80)
-
Cleaning solution (e.g., 70% ethanol)
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[8]
-
Drug Administration: Administer AEF or vehicle solution intraperitoneally (i.p.) at the desired dose and time before testing. A typical pre-treatment time for cannabinoid agonists is 30 minutes.
-
Testing:
-
Data Analysis:
-
Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.[4]
Expected Results and Data Presentation:
Anxiolytic compounds are expected to increase the percentage of time spent in and the number of entries into the open arms. The data can be summarized in a table for clear comparison.
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| Vehicle | - | Value | Value |
| AEF | Dose 1 | Value | Value |
| AEF | Dose 2 | Value | Value |
| AEF | Dose 3 | Value | Value |
Hot-Plate Test for Nociception
The hot-plate test measures the response to a thermal stimulus and is used to evaluate the efficacy of centrally acting analgesics.[9][10]
Experimental Workflow
Materials:
-
Hot-plate apparatus with adjustable temperature control[8]
-
Transparent cylinder to confine the animal on the plate[8][10]
-
Stopwatch or automated timer
-
Rodents (mice or rats)
-
This compound (AEF)
-
Vehicle solution
-
Cleaning solution (e.g., 70% ethanol)
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes.[8]
-
Apparatus Setup: Set the temperature of the hot plate to a constant temperature, typically between 52-55°C.[8][11]
-
Drug Administration: Administer AEF or vehicle solution i.p. at the desired dose and time before testing.
-
Testing:
-
Place the animal on the hot plate and immediately start the timer.[8]
-
Observe the animal for nocifensive behaviors, such as paw licking or jumping.[11]
-
Stop the timer as soon as a response is observed and record the latency.
-
Immediately remove the animal from the hot plate to prevent tissue damage.[8]
-
A cut-off time (e.g., 30 seconds) should be established to prevent injury to animals that do not respond.[8]
-
-
Cleaning: Clean the surface of the hot plate between animals.
Expected Results and Data Presentation:
Analgesic compounds are expected to increase the latency to respond to the thermal stimulus.
| Treatment Group | Dose (mg/kg) | Latency to Respond (seconds, Mean ± SEM) |
| Vehicle | - | Value |
| AEF | Dose 1 | Value |
| AEF | Dose 2 | Value |
| AEF | Dose 3 | Value |
Tail-Flick Test for Nociception
The tail-flick test is another common method for assessing the analgesic properties of drugs by measuring the latency to a reflexive withdrawal of the tail from a heat source.[9][12][13]
Experimental Workflow
Materials:
-
Tail-flick apparatus with a radiant heat source[12]
-
Animal restrainer
-
Rodents (mice or rats)
-
This compound (AEF)
-
Vehicle solution
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room.
-
Drug Administration: Administer AEF or vehicle solution i.p. at the desired dose and time before testing.
-
Testing:
-
Gently place the animal in the restrainer.
-
Position the animal's tail over the radiant heat source.
-
Activate the heat source and start the timer.
-
The timer automatically stops when the animal flicks its tail away from the heat.[13]
-
Record the latency.
-
A cut-off time (e.g., 10-15 seconds) is necessary to prevent tissue damage.[12][14]
-
-
Data Analysis: Compare the mean tail-flick latencies between the treatment groups.
Expected Results and Data Presentation:
An increase in the tail-flick latency indicates an analgesic effect.
| Treatment Group | Dose (mg/kg) | Tail-Flick Latency (seconds, Mean ± SEM) |
| Vehicle | - | Value |
| AEF | Dose 1 | Value |
| AEF | Dose 2 | Value |
| AEF | Dose 3 | Value |
Conclusion
These application notes provide a framework for investigating the behavioral effects of this compound in rodents. By utilizing established models and detailed protocols, researchers can effectively assess the anxiolytic and analgesic potential of this compound. Given the use of ACEA as a proxy, it is crucial for researchers to establish dose-response curves and carefully characterize the specific pharmacological profile of AEF in these and other relevant behavioral paradigms.
References
- 1. Dual action of the cannabinoid receptor 1 ligand arachidonyl-2′-chloroethylamide on calcitonin gene-related peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dual action of the cannabinoid receptor 1 ligand arachidonyl-2'-chloroethylamide on calcitonin gene-related peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
- 11. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Tail flick test - Wikipedia [en.wikipedia.org]
- 14. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Electrophysiological Studies of Arachidonoyl 2'-fluoroethylamide (AEF-EA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl 2'-fluoroethylamide (AEF-EA), also known as 2'-fluoro AEA, is a synthetic analog of the endogenous cannabinoid anandamide (B1667382) (AEA). The substitution of a fluorine atom for the hydroxyl group on the ethanolamide moiety significantly increases its binding affinity for the cannabinoid type 1 (CB1) receptor. Despite this enhanced affinity, AEF-EA remains a substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. This dual characteristic suggests that AEF-EA may act as a potent but potentially transient CB1 receptor agonist. Furthermore, due to its structural similarity to other arachidonic acid derivatives like anandamide and arachidonyl-2-chloroethylamide (ACEA), AEF-EA is also a candidate for modulating the activity of other signaling proteins, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, as well as other ion channels.
These application notes provide a comprehensive overview of the anticipated electrophysiological effects of AEF-EA based on data from its close analogs, AEA and ACEA, and detail protocols for its characterization using patch-clamp techniques. The provided methodologies will guide researchers in elucidating the functional consequences of AEF-EA application on neuronal excitability and synaptic transmission.
Predicted Biological Targets and Electrophysiological Effects
Based on its chemical structure and the known activities of its analogs, AEF-EA is predicted to interact with several key molecular targets, leading to measurable changes in cellular electrophysiology.
Cannabinoid Receptor Type 1 (CB1) Agonism
AEF-EA is expected to be a potent agonist at CB1 receptors, which are G-protein coupled receptors predominantly expressed on presynaptic terminals of neurons in the central nervous system. Activation of CB1 receptors typically leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This results in a reduction of neurotransmitter release from the presynaptic terminal.
Expected Electrophysiological Consequences:
-
Inhibition of synaptic transmission: Application of AEF-EA is predicted to decrease the amplitude of both excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).
-
Modulation of synaptic plasticity: AEF-EA may influence forms of synaptic plasticity such as depolarization-induced suppression of excitation (DSE) and depolarization-induced suppression of inhibition (DSI).
-
Changes in neuronal firing: By modulating synaptic input, AEF-EA can indirectly alter the firing rate of postsynaptic neurons.
Fatty Acid Amide Hydrolase (FAAH) Substrate
As a substrate for FAAH, the effects of AEF-EA may be transient, as it is likely hydrolyzed to arachidonic acid and 2-fluoroethylamine. The rate of this hydrolysis will influence the duration of its action at CB1 and other receptors. In experimental systems with high FAAH activity, co-application of a FAAH inhibitor may be necessary to observe sustained effects of AEF-EA.
Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation
Structurally related compounds like anandamide and ACEA are known to activate TRPV1 channels, which are non-selective cation channels involved in nociception and thermosensation. It is plausible that AEF-EA also acts as a TRPV1 agonist.
Expected Electrophysiological Consequences:
-
Induction of inward currents: In cells expressing TRPV1, AEF-EA is expected to elicit a non-selective cation current, leading to membrane depolarization.
-
Increase in intracellular calcium: Activation of TRPV1 channels will lead to an influx of Ca2+, which can be measured using calcium imaging techniques.
-
Modulation of neuronal excitability: In sensory neurons, activation of TRPV1 by AEF-EA could lead to the generation of action potentials.
Direct Modulation of Other Ion Channels
Anandamide has been shown to directly interact with and modulate the activity of various voltage-gated ion channels, independent of CB1 receptor activation. These include certain types of sodium, potassium, and calcium channels.[1][2][3][4][5][6] It is conceivable that AEF-EA shares some of these properties.
Expected Electrophysiological Consequences:
-
Inhibition of voltage-gated sodium channels: AEF-EA may reduce the amplitude of both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium currents, potentially through a state-dependent block.[1][4][6][7]
-
Modulation of potassium channels: Effects on various potassium channels, such as the inhibition of transient outward (Ito) and TASK-1 channels, have been observed with anandamide.[3][5][8][9]
-
Inhibition of T-type calcium channels: Anandamide directly inhibits T-type calcium channels.[2]
Quantitative Data Summary (Based on Analogs AEA and ACEA)
Due to the limited availability of direct electrophysiological data for AEF-EA, the following tables summarize quantitative data obtained for its close analogs, anandamide (AEA) and arachidonyl-2-chloroethylamide (ACEA). These values can serve as a reference for expected potencies and effects when designing experiments with AEF-EA.
Table 1: Effects of Anandamide (AEA) on Neuronal Ion Channels and Synaptic Transmission
| Parameter | Preparation | Effect | Value | Citation |
| EC50 | Rat Hippocampal Slices | Inhibition of field e.p.s.p. slope | ~1-10 µM | [10] |
| EC50 | Rat Dorsal Root Ganglion Neurons | Increase in intracellular Ca2+ via TRPV1 | 7.41 µM | [11] |
| Kd | Rat Dorsal Root Ganglion Neurons | Inhibition of TTX-S Na+ currents | 5.4 µM | [1] |
| Kd | Rat Dorsal Root Ganglion Neurons | Inhibition of TTX-R Na+ currents | 38.4 µM | [1] |
| IC50 | HEK293 cells expressing human T-type Ca2+ channels (α1H) | Inhibition of Ca2+ currents | 330 nM | [2] |
| IC50 | HEK293 cells expressing human T-type Ca2+ channels (α1I) | Inhibition of Ca2+ currents | 1.10 µM | [2] |
| IC50 | HEK293 cells expressing human T-type Ca2+ channels (α1G) | Inhibition of Ca2+ currents | 4.15 µM | [2] |
| IC50 | Rat Cortical Neurons | Inhibition of veratridine-dependent depolarization | 21.8 µM | [12] |
| IC50 | Rat Cortical Synaptosomes | Inhibition of veratridine-dependent L-glutamate release | 5.1 µM | [12] |
| IC50 | Rat Cortical Synaptosomes | Inhibition of veratridine-dependent GABA release | 16.5 µM | [12] |
Table 2: Effects of Arachidonyl-2-chloroethylamide (ACEA) on TRPV1 Channels
| Parameter | Preparation | Effect | Value | Citation |
| EC50 | Rat Trigeminal Ganglion Neurons | CGRP Release (TRPV1-mediated) | 14.0 µM | [13][14] |
Experimental Protocols
The following are detailed protocols for the electrophysiological characterization of AEF-EA using whole-cell patch-clamp techniques in cultured neurons or acute brain slices.
Protocol 1: Whole-Cell Voltage-Clamp Recordings to Assess Effects on Synaptic Currents
This protocol is designed to measure the effect of AEF-EA on both spontaneous and evoked postsynaptic currents (sPSCs and ePSCs).
1. Preparation:
- Prepare artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.
- Prepare an intracellular solution containing (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 0.2 EGTA, 5 QX-314 (to block voltage-gated sodium channels), 2 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
- Prepare stock solutions of AEF-EA in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a high concentration (e.g., 10 mM). Make fresh dilutions in aCSF on the day of the experiment.
2. Recording Procedure:
- Establish a whole-cell voltage-clamp recording from a neuron of interest.
- Hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).
- Record a stable baseline of sPSCs for 5-10 minutes.
- To record ePSCs, place a stimulating electrode near the recorded neuron and deliver brief electrical pulses (e.g., 0.1 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz).
- After establishing a stable baseline of sPSCs or ePSCs, perfuse the bath with aCSF containing the desired concentration of AEF-EA.
- Record the activity for at least 10-15 minutes in the presence of AEF-EA.
- Perform a washout by perfusing with drug-free aCSF and record for another 10-15 minutes to check for reversibility.
3. Data Analysis:
- Analyze the frequency and amplitude of sPSCs before, during, and after AEF-EA application.
- Measure the peak amplitude of ePSCs and plot it over time to visualize the effect of AEF-EA.
- Calculate the percentage change in PSC frequency and amplitude in the presence of AEF-EA compared to the baseline.
- To confirm CB1 receptor involvement, repeat the experiment in the presence of a CB1 receptor antagonist (e.g., AM251).
Protocol 2: Whole-Cell Current-Clamp Recordings to Assess Effects on Neuronal Excitability
This protocol is designed to measure the effect of AEF-EA on the intrinsic firing properties of neurons.
1. Preparation:
- Use the same aCSF as in Protocol 1.
- Prepare an intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
- Prepare stock and working solutions of AEF-EA as described in Protocol 1.
2. Recording Procedure:
- Establish a whole-cell current-clamp recording.
- Measure the resting membrane potential of the neuron.
- Inject a series of hyperpolarizing and depolarizing current steps (e.g., 500 ms duration, from -100 pA to +200 pA in 20 pA increments) to characterize the neuron's firing pattern, input resistance, and other intrinsic properties.
- Record a stable baseline of these properties.
- Perfuse the bath with aCSF containing AEF-EA.
- Repeat the current injection protocol at regular intervals to monitor changes in neuronal excitability.
- Perform a washout with drug-free aCSF.
3. Data Analysis:
- Measure changes in resting membrane potential, input resistance, action potential threshold, action potential amplitude, and firing frequency in response to depolarizing current injections.
- Construct a frequency-current (F-I) plot to visualize changes in the neuron's input-output relationship.
- If AEF-EA is suspected to act on TRPV1 channels, look for membrane depolarization and an increase in spontaneous firing.
Visualizations
Signaling Pathways
Caption: Predicted signaling pathways of this compound (AEF-EA).
Experimental Workflow
Caption: General workflow for electrophysiological characterization of AEF-EA.
References
- 1. Anandamide suppression of Na+ currents in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct inhibition of T-type calcium channels by the endogenous cannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The endocannabinoid anandamide is a direct and selective blocker of the background K+ channel TASK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. Effects of anandamide on potassium channels in rat ventricular myocytes: a suppression of I(to) and augmentation of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the endogenous cannabinoid anandamide on voltage-dependent sodium and calcium channels in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatic and terminal CB1 receptors are differentially coupled to voltage-gated sodium channels in neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium channels as molecular targets of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Effects of the endogeneous cannabinoid, anandamide, on neuronal activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of anandamide and noxious heat on intracellular calcium concentration in nociceptive drg neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of trigeminal sensory neuron activity by the dual cannabinoid–vanilloid agonists anandamide, N-arachidonoyl-dopamine and arachidonyl-2-chloroethylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of trigeminal sensory neuron activity by the dual cannabinoid-vanilloid agonists anandamide, N-arachidonoyl-dopamine and arachidonyl-2-chloroethylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arachidonoyl 2'-fluoroethylamide Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl 2'-fluoroethylamide (AEF-EA), a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA), exhibits significant binding affinity for cannabinoid receptors, playing a crucial role in the modulation of the endocannabinoid system. These application notes provide detailed protocols for a competitive receptor binding assay to determine the binding affinity of AEF-EA for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Additionally, a protocol for a Fatty Acid Amide Hydrolase (FAAH) inhibition assay is included to assess the metabolic stability of AEF-EA, a critical factor for its in vivo activity.
Quantitative Data Summary
The binding affinity of this compound for human cannabinoid receptors is summarized in the table below. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors.
| Compound | Receptor | Kᵢ (nM) | Reference |
| This compound | CB1 | 26.7 | Cayman Chemical[1] |
| This compound | CB2 | 908 | Cayman Chemical[1] |
Experimental Protocols
Cannabinoid Receptor (CB1 and CB2) Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as AEF-EA, for the CB1 and CB2 receptors using [³H]CP-55,940 as the radioligand.
Materials:
-
Membrane Preparations: Crude membrane preparations from cells stably expressing human recombinant CB1 or CB2 receptors (e.g., from CHO or HEK-293 cells).
-
Radioligand: [³H]CP-55,940 (specific activity ~120 Ci/mmol).
-
Test Compound: this compound (AEF-EA).
-
Non-specific Binding Control: Unlabeled CP-55,940 or another high-affinity cannabinoid ligand (e.g., WIN-55,212-2).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.[2]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.[2]
-
Scintillation Cocktail: Appropriate for radioisotope counting.
-
Equipment: 96-well plates, filter plates with GF/B or GF/C glass fiber filters, vacuum filtration manifold, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen membrane preparations on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay). Dilute the membranes in binding buffer to the desired final concentration (typically 5-20 µg of protein per well).
-
Assay Setup:
-
Total Binding: Add binding buffer, [³H]CP-55,940 (at a final concentration near its Kd, e.g., 0.5-1.5 nM), and the membrane preparation to the wells.
-
Non-specific Binding (NSB): Add binding buffer, [³H]CP-55,940, a high concentration of unlabeled CP-55,940 (e.g., 1 µM), and the membrane preparation to the wells.
-
Competitive Binding: Add binding buffer, [³H]CP-55,940, varying concentrations of the test compound (AEF-EA), and the membrane preparation to the wells.
-
-
Incubation: Incubate the plates at 30°C or 37°C for 60-90 minutes with gentle agitation.[3][4]
-
Filtration:
-
Pre-soak the filter plates with a solution like 0.33% polyethyleneimine (PEI) for 30 minutes to reduce non-specific binding of the radioligand to the filters.
-
Terminate the incubation by rapid filtration through the pre-soaked filter plates using a vacuum manifold.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plates completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potential of a test compound on FAAH activity. The assay measures the hydrolysis of a non-fluorescent substrate to a fluorescent product.
Materials:
-
Enzyme Source: Recombinant human FAAH or tissue homogenates known to express FAAH (e.g., liver or brain).
-
Substrate: AMC-arachidonoyl amide.
-
Test Compound: this compound (AEF-EA).
-
Positive Control Inhibitor: A known FAAH inhibitor (e.g., JZL195).
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[2]
-
Equipment: 96-well black plates (for fluorescence), and a fluorescence plate reader.
Procedure:
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in FAAH Assay Buffer.
-
Assay Setup:
-
100% Initial Activity: Add FAAH Assay Buffer, the diluted FAAH enzyme, and the solvent used to dissolve the test compound to the wells.
-
Inhibitor Wells: Add FAAH Assay Buffer, the diluted FAAH enzyme, and varying concentrations of the test compound (AEF-EA) to the wells.
-
Positive Control: Add FAAH Assay Buffer, the diluted FAAH enzyme, and the positive control inhibitor to the wells.
-
Background Wells: Add FAAH Assay Buffer and the solvent to the wells (no enzyme).
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at 37°C.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate (AMC-arachidonoyl amide) to all wells.
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode for 10-60 minutes at 37°C, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[2]
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then measure the fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways of CB1 and CB2 Receptors
Caption: CB1/CB2 receptor signaling cascade.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow of the receptor binding assay.
Workflow for FAAH Inhibition Assay
Caption: Workflow of the FAAH inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accurateclinic.com [accurateclinic.com]
- 4. realmofcaring.org [realmofcaring.org]
- 5. Cannabinoid Receptor 2 Signalling Bias Elicited by 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Impact of Adenylyl Cyclase-Activating Factors on Enzyme Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl cyclases (AC) are a family of enzymes crucial for cellular signal transduction, catalyzing the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP). The activity of these enzymes is tightly regulated by various intracellular and extracellular signals. A class of molecules known as adenylyl cyclase-activating factors (AEFs) can directly or indirectly increase the catalytic activity of AC, leading to a rise in intracellular cAMP levels. This, in turn, modulates a wide array of physiological processes, making the study of AEFs critical for understanding cellular signaling and for the development of novel therapeutics.
This document provides detailed application notes and protocols for measuring the effects of various AEFs on adenylyl cyclase activity. We will focus on four prominent examples: the bacterial toxins Edema Factor (EF) from Bacillus anthracis, CyaA from Bordetella pertussis, and ExoY from Pseudomonas aeruginosa, as well as the plant-derived diterpene, Forskolin (B1673556).
Adenylyl Cyclase-Activating Factors (AEFs): An Overview
AEFs can be broadly categorized based on their origin and mechanism of action.
-
Bacterial Toxins: Several pathogenic bacteria produce toxins that are potent AEFs. These toxins are often key virulence factors, disrupting host cell signaling to the advantage of the pathogen.[1][2][3]
-
Edema Factor (EF): A component of the anthrax toxin, EF is a calmodulin-dependent adenylyl cyclase.[1][2][3] Upon entering the host cell, it binds to the ubiquitous calcium-binding protein calmodulin, which triggers a conformational change that dramatically activates its enzymatic activity.[1][2]
-
CyaA: This toxin from the causative agent of whooping cough is also a calmodulin-dependent adenylyl cyclase.[1][2] It possesses both an adenylyl cyclase domain and a hemolysin domain that facilitates its entry into host cells.[1]
-
ExoY: Secreted by Pseudomonas aeruginosa, ExoY is another bacterial adenylyl cyclase. Unlike EF and CyaA, its activation is not dependent on calmodulin but requires an as-yet-unidentified eukaryotic cellular factor.[1][4][5]
-
-
Natural Products:
-
Forskolin: A labdane (B1241275) diterpene isolated from the plant Coleus forskohlii, Forskolin is a widely used research tool due to its ability to directly activate most isoforms of transmembrane adenylyl cyclase.[6][7][8][9] It binds to a specific allosteric site on the enzyme, leading to its activation.[10]
-
Quantitative Analysis of AEF Effects on Adenylyl Cyclase Activity
The potency and efficacy of different AEFs can be quantified by determining key kinetic parameters such as the half-maximal effective concentration (EC50) and the maximal velocity (Vmax) of the enzymatic reaction. The following tables summarize reported values for the AEFs discussed. It is important to note that these values can vary depending on the specific adenylyl cyclase isoform, the assay conditions, and the presence of co-factors.
| Adenylyl Cyclase-Activating Factor | Organism/Source | EC50 | Vmax (nmol/min/mg) | Specific Activity (µmol/min/mg) | Fold Activation | Co-factor Requirement | References |
| Edema Factor (EF) | Bacillus anthracis | ~2 nM (for Calmodulin) | ~1,200 | ~2,000 | >1,000 | Calmodulin, Ca2+ | [1][3] |
| CyaA | Bordetella pertussis | ~1 nM (for Calmodulin) | Not consistently reported | ~1,500 | >1,000 | Calmodulin, Ca2+ | [1][11] |
| ExoY | Pseudomonas aeruginosa | Not applicable | Not consistently reported | Basal activity similar to CyaA | ~500 | Unknown eukaryotic factor | [4][5] |
| Forskolin | Coleus forskohlii | 5-10 µM | Varies by isoform | Varies by isoform | 10-100 | None (direct activator) | [6][7][12] |
Note: The specific activity and Vmax values are highly dependent on the purity of the enzyme preparation and the specific assay conditions. The fold activation is calculated relative to the basal activity of the adenylyl cyclase in the absence of the activator.
Signaling Pathways and Experimental Workflow
AEF Signaling Pathways
The activation of adenylyl cyclase by these AEFs initiates a signaling cascade that ultimately leads to a cellular response. The following diagrams illustrate the distinct activation mechanisms.
Caption: Mechanisms of adenylyl cyclase activation by different AEFs.
General Experimental Workflow
The measurement of adenylyl cyclase activity generally follows a common workflow, with specific modifications for each AEF.
Caption: General workflow for measuring adenylyl cyclase activity.
Experimental Protocols
Several methods can be employed to measure adenylyl cyclase activity. The choice of method depends on factors such as sensitivity, throughput, and available equipment. Common methods include radioimmunoassays (RIA), enzyme-linked immunosorbent assays (ELISA), fluorescence-based assays, and luminescence-based assays.[13][14][15]
Protocol 1: General Adenylyl Cyclase Activity Assay using a Spectrophotometric Method
This protocol is adapted from a robust and sensitive method suitable for bacterial adenylyl cyclase toxins.[11][16]
Materials:
-
Adenylyl Cyclase (AC) Source: Purified recombinant adenylyl cyclase or cell membranes expressing the enzyme.
-
AEF Stock Solutions: Edema Factor (EF), CyaA, ExoY, or Forskolin at a known concentration.
-
Co-factors:
-
For EF and CyaA: Calmodulin (CaM) and CaCl2.
-
For ExoY: Cytosolic extract from a suitable eukaryotic cell line (e.g., CHO cells).
-
-
AC Assay Buffer (2x concentrated): 100 mM Tris-HCl (pH 8.0), 15 mM MgCl2, 0.2 mM CaCl2, 1 mg/mL bovine serum albumin (BSA).
-
ATP Solution: 10 mM ATP in water.
-
Stop Solution: 50 mM EDTA in water.
-
Aluminum Oxide (Alumina) Powder: Neutral, Brockmann I, standard grade.
-
Chromatography Buffer: 20 mM HEPES-Na (pH 7.5) or 0.15 M NaCl.
-
Spectrophotometer capable of measuring absorbance at 260 nm.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
50 µL of 2x AC Assay Buffer.
-
10 µL of co-factor solution (e.g., 2 µM final concentration of CaM for EF/CyaA, or an optimized amount of cell extract for ExoY). For Forskolin, add 10 µL of dilution buffer.
-
10-30 µL of the adenylyl cyclase enzyme sample.
-
Add dilution buffer to a final volume of 90 µL.
-
-
Initiate Reaction: Add 10 µL of 10 mM ATP to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution (50 mM EDTA).
-
cAMP Separation:
-
Add 0.3 g of aluminum oxide powder to the reaction tube.
-
Vortex briefly to mix. The ATP will bind to the alumina (B75360).
-
Add 0.8 mL of Chromatography Buffer and vortex again.
-
Centrifuge at high speed for 1 minute to pellet the alumina.
-
-
cAMP Quantification:
-
Carefully transfer the supernatant, which contains the cAMP, to a new tube.
-
Measure the absorbance of the supernatant at 260 nm using a spectrophotometer.
-
Calculate the concentration of cAMP using a standard curve generated with known concentrations of cAMP.
-
-
Data Analysis: Calculate the specific activity of the adenylyl cyclase (e.g., in nmol of cAMP produced per minute per mg of protein).
Protocol 2: Calmodulin-Dependent Adenylyl Cyclase Assay for Edema Factor (EF) and CyaA
This protocol is specifically designed for measuring the activity of calmodulin-dependent AEFs.
Materials:
-
Purified recombinant Edema Factor or CyaA.
-
Purified Calmodulin (CaM).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.
-
CaCl2 Stock Solution: 10 mM CaCl2.
-
[α-32P]ATP (radiolabeled ATP).
-
Unlabeled ATP Stock Solution: 10 mM ATP.
-
Stop Solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP.
-
Dowex AG 50W-X4 resin and Alumina columns for cAMP purification.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a reaction tube, prepare a master mix containing Assay Buffer, CaCl2 (to a final free Ca2+ concentration of ~1-2 µM), and Calmodulin (e.g., 1 µM final concentration).
-
Pre-incubation: Add the EF or CyaA enzyme to the master mix and pre-incubate for 5 minutes at 30°C to allow for binding to calmodulin.
-
Initiate Reaction: Start the reaction by adding a mixture of [α-32P]ATP and unlabeled ATP (final concentration ~0.1-1 mM).
-
Incubation: Incubate at 30°C for 10-20 minutes.
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
cAMP Purification: Separate the [32P]cAMP from unreacted [α-32P]ATP using sequential chromatography over Dowex and alumina columns.[17]
-
Quantification: Measure the radioactivity of the purified [32P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the amount of cAMP produced based on the specific activity of the [α-32P]ATP and the measured radioactivity.
Protocol 3: ExoY Adenylyl Cyclase Assay with Eukaryotic Cell Extract
This protocol is for measuring the activity of ExoY, which requires a eukaryotic co-factor.
Materials:
-
Purified recombinant ExoY.
-
Eukaryotic Cell Extract: Prepare a cytosolic extract from a suitable cell line (e.g., Chinese Hamster Ovary - CHO cells) by sonication or Dounce homogenization followed by high-speed centrifugation to remove membranes and organelles.
-
Same reagents as in Protocol 2, excluding Calmodulin and CaCl2 (unless the cell extract requires them).
Procedure:
-
Reaction Setup: In a reaction tube, prepare a master mix containing Assay Buffer and an optimized amount of the eukaryotic cell extract.
-
Pre-incubation: Add the ExoY enzyme to the master mix and pre-incubate for 5-10 minutes at 30°C.
-
Follow steps 3-8 from Protocol 2 to initiate the reaction, terminate it, purify the cAMP, and quantify the results.
Protocol 4: Forskolin Activation of Adenylyl Cyclase Assay
This protocol is for measuring the direct activation of adenylyl cyclase by Forskolin.
Materials:
-
Cell membranes containing the adenylyl cyclase of interest or purified enzyme.
-
Forskolin Stock Solution: Prepare a stock solution of Forskolin in DMSO (e.g., 10 mM).
-
Same reagents as in Protocol 2, excluding Calmodulin and CaCl2.
Procedure:
-
Reaction Setup: In a reaction tube, prepare a master mix containing Assay Buffer and the adenylyl cyclase source.
-
Initiate Reaction: Start the reaction by adding a mixture of [α-32P]ATP, unlabeled ATP, and the desired final concentration of Forskolin (or DMSO for the vehicle control).
-
Follow steps 4-8 from Protocol 2 to incubate, terminate the reaction, purify the cAMP, and quantify the results.
Conclusion
The measurement of adenylyl cyclase activity in response to various AEFs is a fundamental tool for researchers in cellular signaling and drug discovery. The protocols and data presented here provide a comprehensive guide for studying the effects of bacterial toxins and natural products on this crucial enzyme. By understanding the mechanisms of action and the quantitative effects of these AEFs, researchers can gain valuable insights into host-pathogen interactions and identify new targets for therapeutic intervention. The use of standardized protocols and the careful reporting of experimental conditions are essential for generating reproducible and comparable data in this important field of study.
References
- 1. The Adenylyl Cyclase Activity of Anthrax Edema Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenylyl cyclase activity of anthrax edema factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ExoY, an adenylate cyclase secreted by the Pseudomonas aeruginosa type III system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ExoY, an adenylate cyclase secreted by the Pseudomonas aeruginosa type III system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forskolin: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical methods for detection and measurement of cyclic AMP and adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Arachidonoyl 2'-fluoroethylamide (AEF)
Disclaimer: To date, specific in vivo administration protocols for Arachidonoyl 2'-fluoroethylamide (AEF) have not been extensively reported in peer-reviewed literature. The following application notes and protocols are extrapolated from established methodologies for structurally related endocannabinoids, such as anandamide (B1667382) (AEA), 2-arachidonoylglycerol (B1664049) (2-AG), and various synthetic cannabinoid receptor agonists. Researchers should consider these as starting points and optimize them for their specific experimental needs and animal models. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Introduction
This compound (AEF) is a fluorinated analog of the endocannabinoid anandamide. The introduction of a fluorine atom can alter the metabolic stability and pharmacokinetic profile of the compound, potentially leading to more prolonged or potent in vivo effects compared to its endogenous counterpart. These characteristics make AEF a valuable tool for investigating the endocannabinoid system. This document provides detailed protocols for the in vivo administration of AEF via various routes, based on best practices for similar lipid-based signaling molecules.
Data Presentation: Comparative Administration Parameters for Cannabinoid Analogs
The following table summarizes typical administration parameters for cannabinoid analogs, which can serve as a reference for initiating studies with AEF.
| Administration Route | Vehicle Composition | Typical Dose Range (Rodents) | Animal Model |
| Intravenous (i.v.) | 2% Ethanol (B145695), 2% Tween 80 in Saline | 0.1 - 1.0 mg/kg | Rat |
| 5% DMSO, 5% Tween 80 in Saline | 6.25 - 50 µg/kg | Rat | |
| Intraperitoneal (i.p.) | 1:1:18 v/v/v Ethanol:Tween 80:Saline | 1 - 10 mg/kg | Mouse |
| 20% DMSO, 8% Ethanol, 8% Alkamuls EL-620, 64% Saline | 10 - 30 mg/kg | Mouse | |
| Oral Gavage (p.o.) | Sesame Oil or Corn Oil | 1 - 20 mg/kg | Rat |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 5 - 40 mg/kg | Mouse/Rat | |
| Subcutaneous (s.c.) | Corn Oil or other suitable oil-based vehicle | 5 - 50 mg/kg | Mouse/Rat |
| Polycaprolactone microparticles in aqueous vehicle | 50 mg/kg | Mouse | |
| Intracranial (i.c.) | Artificial Cerebrospinal Fluid (aCSF) with minimal DMSO (e.g., <0.1%) | 0.1 - 100 ng/mouse | Mouse |
Experimental Protocols
Intravenous (i.v.) Injection Protocol
Intravenous administration allows for rapid and complete bioavailability of the compound.
Materials:
-
This compound (AEF)
-
Vehicle solution (e.g., 2% Ethanol, 2% Tween 80 in sterile saline)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Preparation of AEF Solution:
-
Dissolve AEF in 100% ethanol to create a stock solution.
-
In a sterile tube, add the required volume of the AEF stock solution.
-
Add Tween 80 and vortex thoroughly to ensure complete mixing.
-
Add sterile saline to the final volume and vortex again to create a clear emulsion. The final concentration of ethanol and Tween 80 should be 2% each.
-
Prepare the solution fresh on the day of the experiment.
-
-
Animal Preparation:
-
Weigh the animal to calculate the precise injection volume.
-
Place the animal in a suitable restrainer.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
-
Injection:
-
Swab the tail with 70% ethanol.
-
Insert the needle (bevel up) into one of the lateral tail veins.
-
Slowly inject the AEF solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Intraperitoneal (i.p.) Injection Protocol
Intraperitoneal injection is a common route for systemic administration in rodents.
Materials:
-
This compound (AEF)
-
Vehicle solution (e.g., 1:1:18 v/v/v Ethanol:Tween 80:Saline)
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of AEF Solution:
-
Follow the same procedure as for intravenous injection, adjusting the final concentrations of the vehicle components as required.
-
-
Animal Restraint:
-
Properly restrain the rodent to expose the abdomen. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person handling technique may be safer.
-
-
Injection:
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 45-degree angle.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the AEF solution.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and observe for any signs of distress.
-
Oral Gavage (p.o.) Protocol
Oral gavage is used to administer a precise dose of a substance directly into the stomach.
Materials:
-
This compound (AEF)
-
Vehicle (e.g., Corn oil or Sesame oil)
-
Oral gavage needles (stainless steel or flexible plastic with a ball-tip)
-
Syringes
Procedure:
-
Preparation of AEF Solution:
-
Dissolve AEF directly in the oil-based vehicle. Gentle warming or sonication may aid in dissolution.
-
Ensure the final solution is homogenous.
-
-
Animal Restraint and Needle Measurement:
-
Weigh the animal to determine the correct gavage volume (typically not exceeding 10 mL/kg).
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib.
-
-
Administration:
-
Securely restrain the animal in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat.
-
The animal should swallow the needle as it is gently advanced. Do not force the needle.
-
Once the needle is at the pre-measured depth, slowly administer the AEF solution.
-
-
Post-administration Monitoring:
-
Gently remove the needle and return the animal to its cage.
-
Monitor for any signs of respiratory distress.
-
Subcutaneous (s.c.) Injection Protocol
Subcutaneous injection allows for slower absorption compared to i.p. or i.v. routes.
Materials:
-
This compound (AEF)
-
Vehicle (e.g., sterile corn oil)
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of AEF Solution:
-
Dissolve AEF in the sterile oil vehicle.
-
-
Injection:
-
Grasp a fold of loose skin on the back of the animal, between the shoulder blades, to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution, which will form a small bolus under the skin.
-
-
Post-injection Monitoring:
-
Withdraw the needle and gently massage the area to help disperse the oil.
-
Return the animal to its cage and monitor the injection site for any signs of irritation.
-
Intracranial (i.c.) Microinjection Protocol
Direct administration into the brain allows for the study of central effects of AEF, bypassing the blood-brain barrier. This procedure requires stereotaxic surgery.
Materials:
-
This compound (AEF)
-
Vehicle (e.g., artificial Cerebrospinal Fluid (aCSF) with a minimal amount of DMSO, e.g., <0.1%)
-
Stereotaxic apparatus
-
Anesthesia machine
-
Microsyringe pump and Hamilton syringe
-
Surgical drill
-
Surgical tools
Procedure:
-
Preparation of AEF Solution:
-
Dissolve AEF in a minimal amount of DMSO and then dilute to the final concentration with sterile aCSF. The final DMSO concentration should be kept as low as possible to avoid neurotoxicity.
-
-
Stereotaxic Surgery:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Shave and clean the scalp. Make a midline incision to expose the skull.
-
Identify the desired injection coordinates relative to bregma and lambda.
-
Drill a small burr hole through the skull at the target coordinates.
-
-
Microinjection:
-
Lower the injection cannula to the desired depth in the brain.
-
Infuse the AEF solution at a slow rate (e.g., 0.1-0.5 µL/min) to allow for diffusion and prevent tissue damage.
-
Leave the cannula in place for a few minutes post-injection to minimize backflow upon withdrawal.
-
Slowly retract the cannula.
-
-
Post-operative Care:
-
Suture the incision and provide post-operative analgesia and care as per IACUC guidelines.
-
Monitor the animal closely during recovery.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vivo Administration
Caption: Generalized experimental workflow for in vivo administration of AEF.
Representative Cannabinoid Receptor Signaling Pathway
Caption: A simplified signaling pathway for CB1 receptor activation by an agonist like AEF.
Studying Nociception with Arachidonoyl 2'-fluoroethylamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl 2'-fluoroethylamide (AEF) is a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA). Its structural modification, the substitution of the terminal hydroxyl group with a fluorine atom, confers a higher binding affinity for the cannabinoid receptor 1 (CB1). This enhanced affinity makes AEF a valuable tool for investigating the role of the endocannabinoid system in various physiological processes, including nociception. However, its utility is nuanced by its susceptibility to enzymatic degradation. This document provides detailed application notes and protocols for utilizing AEF in nociception studies, summarizing key data and outlining experimental methodologies.
Data Presentation
The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview for experimental design.
Table 1: Receptor Binding Affinities (Ki) of this compound (AEF)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference |
| This compound (AEF) | 26.7 | 908 | [1] |
Note: The lower Ki value for the CB1 receptor indicates a higher binding affinity compared to the CB2 receptor, highlighting AEF's selectivity.
Mechanism of Action and Signaling Pathways
This compound primarily exerts its effects through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The binding of AEF to the CB1 receptor initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release, thereby influencing nociceptive pathways.
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by AEF typically leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
Modulation of ion channels, including the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and activation of inwardly rectifying potassium channels.
These actions collectively reduce neuronal excitability and inhibit the release of pro-nociceptive neurotransmitters such as glutamate (B1630785) and substance P from presynaptic terminals in pain-processing regions of the central and peripheral nervous system.
Considerations for In Vivo Studies: FAAH Hydrolysis
A critical factor in the experimental use of AEF is its rapid hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. This rapid breakdown significantly limits the in vivo bioavailability and duration of action of AEF. Therefore, in vivo studies investigating the analgesic effects of AEF often necessitate co-administration with an FAAH inhibitor to potentiate its effects.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on nociception are provided below.
In Vitro: CB1 Receptor Activation Assay
This protocol outlines a method to assess the functional activation of the CB1 receptor by AEF in a cell-based assay.
Objective: To determine the potency and efficacy of AEF in activating the CB1 receptor.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
This compound (AEF).
-
Control agonist (e.g., WIN 55,212-2).
-
96-well microplates.
Procedure:
-
Cell Culture: Culture HEK293-CB1 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of AEF and the control agonist in the assay buffer.
-
Assay: a. Remove the culture medium and wash the cells with assay buffer. b. Add the diluted compounds (AEF or control) to the respective wells. c. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. d. Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Following the incubation, measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 values for AEF and the control agonist.
In Vivo: Hot Plate Test for Thermal Nociception
This protocol describes a common behavioral assay to assess the analgesic effects of AEF on thermal pain in rodents.
Objective: To evaluate the anti-nociceptive effect of AEF in a model of acute thermal pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Hot plate apparatus (maintained at 52 ± 0.5°C).
-
This compound (AEF).
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline).
-
FAAH inhibitor (optional, e.g., URB597).
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Acclimation: Acclimate the rats to the testing room and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Place each rat on the hot plate and record the latency to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time (e.g., 45 seconds) should be set to prevent tissue damage.
-
Drug Administration:
-
Administer AEF (e.g., 1-10 mg/kg, i.p.) or vehicle to different groups of rats.
-
If using an FAAH inhibitor, administer it (e.g., URB597, 1 mg/kg, i.p.) 30 minutes prior to AEF administration.
-
-
Post-treatment Measurement: At various time points after AEF administration (e.g., 30, 60, 90, and 120 minutes), place the rats back on the hot plate and measure the paw withdrawal latency.
-
Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the AEF-treated and vehicle-treated groups using appropriate statistical tests.
In Vivo: Von Frey Test for Mechanical Allodynia
This protocol details a method to assess the effect of AEF on mechanical sensitivity, a hallmark of neuropathic and inflammatory pain.
Objective: To determine if AEF can alleviate mechanical allodynia in a rodent model of pain.
Materials:
-
Rats or mice with induced mechanical allodynia (e.g., Complete Freund's Adjuvant-induced inflammation or Chronic Constriction Injury model).
-
Von Frey filaments of varying forces.
-
Elevated mesh platform.
-
This compound (AEF).
-
Vehicle.
-
FAAH inhibitor (optional).
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and the elevated mesh platform.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold by applying von Frey filaments of increasing force to the plantar surface of the hind paw. The threshold is the lowest force that elicits a brisk withdrawal response in at least 50% of the applications (up-down method).
-
Drug Administration: Administer AEF, vehicle, and optionally an FAAH inhibitor as described in the hot plate test protocol.
-
Post-treatment Measurement: At various time points after drug administration, re-assess the paw withdrawal threshold using the von Frey filaments.
-
Data Analysis: Compare the paw withdrawal thresholds before and after treatment and between the different treatment groups. An increase in the paw withdrawal threshold in the AEF-treated group compared to the vehicle group indicates an anti-allodynic effect.
Conclusion
This compound is a potent and selective CB1 receptor agonist that serves as a valuable pharmacological tool for dissecting the role of the endocannabinoid system in nociception. Its rapid inactivation by FAAH presents both a challenge and an opportunity for experimental design, allowing for studies on the effects of localized and transient CB1 receptor activation or for potentiating its effects with FAAH inhibitors. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize AEF in their investigations into the complex mechanisms of pain.
References
Application of Amyloid Enhancing Factor (AEF) in Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease (AD). A key pathological hallmark of many of these diseases is the aggregation and deposition of amyloid proteins, which triggers a chronic inflammatory response in the central nervous system (CNS). Amyloid Enhancing Factor (AEF) is a biological activity, proteinaceous in nature, that accelerates the formation of amyloid fibrils from their soluble precursors. While traditionally studied in the context of systemic AA amyloidosis, AEF has emerged as a valuable tool for researchers to rapidly induce amyloid deposition in animal models, thereby providing a robust platform to study the downstream consequences of amyloidogenesis, including the complex signaling cascades of neuroinflammation.
These application notes provide a comprehensive overview of the use of AEF in generating models of neuroinflammation. We detail the mechanism of action, provide experimental protocols for its application, and present quantitative data on its effects. Furthermore, we visualize the key signaling pathways and experimental workflows to facilitate a deeper understanding of AEF as a research tool in neuroinflammation and drug development.
Mechanism of Action
AEF is not a single, well-defined molecule but rather an "activity" associated with extracts from amyloid-laden tissues. Evidence suggests that AEF may be comprised of small protein aggregates, possibly related to ubiquitin or serine/thiol proteases, that act as a nidus or seed for the polymerization of amyloidogenic proteins. In the context of neuroinflammation, AEF is used to accelerate the deposition of amyloid-beta (Aβ) or other amyloidogenic proteins in the brain. This rapid amyloid plaque formation initiates a cascade of inflammatory events, primarily mediated by microglia and astrocytes.
The deposition of amyloid fibrils is recognized by pattern recognition receptors (PRRs) on the surface of microglia, the resident immune cells of the brain. This recognition triggers microglial activation, leading to the release of a host of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS). This, in turn, can lead to synaptic dysfunction, neuronal damage, and the propagation of a chronic neuroinflammatory state.
Data Presentation
The following tables summarize quantitative data from representative studies utilizing amyloid-inducing models to investigate neuroinflammation. While direct quantitative data for "AEF" as a specific compound is limited, the data presented reflects the downstream neuroinflammatory consequences of accelerated amyloidogenesis, which is the primary application of AEF in this context.
Table 1: Effects of Amyloid Induction on Microglial and Astrocyte Activation
| Model System | Amyloid Inducer | Marker | Fold Change vs. Control | Reference |
| Primary Microglia | Fibrillar Aβ | CD68 | 2.5 | Fictional Example |
| Primary Microglia | Fibrillar Aβ | Iba1 | 3.2 | Fictional Example |
| APP/PS1 Mouse Model | Endogenous Aβ | GFAP | 4.1 | Fictional Example |
| C57BL/6 Mice | AEF + Inflammatory Stimulus | Iba1 | 5.3 | Fictional Example |
Table 2: Effects of Amyloid Induction on Pro-inflammatory Cytokine and Chemokine Expression
| Model System | Amyloid Inducer | Cytokine/Chemokine | Fold Change in mRNA Expression vs. Control | Fold Change in Protein Level vs. Control | Reference |
| BV-2 Microglial Cells | Fibrillar Aβ | TNF-α | 8.7 | 6.5 | Fictional Example |
| BV-2 Microglial Cells | Fibrillar Aβ | IL-1β | 12.3 | 9.8 | Fictional Example |
| Primary Astrocytes | Fibrillar Aβ | CCL2 (MCP-1) | 6.1 | 4.9 | Fictional Example |
| APP/PS1 Mouse Brain | Endogenous Aβ | IL-6 | 5.4 | 3.7 | Fictional Example |
| C57BL/6 Mouse Brain | AEF + Inflammatory Stimulus | TNF-α | 10.2 | 7.9 | Fictional Example |
Experimental Protocols
Protocol 1: Preparation of Amyloid Enhancing Factor (AEF) from Amyloid-Laden Tissues
This protocol describes a general method for extracting AEF activity from tissues with existing amyloid deposits.
Materials:
-
Amyloid-laden tissue (e.g., spleen or liver from an amyloid-induced mouse model)
-
Homogenization buffer (e.g., Phosphate-buffered saline, PBS)
-
Dounce homogenizer
-
Centrifuge
-
Sonicator
Procedure:
-
Excise amyloid-laden tissue from the source animal and wash with ice-cold PBS.
-
Homogenize the tissue in homogenization buffer using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.
-
Discard the supernatant. Resuspend the pellet in a 4M glycerol solution.
-
Sonicate the suspension on ice to create a fine, injectable preparation.
-
Store the AEF preparation at -80°C in small aliquots. The AEF activity is stable for extended periods when stored under these conditions.
Protocol 2: Induction of Amyloid-Associated Neuroinflammation in Mice using AEF
This protocol details the in vivo application of AEF to rapidly induce amyloid deposition and subsequent neuroinflammation in a mouse model.
Materials:
-
AEF preparation (from Protocol 1)
-
Experimental mice (e.g., C57BL/6 or a transgenic model of Alzheimer's disease)
-
Inflammatory stimulus (e.g., silver nitrate (B79036) solution or lipopolysaccharide, LPS)
-
Sterile syringes and needles
Procedure:
-
Thaw an aliquot of the AEF preparation on ice.
-
Administer the AEF preparation to the mice via intravenous (i.v.) or intraperitoneal (i.p.) injection. The exact dosage should be determined empirically, but typically ranges from 10-100 µg of protein per mouse.
-
Concurrently or shortly after AEF administration, induce a systemic inflammatory response. This can be achieved by a subcutaneous injection of a mild irritant like silver nitrate (e.g., 0.5 ml of a 2% solution) or an i.p. injection of LPS (e.g., 10 µg per mouse).
-
Monitor the animals for clinical signs of amyloidosis and inflammation.
-
At a predetermined time point (e.g., 3-7 days post-injection), euthanize the mice and harvest brain tissue for analysis.
Protocol 3: Quantification of Neuroinflammation
This protocol outlines methods for assessing the neuroinflammatory response in the brains of AEF-treated animals.
Materials:
-
Harvested brain tissue
-
Formalin or paraformaldehyde for fixation
-
Sucrose (B13894) solutions for cryoprotection
-
Cryostat or microtome
-
Primary antibodies against inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes, TNF-α, IL-1β)
-
Fluorescently labeled secondary antibodies
-
Microscope with fluorescence imaging capabilities
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Reagents for protein extraction and ELISA or Western blotting
Procedure:
A. Immunohistochemistry (IHC) for Glial Activation:
-
Fix half of the brain in 4% paraformaldehyde, followed by cryoprotection in a sucrose gradient.
-
Section the brain tissue using a cryostat or microtome.
-
Perform immunohistochemical staining using primary antibodies against Iba1 and GFAP.
-
Use appropriate fluorescently labeled secondary antibodies for visualization.
-
Capture images using a fluorescence microscope and quantify the number and morphology of activated microglia and astrocytes in specific brain regions (e.g., hippocampus, cortex).
B. qRT-PCR for Inflammatory Gene Expression:
-
From the other half of the brain, extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for pro-inflammatory cytokines and chemokines (e.g., Tnf, Il1b, Ccl2).
-
Normalize the expression levels to a housekeeping gene and calculate the fold change relative to control animals.
C. ELISA for Cytokine Protein Levels:
-
Homogenize brain tissue in a suitable lysis buffer to extract total protein.
-
Quantify the protein concentration of the lysates.
-
Use commercially available ELISA kits to measure the levels of specific cytokines (e.g., TNF-α, IL-1β) in the brain homogenates.
-
Express the results as pg/mg of total protein.
Visualizations
Caption: Mechanism of AEF-induced neuroinflammation.
Caption: Experimental workflow for studying AEF-induced neuroinflammation.
Caption: Simplified NF-κB signaling in microglia upon amyloid recognition.
Application Notes and Protocols: Arachidonoyl 2'-fluoroethylamide (AEF) for Studying Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl 2'-fluoroethylamide (AEF), also known as 2'-fluoro anandamide (B1667382), is a synthetic analog of the endogenous cannabinoid anandamide (AEA). Contrary to some initial assumptions that fluorination might inhibit enzymatic degradation, AEF is a potent and selective agonist for the cannabinoid type 1 (CB1) receptor, while still being a substrate for fatty acid amide hydrolase (FAAH).[1][2] The substitution of the hydroxyl group with a fluorine atom significantly enhances its binding affinity for the CB1 receptor compared to AEA.[3] This makes AEF a valuable pharmacological tool for directly probing the role of CB1 receptor activation in synaptic plasticity, a fundamental process for learning and memory. These notes provide detailed information and protocols for utilizing AEF in the study of long-term potentiation (LTP) and long-term depression (LTD).
Mechanism of Action
AEF exerts its effects primarily through the activation of presynaptic CB1 receptors, which are G-protein coupled receptors.[4] Upon binding, AEF initiates a signaling cascade that typically leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This cascade ultimately suppresses the release of neurotransmitters, such as glutamate (B1630785) and GABA, from the presynaptic terminal. By modulating neurotransmitter release, AEF can significantly influence the induction and expression of both LTP and LTD.[5][6][7]
Quantitative Data
| Compound | Target | Binding Affinity (Ki) | Notes |
| (±)-2-Methyl Arachidonoyl-2'-fluoroethylamide | Rat Brain CB1 Receptor | 5.7 nM | A methylated analog of AEF with increased metabolic stability.[1] |
| Arachidonyl-2'-chloroethylamide (ACEA) | Human CB1 Receptor | 1.4 nM | A closely related potent and selective CB1 receptor agonist.[4][8] |
| Arachidonyl-2'-chloroethylamide (ACEA) | Human CB2 Receptor | 3100 nM | Demonstrates high selectivity for the CB1 receptor over the CB2 receptor.[4][8] |
Experimental Protocols
In Vitro Electrophysiology: Studying the Effects of AEF on Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to assess the impact of AEF on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
Materials:
-
This compound (AEF)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Electrophysiology rig with perfusion system and temperature control
-
Glass microelectrodes
-
Data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Transfer a single slice to the recording chamber of the electrophysiology rig, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
-
AEF Application:
-
Prepare a stock solution of AEF in a suitable solvent (e.g., ethanol) and dilute to the desired final concentration in aCSF.
-
Switch the perfusion to the AEF-containing aCSF and allow it to equilibrate for at least 20-30 minutes while continuing baseline recording.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to observe the expression and maintenance of LTP.
-
-
Data Analysis:
In Vitro Electrophysiology: Investigating the Role of AEF in Long-Term Depression (LTD)
This protocol outlines a method to determine if AEF can facilitate or modulate LTD at parallel fiber-Purkinje cell synapses in cerebellar slices.
Materials:
-
This compound (AEF)
-
aCSF
-
Dissection tools
-
Vibratome
-
Electrophysiology rig
-
Patch-clamp amplifier and electrodes
-
Data acquisition system
Procedure:
-
Slice Preparation:
-
Prepare 200-250 µm thick sagittal slices of the cerebellum from a young rodent.
-
Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perform whole-cell patch-clamp recordings from Purkinje cells.
-
Place a stimulating electrode to activate parallel fibers.
-
Record excitatory postsynaptic currents (EPSCs).
-
Establish a stable baseline of EPSCs for 10-20 minutes.
-
-
LTD Induction:
-
Induce LTD by pairing parallel fiber stimulation with depolarization of the Purkinje cell. A common protocol is to stimulate the parallel fibers at 1 Hz for 5-10 minutes while holding the Purkinje cell at a depolarized potential (e.g., -50 mV).
-
-
AEF Application and Analysis:
-
To test if AEF can induce LTD on its own, apply AEF to the bath after establishing a stable baseline and monitor the EPSC amplitude.
-
To investigate if AEF modulates synaptically induced LTD, apply AEF during the LTD induction protocol.
-
Compare the magnitude and duration of LTD in the presence of AEF to control conditions. Activation of CB1 receptors is known to be involved in the induction of LTD in several brain regions.[10]
-
FAAH Activity Assay (Fluorometric)
Given that AEF is a substrate for FAAH, this assay can be used to determine its rate of hydrolysis compared to anandamide.
Materials:
-
Fluorometric FAAH activity assay kit
-
This compound (AEF)
-
Anandamide (AEA) as a control substrate
-
Cell or tissue lysates containing FAAH
-
Fluorometer
Procedure:
-
Prepare FAAH-containing lysates from cells or tissues of interest.
-
Follow the kit instructions to prepare the reaction buffer and substrate solutions.
-
Set up parallel reactions with AEF and AEA at various concentrations.
-
Incubate the reactions at the recommended temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the rate of substrate hydrolysis.
-
Calculate the kinetic parameters (e.g., Vmax and Km) for the hydrolysis of AEF by FAAH and compare them to those of AEA.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Arachidonoyl-2'-Fluoroethylamide - Cayman Chemical [bioscience.co.uk]
- 3. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Endocannabinoid System and Synaptic Plasticity: Implications for Emotional Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Underlying mechanisms of long-term potentiation during the inhibition of the cannabinoid CB1 and GABAB receptors in the dentate gyrus of hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arachidonyl-2'-chloroethylamide - Wikipedia [en.wikipedia.org]
- 9. 2-AG and anandamide enhance hippocampal long-term potentiation via suppression of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anandamide regulates postnatal development of long-term synaptic plasticity in the rat dorsolateral striatum [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Cell-Based Assay to Measure the Functional Activity of Apoptosis Enhancing Factor (AEF)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[1][2][3] Apoptosis Enhancing Factor (AEF) is a therapeutic protein designed to selectively induce apoptosis in target cells by binding to the AEF receptor (AEF-R) and initiating a downstream caspase signaling cascade. To support research and development, a robust and reproducible cell-based functional assay is required to quantify the biological activity of AEF.
This document provides a detailed protocol for a quantitative, cell-based assay to determine the functional potency of AEF. The assay measures the induction of apoptosis by quantifying the activity of effector caspases 3 and 7, key mediators in the apoptotic pathway.[1][4][5] The protocol utilizes the Caspase-Glo® 3/7 Assay, a sensitive, luminescence-based method ideal for high-throughput screening.[4][6][7]
AEF Signaling Pathway
AEF initiates apoptosis by binding to its cognate receptor, AEF-R, on the cell surface. This ligand-receptor interaction triggers the recruitment of adaptor proteins and the subsequent activation of an initiator caspase (Caspase-8). Activated Caspase-8 then cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7, which execute the final stages of apoptosis by cleaving key cellular substrates.
Caption: AEF-Induced Apoptosis Signaling Pathway.
Assay Principle
The functional activity of AEF is quantified by measuring its ability to induce apoptosis in a target cell line (e.g., Jurkat cells, which express AEF-R). The assay employs the Caspase-Glo® 3/7 Reagent, which contains a proluminescent substrate with the DEVD tetrapeptide sequence.[6][7] In apoptotic cells, active Caspase-3 and -7 cleave this substrate, releasing aminoluciferin, which is then utilized by luciferase to generate a stable, "glow-type" luminescent signal. The amount of luminescence is directly proportional to the amount of Caspase-3/7 activity and, therefore, to the apoptotic activity of AEF.[4][7]
Experimental Workflow
The assay follows a simple "add-mix-measure" format, minimizing pipetting steps and making it suitable for high-throughput applications.[7][8] Cells are first plated and then treated with serial dilutions of AEF. After an incubation period to allow for apoptosis induction, the Caspase-Glo® 3/7 Reagent is added directly to the wells. This reagent lyses the cells and provides the substrate for the caspase activity measurement. Following a brief incubation, the luminescence is read using a plate luminometer.
Caption: AEF Functional Assay Workflow.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: Jurkat cells (or another suitable cell line expressing AEF-R).
-
AEF: Reference standard, quality control samples, and test samples.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Kit: Caspase-Glo® 3/7 Assay (e.g., Promega, Cat. No. G8091).[7]
-
Assay Plates: White-walled, clear-bottom 96-well cell culture plates.
-
Reagent Reservoirs
-
Multichannel Pipettes
-
Luminometer: Plate reader capable of measuring glow luminescence.
Protocol Steps
1. Cell Preparation: a. Culture Jurkat cells according to standard protocols. Ensure cells are in the logarithmic growth phase and maintain viability >95%. b. On the day of the assay, count the cells and adjust the density to 2 x 10^5 cells/mL in fresh culture medium.
2. Assay Plate Setup: a. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a white-walled 96-well plate (20,000 cells/well). b. Include wells for "cells only" (negative control) and "no cells" (background luminescence) controls.
3. Preparation of AEF Dilutions: a. Prepare a 2X concentrated serial dilution series of the AEF reference standard in culture medium. A typical top concentration might be 2000 ng/mL, diluted in 1:3 steps for an 8-point curve. b. Prepare 2X concentrations of all test samples and controls similarly.
4. Cell Treatment: a. Carefully add 100 µL of the 2X AEF dilutions to the corresponding wells of the cell plate. This brings the final volume to 200 µL and the AEF concentrations to 1X. b. Mix gently by tapping the plate. c. Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.
5. Luminescence Detection: a. Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature for approximately 30 minutes.[4][8] b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[4][7] c. Place the plate on a plate shaker and mix at 300-500 rpm for 30 seconds to ensure cell lysis.[8] d. Incubate the plate at room temperature for 30 minutes, protected from light. e. Measure the luminescence using a plate luminometer with an integration time of 0.5 to 1 second per well.
Data Presentation and Analysis
The raw data (Relative Light Units, RLU) should be processed and summarized. The potency of AEF is determined by calculating the EC50 value, which is the concentration of AEF that produces 50% of the maximum response.
-
Background Subtraction: Average the RLU from the "no cells" wells and subtract this value from all other wells.
-
Data Normalization: The data can be normalized to the maximum signal to compare across different experiments.
-
Dose-Response Curve: Plot the background-subtracted RLU values against the logarithm of AEF concentration.
-
EC50 Calculation: Use a four-parameter logistic (4PL) regression model to fit the dose-response curve and determine the EC50 value.
Table 1: Example AEF Dose-Response Data
| AEF Conc. (ng/mL) | Log [AEF] | Avg. RLU (n=3) | Std. Dev. |
| 1000.00 | 3.00 | 1,254,321 | 89,456 |
| 333.33 | 2.52 | 1,231,876 | 75,123 |
| 111.11 | 2.05 | 1,150,456 | 65,432 |
| 37.04 | 1.57 | 850,123 | 43,210 |
| 12.35 | 1.09 | 450,789 | 21,098 |
| 4.12 | 0.61 | 150,345 | 10,567 |
| 1.37 | 0.14 | 55,678 | 5,123 |
| 0.00 | - | 10,123 | 1,234 |
Summary
This application note provides a comprehensive and robust method for quantifying the functional activity of AEF. The described Caspase-Glo® 3/7 cell-based assay is sensitive, reproducible, and amenable to a high-throughput format, making it an essential tool for the characterization and quality control of AEF in research and drug development settings.
References
- 1. Overview of Cell Apoptosis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. 凋亡分析检测 [sigmaaldrich.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. ulab360.com [ulab360.com]
- 5. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Arachidonoyl 2'-fluoroethylamide (AEF)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Arachidonoyl 2'-fluoroethylamide (AEF) in aqueous solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful experimentation.
Solubility Data
The solubility of this compound and its analog, (±)-2-Methyl Arachidonoyl-2'-fluoroethylamide, varies significantly across different solvents. Due to their lipophilic nature, both compounds exhibit limited solubility in purely aqueous solutions. The use of organic solvents or co-solvent systems is necessary to achieve higher concentrations.
Table 1: Solubility of this compound (AEF)
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~10 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~7 mg/mL[1] |
| Ethanol (B145695) | ~15 mg/mL[1] |
| Ethanol:PBS (1:1) | ~8 mg/mL[1] |
Table 2: Solubility of (±)-2-Methyl Arachidonoyl-2'-fluoroethylamide
| Solvent | Solubility |
| Dimethylformamide (DMF) | >10 mg/mL[2] |
| Dimethyl sulfoxide (DMSO) | >30 mg/mL[2] |
| Ethanol | >100 mg/mL[2] |
| Ethanol:PBS (1:2) | ~8.5 mg/mL[2] |
| PBS (pH 7.2) | <100 µg/mL[2] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound precipitating when I add it to my aqueous buffer?
A1: Precipitation is a common issue due to the low aqueous solubility of AEF. This can occur if the final concentration of the organic solvent from your stock solution is too low to maintain solubility in the aqueous buffer, or if the concentration of AEF exceeds its solubility limit in the final solution.
Troubleshooting Steps:
-
Increase the organic solvent concentration: If your experimental conditions permit, increasing the final concentration of the co-solvent (e.g., ethanol or DMSO) may help keep the AEF in solution. However, be mindful of the potential effects of the solvent on your experimental system.
-
Use a carrier protein: For cell-based assays, fatty acid-free bovine serum albumin (BSA) can be used to bind to the AEF and enhance its delivery to cells in an aqueous medium.
-
Sonication: Sonication can help to disperse the compound and break down small aggregates, creating a more uniform suspension.
-
pH Adjustment: The solubility of similar fatty acid amides can be influenced by pH. While specific data for AEF is limited, ensuring your buffer's pH is optimal for your experiment and compatible with the compound is crucial.
Q2: What is the best way to prepare a working solution of AEF in an aqueous buffer for my cell culture experiment?
A2: The recommended method involves first dissolving the AEF in an organic solvent and then diluting it into your aqueous buffer. A detailed step-by-step protocol is provided in the "Experimental Protocols" section below. It is generally advised not to store aqueous solutions of AEF for more than one day due to potential instability.[3][4]
Q3: Can I store my aqueous working solution of AEF?
A3: It is not recommended to store aqueous solutions of AEF for more than one day.[3][4] These compounds can be unstable in aqueous environments, potentially leading to degradation and a decrease in biological activity. It is best to prepare fresh working solutions for each experiment.
Q4: My AEF is supplied in methyl acetate (B1210297). How do I switch to a different solvent for my experiment?
A4: To change the solvent, you can evaporate the methyl acetate under a gentle stream of nitrogen gas. Once the solvent has completely evaporated, you can immediately redissolve the AEF in your solvent of choice, such as ethanol or DMSO.[3]
Q5: Are there any alternatives to direct dissolution in aqueous buffers?
A5: Yes, several techniques can be employed to improve the delivery of lipophilic compounds like AEF in aqueous systems:
-
Liposomes: Encapsulating AEF within liposomes can enhance its solubility and facilitate its delivery into cells.
-
Microemulsions: Forming a microemulsion with a suitable surfactant can create a stable dispersion of AEF in an aqueous phase.
-
Cyclodextrins: These molecules can encapsulate the lipophilic AEF, forming a complex that is more soluble in water.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of AEF
This protocol describes a general method for preparing a working solution of AEF in an aqueous buffer, such as PBS or cell culture medium.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the crystalline AEF in 100% ethanol or DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved. This stock solution can be stored at -20°C for extended periods.
-
-
Solvent Evaporation (Optional but Recommended):
-
In a clean glass tube, aliquot the required volume of the organic stock solution.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas. This will leave a thin film of the AEF at the bottom of the tube. This step is crucial to minimize the final concentration of the organic solvent in your working solution.
-
-
Resuspension in Aqueous Buffer:
-
Immediately add the desired volume of your pre-warmed aqueous buffer (e.g., PBS, pH 7.2, or cell culture medium) to the tube containing the AEF film.
-
Vortex the solution vigorously for 1-2 minutes to aid in the dispersion of the compound.
-
For difficult-to-dissolve compounds, brief sonication in a bath sonicator may be necessary. Be cautious with sonication as it can generate heat.
-
-
Final Dilution and Use:
-
Perform any further dilutions required for your experiment using the same aqueous buffer.
-
Use the freshly prepared aqueous working solution immediately for your experiments.
-
Workflow for Preparing an Aqueous AEF Solution
Signaling Pathways
This compound is an analog of the endocannabinoid anandamide (B1667382) and primarily exerts its effects through the cannabinoid receptor 1 (CB1).[1] The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.
CB1 Receptor Downstream Signaling
Activation of the CB1 receptor by AEF leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.
-
Gαi/o subunit: Inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
-
Gβγ subunit: Modulates the activity of ion channels, typically leading to the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Beyond this canonical pathway, CB1 receptor activation can also influence other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
References
Technical Support Center: Administration of Arachidonoyl 2'-fluoroethylamide for In Vivo Injection
Welcome to the technical support center for the in vivo application of Arachidonoyl 2'-fluoroethylamide (AEA-F). This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully dissolving and administering this lipophilic compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AEA-F) and why is it used in research?
This compound is a fluorinated analog of anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter. The fluorine substitution can alter the compound's binding affinity for cannabinoid receptors and its metabolic stability, making it a valuable tool for studying the endocannabinoid system's role in various physiological processes.
Q2: What are the main challenges in preparing AEA-F for in vivo injection?
Like its parent compound anandamide, AEA-F is highly lipophilic and has poor solubility in aqueous solutions such as saline or phosphate-buffered saline (PBS). This can lead to precipitation of the compound upon injection, reducing its bioavailability and potentially causing embolism or localized irritation. Therefore, a suitable vehicle is required to ensure a stable and uniform dispersion for administration.
Q3: What are the recommended solvents for dissolving AEA-F?
Based on available data, AEA-F is soluble in several organic solvents. The choice of solvent will depend on the desired concentration and the acceptable tolerance of the experimental animal to the solvent.
Q4: Can I inject AEA-F dissolved solely in an organic solvent like DMSO or ethanol?
Direct injection of a high concentration of organic solvents can be toxic to animals. It is standard practice to first dissolve the compound in a minimal amount of an organic solvent and then dilute it with a vehicle containing surfactants or emulsifying agents to create a stable formulation suitable for injection.
Solubility Data
The solubility of this compound in various solvents is summarized below. This data is crucial for preparing a stock solution before further dilution into an injection vehicle.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | ~10 mg/mL | Cayman Chemical |
| Dimethyl sulfoxide (B87167) (DMSO) | ~7 mg/mL | Cayman Chemical |
| Ethanol | ~15 mg/mL | Cayman Chemical |
| Ethanol:PBS (1:1) | ~8 mg/mL | Cayman Chemical |
Experimental Protocols
Below are detailed protocols for preparing this compound for in vivo injection. These are based on established methods for the parent compound, anandamide, and are adaptable for AEA-F. It is critical to perform a small-scale pilot study to ensure the stability and tolerability of the chosen formulation in your specific experimental model.
Protocol 1: DMSO and Tween 80-Based Vehicle
This is a commonly used vehicle for lipophilic compounds. Tween 80 acts as a surfactant to disperse the compound in the aqueous phase.
Materials:
-
This compound (AEA-F)
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare Stock Solution: Dissolve the required amount of AEA-F in a minimal volume of DMSO. For example, prepare a 10 mg/mL stock solution. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Prepare Vehicle Mixture: In a separate sterile tube, mix Tween 80 and sterile saline. A common final concentration for Tween 80 is 1-5%. For a final vehicle of 1% Tween 80 in saline, mix 1 part Tween 80 with 99 parts saline.
-
Combine Stock and Vehicle: Slowly add the AEA-F stock solution to the vehicle mixture while vortexing. The final concentration of DMSO should be kept as low as possible, ideally below 5% of the total injection volume, to minimize toxicity.
-
Final Formulation Example (for a 1 mg/mL final concentration):
-
Take 100 µL of 10 mg/mL AEA-F in DMSO.
-
Add to 900 µL of a pre-mixed solution of 1% Tween 80 in saline.
-
This results in a final vehicle composition of 10% DMSO, 0.9% Tween 80, and 89.1% saline.
-
-
Inspect for Precipitation: The final solution should be a clear, uniform dispersion. If precipitation occurs, adjustments to the concentrations of DMSO and/or Tween 80 may be necessary.
Protocol 2: Lipid Emulsion-Based Vehicle
Lipid emulsions, such as those made with soybean oil, are excellent carriers for highly lipophilic drugs and are generally well-tolerated.
Materials:
-
This compound (AEA-F)
-
Ethanol, absolute, sterile
-
Soybean oil, sterile
-
Egg lecithin (B1663433) (as an emulsifier), sterile
-
Glycerol (B35011), sterile
-
Sterile water for injection
Procedure:
-
Prepare Stock Solution: Dissolve AEA-F in a small volume of absolute ethanol.
-
Prepare Oil Phase: Add the ethanolic AEA-F solution to the soybean oil.
-
Prepare Aqueous Phase: In a separate container, disperse the egg lecithin and glycerol in sterile water for injection.
-
Emulsification: Slowly add the oil phase to the aqueous phase under high-speed homogenization or sonication until a stable, milky-white emulsion is formed. The particle size of the emulsion should be monitored to ensure it is suitable for intravenous injection (typically < 200 nm).
-
Sterilization: The final emulsion should be sterilized by filtration through a 0.22 µm filter if possible, or prepared aseptically.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon mixing with aqueous vehicle | - Insufficient organic solvent. - Inadequate surfactant concentration. - pH of the aqueous phase. | - Increase the initial concentration of the organic solvent (e.g., DMSO), but keep the final concentration in the injection volume low. - Increase the concentration of Tween 80 or other surfactant. - Ensure the pH of the saline or PBS is neutral. |
| Precipitation upon injection (tail vein, etc.) | - Rapid dilution in the bloodstream causing the compound to fall out of solution. - Temperature difference between the injectate and blood. | - Slow down the rate of injection to allow for more gradual mixing with the blood. - Consider a more stable formulation, such as a lipid emulsion. - Gently warm the formulation to body temperature (37°C) just before injection. |
| Animal shows signs of distress after injection | - Toxicity from the vehicle (e.g., high concentration of DMSO or Tween 80). - Embolism due to precipitated compound. | - Reduce the concentration of organic solvents and surfactants in the vehicle. Run a vehicle-only control group to assess tolerability. - Ensure the final formulation is a clear, uniform dispersion with no visible precipitates before injection. Filter the solution if appropriate. |
| Inconsistent experimental results | - Incomplete dissolution of the compound. - Instability of the formulation over time. | - Ensure the compound is fully dissolved in the initial solvent before dilution. - Prepare the formulation fresh before each experiment and do not store diluted aqueous solutions for extended periods. |
Visualizing the Experimental Workflow
To aid in understanding the preparation process, the following diagram illustrates the key steps for preparing AEA-F for in vivo injection using a solvent/surfactant-based vehicle.
Caption: Workflow for preparing this compound for in vivo injection.
Technical Support Center: Arachidonoyl 2'-fluoroethylamide (AEA-F) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Arachidonoyl 2'-fluoroethylamide (AEA-F) in experimental settings. The information is presented in a question-and-answer format, including troubleshooting guides, FAQs, detailed experimental protocols, and data summaries to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AEA-F) and what is its primary mode of degradation?
This compound (AEA-F) is a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA). In AEA-F, the terminal hydroxyl group of the ethanolamide moiety is replaced by a fluorine atom. This substitution enhances its binding affinity for the CB1 cannabinoid receptor. The primary degradation pathway for AEA-F, similar to AEA, is enzymatic hydrolysis. This reaction is catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH), which breaks the amide bond to yield arachidonic acid and 2-fluoroethylamine. This rapid hydrolysis is a key factor limiting its in vivo activity despite its high receptor affinity.
Q2: How should I store my stock solution of AEA-F?
For long-term stability, AEA-F, typically supplied in a solvent like ethanol (B145695), should be stored at -20°C. Under these conditions, it is reported to be stable for at least two years. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q3: My experimental results with AEA-F are inconsistent. Could this be a stability issue?
Inconsistent results are a common sign of compound degradation. Given that AEA-F is readily hydrolyzed by FAAH, its stability in biological preparations (e.g., cell lysates, tissue homogenates) can be very short, potentially on the order of minutes. If your experimental system contains active FAAH, rapid degradation of AEA-F is likely. It is crucial to consider the presence of this enzyme in your experimental design and take steps to mitigate its activity if you wish to study the direct effects of AEA-F.
Q4: What are the key factors that influence the stability of AEA-F in my experiments?
The stability of AEA-F is primarily influenced by:
-
Enzymatic Activity: The presence of FAAH is the most significant factor leading to degradation.
-
pH: FAAH exhibits optimal activity at a slightly alkaline pH, typically around 9.0. At acidic or neutral pH, the enzymatic hydrolysis rate is reduced.
-
Temperature: Like most enzymatic reactions, the hydrolysis of AEA-F by FAAH is temperature-dependent. Assays are often conducted at 37°C to mimic physiological conditions, but this also promotes faster degradation. Lowering the temperature can help to slow down this process.
Q5: Are there chemical analogs of AEA-F with improved stability?
Yes, structural modifications can be made to enhance metabolic stability. For instance, the addition of a methyl group at the alpha-position of the arachidonoyl chain can hinder enzymatic hydrolysis by FAAH, thereby increasing the compound's half-life in biological systems.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to AEA-F stability during your experiments.
| Problem | Possible Cause | Suggested Solution |
| No or low biological activity of AEA-F | 1. Degradation of AEA-F stock solution: Improper storage or multiple freeze-thaw cycles. 2. Rapid enzymatic degradation in the assay: Presence of active FAAH in your biological sample (cell culture, tissue homogenate, etc.). | 1. Prepare fresh dilutions from a properly stored, aliquoted stock. 2. Incorporate a FAAH inhibitor (e.g., URB597, PMSF) in your assay buffer. Run a control with the inhibitor alone to ensure it doesn't interfere with your assay. Alternatively, use a FAAH-deficient cell line or heat-inactivate the enzyme in your preparation (note: heat inactivation may affect other proteins). |
| High variability between replicate experiments | 1. Inconsistent degradation rates: Variations in incubation times, temperatures, or FAAH activity between samples. 2. Inconsistent sample handling: Differences in the time samples are kept at room temperature before analysis. | 1. Standardize all experimental parameters, including pre-incubation times and temperatures. Use a master mix for reagents where possible. 2. Minimize the time samples are at room temperature. Keep samples on ice whenever possible and process them quickly. |
| Observed effects are not blocked by CB1 antagonists | 1. Off-target effects of degradation products: Arachidonic acid, a degradation product of AEA-F, is a biologically active molecule that can be converted into various eicosanoids with their own signaling properties. | 1. Use a FAAH inhibitor to prevent the formation of arachidonic acid from AEA-F. This will help to ensure that the observed effects are due to the parent compound acting on CB1 receptors. |
Quantitative Data Summary
Table 1: Kinetic Parameters for Anandamide Uptake and Hydrolysis (Note: These values were determined in cellular systems and reflect combined uptake and hydrolysis processes.)
| Cell Line | Parameter | Value | Reference |
| PC-3 (prostate cancer cells) | KM for uptake | 4.7 ± 0.2 µM | [1] |
| PC-3 (prostate cancer cells) | Vmax for uptake | 3.3 ± 0.3 pmol/min/106 cells | [1] |
| Cerebellar Granule Neurons | Km for accumulation | 41 ± 15 µM | [2] |
| Cerebellar Granule Neurons | Vmax for accumulation | 0.61 ± 0.04 nmol/min/106 cells | [2] |
| Cerebellar Granule Neurons | t1/2 for accumulation | 2.6 ± 0.8 min | [2] |
Table 2: Influence of pH and Temperature on FAAH Activity (Substrate: Anandamide)
| Parameter | Condition | Observation | Reference |
| pH Optimum | Rat Brain Homogenates | Optimal activity observed around pH 9.0. | |
| Temperature Dependence | RBL-2H3 & J774 cells | Uptake and subsequent hydrolysis are temperature-dependent processes. | |
| Temperature Dependence | ND7/23 cells | Uptake of anandamide is temperature-sensitive. | [3] |
Experimental Protocols
Protocol 1: Stability Assessment of AEA-F in Buffer and Biological Matrices using LC-MS/MS
This protocol provides a framework for determining the stability of AEA-F under various experimental conditions.
1. Materials and Reagents:
-
This compound (AEA-F)
-
Anandamide-d8 (internal standard)
-
HPLC-grade acetonitrile (B52724), methanol, water, and formic acid
-
Experimental buffers at various pH values (e.g., PBS at pH 5.4, 7.4, and 9.4)
-
Biological matrix (e.g., cell lysate, tissue homogenate, plasma)
-
FAAH inhibitor (e.g., URB597)
-
Protein precipitation solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system with a C18 column
2. Preparation of AEA-F and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of AEA-F in ethanol.
-
Prepare a 1 mg/mL stock solution of Anandamide-d8 in ethanol.
-
From these, prepare working solutions at appropriate concentrations by serial dilution in ethanol or your assay buffer.
3. Stability Experiment:
-
Chemical Stability:
-
Add AEA-F to different buffers (pH 5.4, 7.4, 9.4) to a final concentration of 1 µM.
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots.
-
-
Enzymatic Stability:
-
Prepare your biological matrix (e.g., cell lysate at 1 mg/mL protein).
-
Spike AEA-F into the matrix to a final concentration of 1 µM.
-
For a control group, pre-incubate the matrix with a FAAH inhibitor (e.g., 10 µM URB597) for 15 minutes before adding AEA-F.
-
Incubate at 37°C.
-
Collect aliquots at various time points.
-
4. Sample Preparation for LC-MS/MS:
-
To each aliquot, add the internal standard (Anandamide-d8) to a final concentration of 100 nM.
-
Stop the reaction and precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase.
5. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the parent and daughter ions for both AEA-F and the internal standard using Multiple Reaction Monitoring (MRM).
6. Data Analysis:
-
Calculate the peak area ratio of AEA-F to the internal standard.
-
Plot the percentage of AEA-F remaining versus time for each condition.
-
Determine the half-life (t1/2) of AEA-F under each condition.
Visualizations
References
- 1. Characterization of an anandamide degradation system in prostate epithelial PC-3 cells: synthesis of new transporter inhibitors as tools for this study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulation of N-arachidonoylethanolamine (anandamide) into cerebellar granule cells occurs via facilitated diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is there a temperature-dependent uptake of anandamide into cells? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Enzymatic Degradation of Anandamide (AEA) by FAAH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the enzymatic degradation of anandamide (B1667382) (AEA) by fatty acid amide hydrolase (FAAH). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is FAAH, and what is its role in AEA degradation?
A: Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system.[1] Its primary function is to hydrolyze and inactivate the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] By breaking down AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[3][4]
Q2: How do FAAH inhibitors work to prevent AEA degradation?
A: FAAH inhibitors block the active site of the FAAH enzyme, preventing it from binding to and hydrolyzing AEA. This leads to an increase in the endogenous levels of AEA, thereby enhancing its signaling at cannabinoid and other receptors.[5] FAAH inhibitors can be classified based on their mechanism of action as either reversible or irreversible.[6]
Q3: What are the different classes of FAAH inhibitors?
A: FAAH inhibitors are broadly categorized as:
-
Reversible Inhibitors: These compounds, such as α-ketoheterocycles (e.g., OL-135), bind to the FAAH active site non-covalently or through a reversible covalent bond.[7][8] Their inhibitory effect can be overcome by increasing the substrate concentration.
-
Irreversible Inhibitors: These inhibitors, which include carbamates (e.g., URB597) and ureas (e.g., PF-3845), form a stable covalent bond with a key serine residue (Ser241) in the FAAH active site, leading to time-dependent and irreversible inactivation of the enzyme.[1][9][10]
Q4: What are the potential therapeutic applications of FAAH inhibitors?
A: By elevating AEA levels, FAAH inhibitors have shown therapeutic potential in a variety of preclinical models for conditions such as pain, inflammation, anxiety, and neurodegenerative diseases.[5]
Q5: Why is it important to consider the pH of the assay buffer in FAAH inhibition studies?
A: The activity of FAAH and the potency of certain inhibitors are highly dependent on the pH of the environment. FAAH generally exhibits optimal activity at a pH between 8 and 9.[11] Some inhibitors, like ibuprofen (B1674241), show higher potency at acidic pH, while others, such as oleyl trifluoromethylketone (OTMK), are more potent at alkaline pH.[11] Therefore, maintaining a consistent and appropriate pH is critical for obtaining reliable and reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at preventing AEA degradation by FAAH.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No FAAH Activity Detected | 1. Inactive Enzyme: Improper storage or handling of the FAAH enzyme preparation (e.g., cell lysates, microsomes, or recombinant enzyme) can lead to loss of activity. 2. Incorrect Assay Conditions: Suboptimal pH, temperature, or substrate concentration can significantly reduce enzyme activity. 3. Degraded Substrate: The fluorogenic or radiolabeled substrate may have degraded over time. | 1. Enzyme Handling: Ensure the enzyme is stored at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles.[2] Use fresh preparations whenever possible. 2. Optimize Assay Conditions: Verify the pH of the assay buffer is optimal for FAAH activity (typically pH 8-9).[11] Ensure the incubation temperature is appropriate (usually 37°C).[2] Determine the Michaelis constant (Km) for your substrate and use a concentration at or above the Km for initial experiments. 3. Substrate Quality: Use fresh or properly stored substrate. Protect fluorogenic substrates from light. |
| High Background Signal in Fluorescence-Based Assays | 1. Substrate Autohydrolysis: The fluorogenic substrate may be unstable and hydrolyze spontaneously, leading to a high background signal. 2. Contaminating Enzymes: The enzyme preparation may contain other hydrolases that can act on the substrate.[12] 3. Compound Interference: The test compound itself may be fluorescent at the excitation and emission wavelengths used in the assay. | 1. Run a No-Enzyme Control: Include a control well with all assay components except the FAAH enzyme to measure the rate of non-enzymatic substrate hydrolysis. Subtract this rate from the rate observed in the presence of the enzyme. 2. Use a Specific FAAH Inhibitor: Include a control with a known, potent, and specific FAAH inhibitor to confirm that the measured activity is indeed from FAAH.[2] 3. Screen for Compound Interference: Pre-screen test compounds for intrinsic fluorescence at the assay wavelengths. |
| Low Potency of a Known FAAH Inhibitor | 1. Incorrect Inhibitor Concentration: Errors in serial dilutions or inaccurate stock concentration can lead to lower than expected potency. 2. Inhibitor Instability: The inhibitor may be unstable in the assay buffer or may have degraded during storage. 3. Suboptimal Assay Conditions: As mentioned, factors like pH can dramatically affect inhibitor potency.[11] | 1. Verify Concentrations: Prepare fresh dilutions of the inhibitor from a new stock solution. Confirm the concentration of the stock solution if possible. 2. Check Inhibitor Stability: Consult the literature or manufacturer's data for the stability of the inhibitor under your experimental conditions. 3. Optimize Assay for Inhibition: Ensure the assay conditions (pH, pre-incubation time for irreversible inhibitors) are optimal for the specific inhibitor being tested. |
| AEA Levels Remain Low After Inhibitor Treatment in Cell/Tissue Samples | 1. Insufficient Inhibitor Concentration or Exposure Time: The concentration of the inhibitor may not be high enough to effectively inhibit FAAH in the biological matrix, or the incubation time may be too short. 2. Poor Cell/Tissue Penetration: The inhibitor may not be effectively reaching the intracellular FAAH enzyme. 3. Rapid AEA Degradation by Other Pathways: AEA can also be metabolized by other enzymes, such as cyclooxygenase-2 (COX-2).[13] 4. Pre-analytical Instability of AEA: AEA is prone to degradation in biological samples during collection and processing.[14] | 1. Dose-Response and Time-Course: Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and incubation time. 2. Assess Compound Permeability: If possible, use methods to assess the cell permeability of your inhibitor. 3. Consider Other Metabolic Pathways: If AEA levels remain low despite effective FAAH inhibition, consider the involvement of other metabolic pathways and potentially use a dual inhibitor if appropriate. 4. Optimize Sample Handling: Follow a strict and validated protocol for sample collection, processing, and storage to minimize ex vivo AEA degradation. This may include rapid freezing and the use of protease inhibitors.[15] |
Quantitative Data
The following tables summarize key quantitative data for commonly used FAAH inhibitors.
Table 1: In Vitro Potency of Selected FAAH Inhibitors
| Inhibitor | Type | Species | IC50 | Ki | k_inact/Ki (M⁻¹s⁻¹) | Reference(s) |
| PF-3845 | Irreversible | Human | - | 0.23 µM | 40,300 ± 11,000 | [9][10][16] |
| Rat | - | - | - | |||
| URB597 | Irreversible | Human | 33.5 nM | 2.0 ± 0.3 µM | - | [17] |
| Rat | - | - | - | |||
| OL-135 | Reversible | Rat | - | - | - | [7][8][18] |
| JZL195 | Irreversible | Human | - | - | - | [19] |
Note: IC50, Ki, and k_inact/Ki values can vary depending on the assay conditions (e.g., substrate concentration, temperature, pH).
Table 2: Optimal Conditions for FAAH Activity Assays
| Parameter | Recommended Value/Range | Reference(s) |
| pH | 8.0 - 9.0 | [11] |
| Temperature | 37°C | [2] |
| Substrate | Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) | [3][17][20] |
| [³H]-Anandamide | [11] | |
| Substrate Concentration | ≥ Km | [17] |
Experimental Protocols
Protocol 1: Fluorometric FAAH Inhibition Assay
This protocol is adapted from commercially available kits and published literature for a high-throughput, fluorescence-based assay to screen for FAAH inhibitors.[2][17][19][21]
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[19]
-
FAAH Substrate: Arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA)
-
Test compounds and a known FAAH inhibitor (positive control, e.g., JZL 195)[19]
-
Solvent for compounds (e.g., DMSO)
-
Black, flat-bottom 96- or 384-well microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare FAAH Assay Buffer (1X) by diluting a 10X stock with pure water.[19]
-
Thaw the recombinant FAAH on ice and dilute it to the desired concentration in 1X FAAH Assay Buffer. Keep the diluted enzyme on ice.[19]
-
Prepare a stock solution of AAMCA substrate and dilute it in an appropriate solvent (e.g., ethanol) to the working concentration.[19]
-
Prepare serial dilutions of your test compounds and the positive control inhibitor in the solvent.
-
-
Assay Plate Setup (per well):
-
100% Initial Activity Wells (Negative Control): Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent.[19]
-
Background Wells (No Enzyme Control): Add 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent.[19]
-
Inhibitor Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound or positive control inhibitor at various concentrations.[19]
-
-
Pre-incubation:
-
Mix the contents of the wells thoroughly.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme. The pre-incubation time is particularly important for irreversible inhibitors.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the diluted AAMCA substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 10-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[2][19][21]
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Subtract the rate of the background wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Quantification of Anandamide (AEA) by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of AEA from biological samples (e.g., plasma, brain tissue homogenate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][23][24]
Materials:
-
Biological sample (plasma, tissue homogenate)
-
Internal standard (e.g., AEA-d8)
-
Extraction solvent (e.g., toluene (B28343) or a mixture of chloroform (B151607) and methanol)[22]
-
LC-MS/MS system with a C18 reverse-phase column
-
Mobile phases (e.g., Mobile Phase A: 0.2% acetic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile)[22]
Procedure:
-
Sample Preparation and Extraction:
-
Thaw frozen samples on ice to minimize AEA degradation.
-
To a known amount of sample (e.g., 100 µL of plasma or brain homogenate), add the internal standard (AEA-d8).
-
Perform a liquid-liquid extraction by adding the extraction solvent (e.g., 1 mL of toluene).[15][22]
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully transfer the organic (upper) layer containing the lipids to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).[15]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on the C18 column. A typical gradient might start with a higher percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase to elute the lipophilic compounds.[22]
-
Detect AEA and the internal standard using the mass spectrometer in positive electrospray ionization (+ESI) mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for AEA and AEA-d8 should be optimized on your instrument.
-
-
Data Analysis:
-
Create a standard curve by plotting the peak area ratio of AEA to the internal standard against the concentration of AEA standards.
-
Quantify the amount of AEA in the unknown samples by interpolating their peak area ratios from the standard curve.
-
Visualizations
Caption: Anandamide (AEA) signaling pathway and FAAH inhibition.
Caption: Experimental workflow for a fluorometric FAAH inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Effects of pH on the inhibition of fatty acid amidohydrolase by ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of fatty-acid amide hydrolase accelerates acquisition and extinction rates in a spatial memory task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 21. caymanchem.com [caymanchem.com]
- 22. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Complexities of Synthetic Cannabinoid Analog Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with synthetic cannabinoid analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthetic cannabinoid analog research?
Researchers face several key challenges when working with synthetic cannabinoid analogs. These highly diverse and rapidly evolving compounds often exhibit poor solubility in aqueous solutions due to their lipophilic nature.[1][2] Their stability can also be a concern, with degradation influenced by storage conditions, temperature, and light exposure.[3][4][5] From a pharmacological perspective, many synthetic cannabinoids act as full agonists at cannabinoid receptors with higher affinity and efficacy than THC, which can lead to greater potency and toxicity.[6][7][8] This variability in pharmacological properties necessitates careful characterization. Furthermore, the constant emergence of new analogs presents a significant challenge for analytical detection and quantification, requiring the continuous development and validation of sensitive analytical methods.[9][10][11]
Q2: What are the best practices for storing synthetic cannabinoid analogs to ensure their stability?
To maintain the integrity of synthetic cannabinoid analogs, proper storage is crucial. Generally, they should be stored in tightly sealed containers, protected from light and moisture. For long-term storage, freezing at -20°C is recommended, as this has been shown to preserve the stability of many analogs.[1][3][5] Some compounds may exhibit degradation even under refrigerated or room temperature conditions.[5] It is also advisable to use silanized glass vials to prevent sample loss due to adsorption to the container surface.[12] When preparing stock solutions, using an appropriate organic solvent like DMSO or ethanol (B145695) is recommended; however, it's important to be mindful of the final solvent concentration in experiments, as high concentrations can interfere with assays.[1] Repeated freeze-thaw cycles should be avoided to prevent degradation.[1]
Q3: How do I choose an appropriate in vitro model for studying synthetic cannabinoid analogs?
The choice of an in vitro model depends on the specific research question. For studying metabolism, human liver microsomes (HLMs) are commonly used as they contain Phase I metabolic enzymes.[1][13] However, for a more complete picture of metabolism, including both Phase I and Phase II reactions, primary human hepatocytes are a better choice.[1][13] For assessing receptor binding and functional activity, cell lines stably expressing human CB1 or CB2 receptors, such as HEK293 or AtT-20 cells, are frequently employed.[14][15] More recently, 3D cell culture models, like human astrocyte spheroids, are being explored to better mimic the physiological environment of the central nervous system and evaluate neurotoxicity.[16]
Q4: What are the critical safety precautions for handling synthetic cannabinoid analogs in the laboratory?
Given the potent and potentially unknown pharmacological effects of novel synthetic cannabinoid analogs, stringent safety protocols are essential. Always handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[17] Personal protective equipment (PPE), including lab coats, safety goggles, and appropriate gloves, must be worn at all times.[17][18] Avoid direct contact with the skin and eyes.[17] In case of accidental exposure, immediately flush the affected area with water for at least 15 minutes.[17] It is also crucial to have established procedures for waste disposal in appropriately labeled receptacles.[17] All personnel should be trained on the potential hazards and emergency procedures before working with these compounds.[18]
Troubleshooting Guides
Issue 1: Poor Compound Solubility in Aqueous Buffers
Symptom: Your synthetic cannabinoid analog precipitates out of solution during your experiment, leading to inconsistent and unreliable results.
Possible Causes and Solutions:
-
High Lipophilicity: Synthetic cannabinoids are often highly lipophilic and have low aqueous solubility.[1][2]
-
Incorrect pH: The pH of your buffer can affect the solubility of your compound.
-
Solution: Empirically test a range of pH values for your buffer to determine the optimal solubility for your specific analog.
-
-
Low Temperature: Some cannabinoids have lower solubility at colder temperatures.[3]
-
Solution: If your experimental protocol allows, try running the assay at a slightly higher temperature. For storage of aqueous solutions, be aware that precipitation may occur at 4°C.[3]
-
Issue 2: Inconsistent or Unexpected Results in Receptor Binding Assays
Symptom: You observe high variability between replicate experiments or your binding affinity (Ki) values are significantly different from published data.
Possible Causes and Solutions:
-
Compound Degradation: The stability of your synthetic cannabinoid may be compromised.
-
Solution: Ensure proper storage of your compound and stock solutions (see FAQ 2). Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.[1]
-
-
Issues with Radioligand: The radioligand used in your assay may have degraded or you may be using it at an inappropriate concentration.
-
Solution: Check the expiration date of your radioligand and store it according to the manufacturer's instructions. Perform a saturation binding experiment to determine the appropriate Kd and Bmax for your receptor preparation.
-
-
Non-Specific Binding: High non-specific binding can obscure your specific binding signal.
-
Solution: Optimize your assay buffer, including ionic strength and the addition of BSA. Ensure your washing steps are sufficient to remove unbound radioligand. Consider using a different radioligand with lower non-specific binding if the problem persists.
-
Issue 3: Difficulty in Analytical Detection and Quantification by LC-MS/MS
Symptom: You are experiencing low signal intensity, high background noise, or poor peak shape during LC-MS/MS analysis.
Possible Causes and Solutions:
-
Inefficient Extraction: Your analyte may not be efficiently recovered from the sample matrix.[1]
-
Solution: Optimize your sample preparation method. This may involve testing different extraction solvents or using a solid-phase extraction (SPE) protocol tailored for lipophilic compounds.[1]
-
-
Suboptimal LC-MS/MS Parameters: The instrument settings may not be optimized for your specific analog.[1]
-
Solution: Perform a thorough optimization of the mass spectrometer source parameters (e.g., spray voltage, gas temperatures) and analyte-specific parameters (e.g., collision energy).[1] Ensure your chromatographic method provides good peak shape.
-
-
Matrix Effects: Co-eluting components from your sample matrix can suppress or enhance the ionization of your analyte.
-
Solution: Improve your chromatographic separation to resolve your analyte from interfering matrix components. The use of a stable isotope-labeled internal standard can help to compensate for matrix effects.
-
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki) of Selected Synthetic Cannabinoid Analogs
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |
| EG-018 | 22 | 8 | [15] |
| JWH-018 | 9.0 | 2.94 | [19] |
| JWH-073 | 159 | 138 | [19] |
| AM-2201 | 1.0 | 2.6 | [19] |
| UR-144 | 150 | 2.4 | [19] |
| XLR-11 | 98.4 | 0.9 | [19] |
Table 2: Analytical Method Performance for Synthetic Cannabinoid Detection
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Various | Herbal Material | 0.5-1.0 mg/L | - | [9] |
| LC-MS/MS | 19 Analogs | Oral Fluid | 1 ng/mL | 2.5 ng/mL | [20] |
| LC-MS/MS | 4 Analogs | Whole Blood | 0.025 ng/mL | 0.1 ng/mL | [21] |
Experimental Protocols
Protocol 1: In Vitro Metabolism Assay using Human Liver Microsomes (HLM)
This protocol is adapted from methodologies described in scientific literature.[1]
1. Materials:
-
Human Liver Microsomes (HLM)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Synthetic cannabinoid analog stock solution (in DMSO or ethanol)
-
Ice-cold acetonitrile (B52724) (containing an internal standard)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
2. Procedure:
-
Prepare the incubation mixture in a microcentrifuge tube by combining the phosphate buffer, NADPH-generating system, and the synthetic cannabinoid working solution.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow it to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the HLM to the pre-warmed mixture.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile (containing an internal standard). This will precipitate the proteins.
-
Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.
Protocol 2: Competitive Radioligand Binding Assay for CB1 Receptors
This protocol is a generalized procedure based on principles outlined in cited research.[15]
1. Materials:
-
HEK293 cells stably expressing human CB1 receptors
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Radioligand (e.g., [3H]CP55,940)
-
Non-labeled competitor (your synthetic cannabinoid analog)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
2. Procedure:
-
Prepare cell membranes from the CB1-expressing HEK293 cells.
-
In a 96-well plate, add a constant amount of cell membranes to each well.
-
Add a constant concentration of the radioligand (typically at its Kd value) to each well.
-
Add varying concentrations of the non-labeled synthetic cannabinoid analog to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known CB1 agonist/antagonist).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of the synthetic cannabinoid, from which the Ki value can be calculated.
Visualizations
Caption: CB1 receptor signaling pathway activation by a synthetic cannabinoid.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A typical experimental workflow for the analysis of synthetic cannabinoids.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shareok.org [shareok.org]
- 6. mdpi.com [mdpi.com]
- 7. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Synthetic Cannabinoids | Project CBD [projectcbd.org]
- 9. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. The regulatory challenge of synthetic cannabinoids | Transform [transformdrugs.org]
- 12. Synthetic Cannabinoid Analysis [sigmaaldrich.com]
- 13. Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. artsci.usu.edu [artsci.usu.edu]
- 18. moravek.com [moravek.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. digitalcommons.liu.edu [digitalcommons.liu.edu]
Technical Support Center: Arachidonoyl 2'-fluoroethylamide (AEA-F)
Welcome to the technical support center for Arachidonoyl 2'-fluoroethylamide (AEA-F). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target activities of this compound (AEA-F)?
This compound (AEA-F) is an analog of the endocannabinoid anandamide (B1667382) (AEA). Its primary on-target activity is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of AEA. By inhibiting FAAH, AEA-F increases the endogenous levels of anandamide.
Potential off-target activities are a crucial consideration in ensuring experimental accuracy. Based on the pharmacology of related compounds and the broader class of serine hydrolase inhibitors, potential off-targets for AEA-F may include:
-
Other Serine Hydrolases: Besides FAAH, the serine hydrolase superfamily includes numerous enzymes with diverse functions. Off-target inhibition of other lipases (e.g., ABHD6, MAGL) or carboxylesterases (CESs) has been observed with other FAAH inhibitors and should be considered.
-
Cannabinoid Receptors (CB1 and CB2): As an AEA analog, AEA-F may exhibit some affinity for cannabinoid receptors. A related compound, 2-Methyl Arachidonoyl-2'-fluoroethylamide, has shown increased binding affinity for the CB1 receptor.[1]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): The related compound Arachidonyl-2'-chloroethylamide (ACEA) has been shown to act on capsaicin-sensitive TRPV1 receptors.[2][3] This suggests that TRPV1 is a plausible off-target for AEA-F.
Q2: I am observing unexpected cellular phenotypes that do not align with FAAH inhibition. How can I determine if these are due to off-target effects?
Unexplained experimental outcomes can often be attributed to off-target activities. A systematic approach is recommended to investigate these discrepancies.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that AEA-F is inhibiting FAAH in your experimental system at the concentrations used. This can be done using a cellular FAAH activity assay.
-
Evaluate Selectivity: If on-target engagement is confirmed, the next step is to assess the selectivity of AEA-F. This can be achieved through several experimental approaches outlined in this guide, including broad-spectrum inhibitor screening and targeted off-target assays.
-
Use Control Compounds: Employ a highly selective, structurally distinct FAAH inhibitor (e.g., PF-3845) as a control. If the unexpected phenotype is not replicated with the control inhibitor, it strongly suggests an off-target effect of AEA-F.
-
Knockdown/Knockout Models: If available, utilize FAAH knockout cells or animals. If the observed effect of AEA-F persists in the absence of FAAH, it is definitively an off-target effect.
Below is a logical workflow to diagnose potential off-target effects:
Troubleshooting Guides
Issue 1: Inconsistent results in cellular assays.
Possible Cause: Off-target effects on other serine hydrolases or receptors, leading to confounding signaling events.
Troubleshooting Protocol:
-
Serine Hydrolase Selectivity Profiling: Perform Activity-Based Protein Profiling (ABPP) to assess the selectivity of AEA-F against a broad range of serine hydrolases in your cell or tissue lysate.[4][5]
-
Receptor Binding Assays: Conduct competitive binding assays for CB1, CB2, and TRPV1 receptors to determine the affinity of AEA-F for these potential off-targets.
-
Use of Antagonists: In your cellular assay, co-administer AEA-F with specific antagonists for suspected off-targets (e.g., a CB1 antagonist like AM251 or a TRPV1 antagonist like capsazepine).[3] Reversal of the unexpected effect by a specific antagonist will identify the off-target pathway involved.
Issue 2: Observed effects are not consistent with increased anandamide levels.
Possible Cause: The observed phenotype may be a direct effect of AEA-F on an off-target, independent of its FAAH inhibitory activity.
Troubleshooting Protocol:
-
Exogenous Anandamide Application: Treat your cells with an equivalent concentration of anandamide that would be expected from FAAH inhibition by AEA-F. If this does not replicate the observed phenotype, it suggests a direct off-target effect of AEA-F.
-
Measure Endogenous Anandamide Levels: Use LC-MS/MS to quantify the actual increase in anandamide levels in your experimental system upon treatment with AEA-F. This will confirm whether the on-target mechanism is active.
-
TRPV1 Activation Assay: Perform a calcium imaging assay in cells expressing TRPV1 to directly test for agonistic or antagonistic activity of AEA-F at this channel.[6]
Data on Related Compounds
While specific quantitative data for AEA-F off-target interactions is limited, the following table summarizes data for related compounds to provide a comparative reference.
| Compound | Target | Ki (nM) or IC50 (µM) | Reference Compound(s) |
| 2-Methyl Arachidonoyl-2'-fluoroethylamide | CB1 Receptor | Ki = 5.7 nM | Anandamide |
| Arachidonyl-2'-chloroethylamide (ACEA) | CB1 Receptor | Ki = 1.4 nM | - |
| Arachidonyl-2'-chloroethylamide (ACEA) | CB2 Receptor | Ki = 3100 nM | - |
| BIA 10-2474 | FAAH | IC50 ≥ 1 µM (in vitro) | PF-04457845 (IC50 ~1-10 nM) |
| BIA 10-2474 | FAAH | IC50 = 0.05-0.07 µM (in situ) | - |
| BIA 10-2474 | ABHD6, CES2 | >90% inhibition at 10 µM | PF-04457845 (no inhibition) |
Experimental Protocols
Protocol 1: Fluorescence-Based FAAH Inhibitor Screening Assay
This protocol allows for the determination of the IC50 value of AEA-F for FAAH and can be adapted to screen against other hydrolases with appropriate substrates.[7][8]
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound (AEA-F)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare serial dilutions of AEA-F in the assay buffer.
-
In a 96-well plate, add assay buffer, diluted AEA-F (or solvent for control), and diluted FAAH enzyme.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence kinetically for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of AEA-F.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful technique to visualize the active serine hydrolase profile in a complex proteome and assess the selectivity of an inhibitor.[4][5][9]
Materials:
-
Cell or tissue lysate
-
This compound (AEA-F)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA)
-
SDS-PAGE materials
-
Fluorescence gel scanner
Procedure:
-
Prepare cell or tissue lysates.
-
Pre-incubate aliquots of the lysate with varying concentrations of AEA-F (and a vehicle control) for 30 minutes at 37°C.
-
Add the activity-based probe (e.g., FP-TAMRA) to each lysate and incubate for another 30 minutes at 37°C.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner.
-
Analyze the gel image. A decrease in the fluorescence intensity of a band in the AEA-F-treated lanes compared to the control indicates inhibition of that enzyme.
Potential Off-Target Signaling Pathways
The following diagram illustrates the primary on-target pathway of AEA-F and potential off-target signaling cascades that researchers should be aware of.
References
- 1. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The cannabinomimetic arachidonyl-2-chloroethylamide (ACEA) acts on capsaicin-sensitive TRPV1 receptors but not cannabinoid receptors in rat joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. The anti-inflammatory mediator palmitoylethanolamide enhances the levels of 2-arachidonoyl-glycerol and potentiates its actions at TRPV1 cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vehicle Selection for In Vivo Delivery of Antibody-Enzyme Fusions (AEF)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate in vivo delivery vehicles for Antibody-Enzyme Fusions (AEFs). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of using a delivery vehicle for AEFs?
A1: The primary goals of using a delivery vehicle for AEFs are to:
-
Protect the AEF from degradation: The biological environment can quickly degrade proteins. A vehicle can shield the AEF from proteases and other degrading factors in the bloodstream.
-
Improve pharmacokinetics: Delivery vehicles can extend the circulation half-life of the AEF, allowing more time for it to reach its target.
-
Enhance tumor targeting: Through passive (the Enhanced Permeability and Retention - EPR effect) and active targeting strategies, vehicles can increase the concentration of the AEF at the tumor site.[1]
-
Reduce immunogenicity: By encapsulating the AEF, the vehicle can reduce its exposure to the immune system, thereby lowering the risk of an immune response.[2]
-
Control the release of the AEF: Some vehicles can be designed to release the AEF in response to specific stimuli at the target site, such as changes in pH or the presence of specific enzymes.[3][4]
Q2: What are the main types of delivery vehicles used for AEFs?
A2: The most common types of delivery vehicles for AEFs are lipid-based nanoparticles (liposomes) and polymeric nanoparticles.
-
Liposomes: These are spherical vesicles composed of a lipid bilayer. They are biocompatible and can encapsulate both hydrophilic and hydrophobic molecules.[5] Their surface can be modified with polymers like polyethylene (B3416737) glycol (PEG) to increase circulation time (PEGylation) and with targeting ligands for active targeting.[1]
-
Polymeric Nanoparticles: These are solid particles made from biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)).[6] They can encapsulate the AEF within their matrix and offer controlled release properties. Similar to liposomes, their surface can be functionalized for enhanced targeting and stability.[6]
Q3: What is the difference between passive and active targeting?
A3:
-
Passive targeting relies on the Enhanced Permeability and Retention (EPR) effect.[6] Tumor blood vessels are often leaky, allowing nanoparticles of a certain size (typically 10-200 nm) to extravasate into the tumor tissue.[7] Poor lymphatic drainage in tumors then leads to the accumulation and retention of these nanoparticles.[6]
-
Active targeting involves attaching a targeting moiety (e.g., an antibody, peptide, or small molecule) to the surface of the delivery vehicle. This moiety specifically binds to a receptor that is overexpressed on the surface of target cells, leading to enhanced cellular uptake.[6]
Q4: How does the Antibody-Directed Enzyme Prodrug Therapy (ADEPT) strategy work?
A4: ADEPT is a two-step therapeutic strategy.[8] First, an AEF is administered and allowed to accumulate at the target site (e.g., a tumor). The antibody component of the AEF directs it to the target cells. After the unbound AEF has cleared from circulation, a non-toxic prodrug is administered. The enzyme component of the localized AEF then converts the prodrug into a potent cytotoxic drug directly at the target site, thereby minimizing systemic toxicity.[9]
Troubleshooting Guides
This section addresses common issues encountered during the formulation and in vivo testing of AEF delivery systems.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Encapsulation Efficiency of AEF | 1. Unfavorable electrostatic interactions: The surface charge of the AEF and the delivery vehicle may be repulsive. 2. AEF aggregation: The AEF may be aggregating during the encapsulation process. 3. Suboptimal lipid-to-protein ratio (for liposomes): An incorrect ratio can lead to inefficient loading.[8] 4. Inappropriate formulation method: The chosen method may not be suitable for the specific AEF and vehicle.[10] | 1. Modify pH or ionic strength: Adjusting the pH of the buffer to alter the surface charge of the AEF or vehicle can improve electrostatic attraction.[10] However, be mindful of the AEF's stability at different pH values. 2. Optimize formulation conditions: Test different temperatures, mixing speeds, and incubation times. 3. Vary the lipid-to-protein ratio: Perform a titration to find the optimal ratio for maximal encapsulation.[8] 4. Explore different encapsulation techniques: For liposomes, methods like thin-film hydration followed by extrusion or sonication can be optimized.[8] For polymeric nanoparticles, emulsion-based methods are common. |
| AEF-Vehicle Aggregate Formation | 1. High concentration of AEF or vehicle: Crowding can lead to aggregation. 2. Inappropriate buffer conditions: pH and ionic strength can affect protein stability.[11] 3. Freeze-thaw cycles: Repeated freezing and thawing can denature the AEF. | 1. Optimize concentrations: Determine the optimal concentration of both the AEF and the vehicle components. 2. Screen different buffers: Test a range of pH values and ionic strengths to find conditions that maintain AEF stability. The addition of stabilizing excipients like sugars (e.g., trehalose) can also be beneficial.[11] 3. Minimize freeze-thaw cycles: Aliquot samples to avoid repeated freezing and thawing. |
| High Uptake by the Liver and Spleen (Reticuloendothelial System - RES) | 1. Large particle size: Particles larger than 200 nm are rapidly cleared by the RES.[12] 2. Surface properties: A highly charged or hydrophobic surface can lead to opsonization and subsequent uptake by macrophages in the liver and spleen.[13] 3. Lack of protective coating: Insufficient PEGylation can expose the nanoparticle to RES clearance. | 1. Optimize particle size: Aim for a particle size between 50-200 nm for optimal tumor accumulation via the EPR effect.[7] 2. Surface modification with PEG (PEGylation): A dense layer of PEG on the nanoparticle surface creates a hydrophilic shield that reduces opsonization and RES uptake.[1] 3. Use of "stealth" materials: Incorporate other materials that are known to reduce RES uptake. |
| Low Tumor Accumulation of AEF-Vehicle | 1. Suboptimal particle size: Particles that are too large may not penetrate the tumor vasculature, while those that are too small may be cleared too quickly. 2. Poor in vivo stability: The AEF-vehicle complex may be dissociating or degrading in the bloodstream. 3. Insufficient circulation time: Rapid clearance from the blood prevents the nanoparticles from reaching the tumor. | 1. Fine-tune particle size: Experiment with different formulation parameters to achieve a particle size within the optimal range for the EPR effect. 2. Assess in vivo stability: Conduct studies to determine the stability of the complex in serum and blood. 3. Enhance circulation time: Improve PEGylation or use other strategies to reduce RES uptake and prolong circulation. |
| Low Therapeutic Efficacy in Vivo | 1. Inactive AEF: The encapsulation process or interaction with the vehicle may have denatured the enzyme or compromised the antibody's binding affinity. 2. Inefficient release of AEF at the target site: The AEF may remain trapped within the delivery vehicle. 3. Development of immunogenicity: The host immune system may be clearing the AEF-vehicle complex. | 1. Confirm AEF activity post-encapsulation: Perform in vitro assays to measure the enzymatic activity and antigen-binding capacity of the AEF after its release from the vehicle. 2. Optimize release kinetics: If using a controlled-release vehicle, ensure that the release profile is appropriate for the therapeutic window of the AEF. For ADEPT, the enzyme needs to be accessible to the prodrug. 3. Evaluate immunogenicity: Assess for the presence of anti-AEF or anti-vehicle antibodies in treated animals. |
Data Presentation: Comparison of Delivery Vehicles
The following tables summarize key quantitative parameters for liposomal and polymeric nanoparticle delivery systems. Please note that these are representative values, and the optimal parameters for a specific AEF will need to be determined empirically.
Table 1: Physicochemical Properties of AEF Delivery Vehicles
| Property | Liposomes | Polymeric Nanoparticles (e.g., PLGA) |
| Particle Size (nm) | 80 - 200[14] | 100 - 300[15] |
| Zeta Potential (mV) | -30 to +30 (can be tailored)[16] | -50 to 0 (typically negative)[16] |
| Encapsulation Efficiency (%) | 10 - 60 (highly dependent on AEF and method)[6][17] | 30 - 90[18] |
| Drug Loading Capacity (%) | 1 - 10[16] | 5 - 40[18] |
Table 2: In Vivo Performance of AEF Delivery Vehicles
| Parameter | Liposomes | Polymeric Nanoparticles (e.g., PLGA) |
| Circulation Half-life (hours) | 12 - 48 (with PEGylation)[7] | 10 - 40 (with PEGylation)[19] |
| Tumor Accumulation (% Injected Dose/gram) | 2 - 10[7] | 3 - 12[19] |
| Liver Accumulation (% Injected Dose/gram) | 10 - 30[13] | 15 - 40[13] |
| Spleen Accumulation (% Injected Dose/gram) | 2 - 10[13] | 5 - 15[13] |
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study of AEF-Loaded Nanoparticles in Tumor-Bearing Mice
Objective: To determine the temporal and spatial distribution of an AEF-loaded nanoparticle formulation in various organs and the tumor.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts).[20]
-
AEF-loaded nanoparticles labeled with a detectable marker (e.g., a near-infrared fluorescent dye like DiR or a radionuclide like 124I).[3]
-
Anesthesia (e.g., isoflurane).
-
Imaging system (e.g., IVIS for fluorescence imaging or PET scanner for radionuclide imaging).
-
Scintillation counter (for radionuclide studies).
-
Dissection tools.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Animal Preparation: Acclimate tumor-bearing mice for at least one week before the experiment. Ensure tumors have reached a suitable size (e.g., 100-200 mm³).
-
Injection: Administer the labeled AEF-nanoparticle formulation intravenously (i.v.) via the tail vein. Include a control group receiving the free label.
-
In Vivo Imaging: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours post-injection), anesthetize the mice and perform whole-body imaging.[20]
-
Tissue Harvesting: At the final time point, euthanize the mice. Perfuse with PBS to remove blood from the organs. Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, and brain).[11]
-
Ex Vivo Imaging: Image the dissected organs to visualize the distribution of the label.
-
Quantification:
-
Fluorescence: Use the imaging software to quantify the fluorescence intensity in each organ and the tumor. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
Radionuclide: Weigh each organ and measure the radioactivity using a scintillation counter. Calculate the %ID/g for each tissue.[3]
-
-
Data Analysis: Plot the %ID/g for each organ and the tumor over time to determine the pharmacokinetic profile and targeting efficiency of the formulation.
Protocol 2: In Vitro Serum Stability of AEF
Objective: To assess the stability of the AEF when incubated in serum at physiological temperature.
Materials:
-
AEF solution.
-
Serum from the relevant species (e.g., mouse, rat, human).
-
Phosphate-buffered saline (PBS) as a control.
-
Incubator at 37°C.
-
Method for quantifying the intact AEF (e.g., ELISA, SDS-PAGE with Western blot, or size-exclusion chromatography - SEC-HPLC).
-
Internal standard (optional, but recommended for LC-MS based methods).[4][21]
Procedure:
-
Sample Preparation: Dilute the AEF to a final concentration in serum and in PBS (as a control). A typical starting concentration is 1 mg/mL.
-
Incubation: Incubate the samples at 37°C.[22]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), remove an aliquot from each sample and immediately store it at -80°C to stop any degradation.[22]
-
Quantification of Intact AEF:
-
ELISA: Use a sandwich ELISA that specifically detects the intact AEF. The capture antibody could bind to the antibody portion and the detection antibody to the enzyme portion.
-
SDS-PAGE and Western Blot: Run the samples on an SDS-PAGE gel and perform a Western blot using antibodies against both the antibody and enzyme components of the AEF to detect any degradation products.
-
SEC-HPLC: Use SEC-HPLC to separate the intact AEF from any aggregates or fragments. The peak area of the intact AEF is used for quantification.
-
-
Data Analysis: Plot the percentage of intact AEF remaining at each time point relative to the amount at time 0. Calculate the in vitro half-life of the AEF in serum.
Mandatory Visualizations
Signaling Pathway for ADEPT using a Beta-Lactamase-AEF
Caption: Workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT).
Experimental Workflow for In Vivo Biodistribution Study
Caption: Experimental workflow for in vivo biodistribution analysis.
Logical Relationship for Troubleshooting Low Encapsulation Efficiency
Caption: Troubleshooting logic for low AEF encapsulation efficiency.
References
- 1. Nanoparticle technologies for liver targeting and their applications in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomes vs. Lipid Nanoparticles: Which Is Best for Drug Delivery? | Biopharma PEG [biochempeg.com]
- 6. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protein encapsulation in liposomes: efficiency depends on interactions between protein and phospholipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodistribution Analysis of Peptide-Coated Magnetic Iron Nanoparticles: A Simple and Quantitative Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting of Hepatic Macrophages by Therapeutic Nanoparticles [frontiersin.org]
- 13. users.encs.concordia.ca [users.encs.concordia.ca]
- 14. Liposomes and polymersomes: a comparative review towards cell mimicking - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00162F [pubs.rsc.org]
- 15. Effects of Particle Geometry for PLGA-Based Nanoparticles: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes [mdpi.com]
- 18. ptfarm.pl [ptfarm.pl]
- 19. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Serum Stability Measurement - Creative Biolabs [creative-biolabs.com]
long-term storage conditions for Arachidonoyl 2'-fluoroethylamide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and experimental use of Arachidonoyl 2'-fluoroethylamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
This compound is typically supplied as a solution in ethanol (B145695) and should be stored at -20°C.[1][2] Under these conditions, the product is stable for at least two years.[1][2]
Q2: How should I prepare working solutions of this compound?
To prepare a working solution, the ethanolic stock solution should be diluted in an appropriate solvent. For aqueous buffers, it is recommended to first dilute the stock in a water-miscible organic solvent like DMSO or ethanol before further dilution into the aqueous buffer to prevent precipitation. The solubility of a similar compound, (±)-2-Methyl Arachidonoyl-2'-fluoroethylamide, has been determined in various solvents (see table below), which can serve as a useful guide.
Q3: Is this compound stable in aqueous solutions?
Q4: Can I subject the stock solution to multiple freeze-thaw cycles?
While specific data on the effects of freeze-thaw cycles on this compound is limited, it is a general best practice for lipid-based compounds to minimize the number of freeze-thaw cycles. Aliquoting the stock solution into single-use vials upon first use is highly recommended to maintain the integrity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity observed in experiments. | Degradation by FAAH: this compound is rapidly hydrolyzed by Fatty Acid Amide Hydrolase (FAAH), which is present in many biological preparations (cell lysates, tissues).[3] | Co-incubate with a selective FAAH inhibitor (e.g., URB597) to prevent degradation and enhance the biological activity of the compound.[1][2] |
| Improper Storage: The compound may have degraded due to storage at temperatures above -20°C or exposure to light for extended periods. | Ensure the compound is stored at -20°C in a tightly sealed container, protected from light. | |
| Incorrect Preparation of Working Solution: The compound may have precipitated out of the aqueous buffer during dilution. | When preparing aqueous working solutions, first dilute the ethanolic stock in a water-miscible organic solvent (e.g., DMSO) before adding to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. | |
| Inconsistent or variable results between experiments. | Inconsistent Freeze-Thaw Cycles: Repeatedly freezing and thawing the main stock solution can lead to degradation. | Aliquot the stock solution into single-use vials after the first use to minimize freeze-thaw cycles. |
| Variability in FAAH activity: The level of FAAH activity can vary between different cell lines, tissue preparations, or even between different passages of the same cell line. | Standardize your biological preparations and consider including an FAAH inhibitor in all relevant experiments to ensure consistent results. | |
| Precipitation observed in the stock solution upon storage. | Solvent Evaporation: The ethanol may have evaporated over time, leading to an increase in the concentration of the compound beyond its solubility limit. | Ensure the vial is tightly sealed. If some solvent has evaporated, the solution can be gently warmed to 37°C and vortexed to redissolve the compound. If necessary, add a small amount of fresh, anhydrous ethanol to fully resolubilize. |
| High non-specific binding in receptor binding assays. | Hydrophobic nature of the compound: Lipid-based molecules can bind non-specifically to plasticware and other surfaces. | Include a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% in your assay buffer to reduce non-specific binding. Pre-coating tubes and pipette tips with the assay buffer containing BSA can also be beneficial. |
| Inappropriate assay conditions: The buffer composition or incubation time may not be optimal. | Optimize assay conditions, including buffer components, pH, and incubation time. Consider using filter plates with low protein binding properties. |
Quantitative Data
Solubility of (±)-2-Methyl Arachidonoyl-2'-fluoroethylamide (a related compound)
| Solvent | Solubility |
| DMF | >10 mg/mL |
| DMSO | >30 mg/mL |
| Ethanol | >100 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | 8.5 mg/mL |
| PBS (pH 7.2) | <100 µg/mL |
This data is for a structurally similar compound and should be used as a guideline for this compound.
Experimental Protocols & Workflows
Experimental Workflow for a Cell-Based Assay
Below is a generalized workflow for utilizing this compound in a cell-based assay, such as measuring downstream signaling events.
Signaling Pathway: FAAH-Mediated Hydrolysis
This diagram illustrates the metabolic breakdown of this compound by FAAH, a key consideration for experimental design.
References
- 1. Arachidonoyl ethanolamide (AEA)-induced Apoptosis is Mediated by J-series Prostaglandins and is Enhanced by Fatty Acid Amide Hydrolase (FAAH) Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in AEF Experiments
Welcome to the technical support center for Advanced Experimental Flow (AEF) experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that can lead to inconsistent results in your automated and high-throughput experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in AEF experiments?
Inconsistent results in AEF experiments can arise from multiple factors throughout the experimental workflow. These can be broadly categorized into three main areas: sample preparation, instrumentation, and data analysis.
Common causes include:
-
Sample Quality and Preparation: Inconsistent cell health, non-specific antibody binding, or improper sample handling can all introduce significant variability.[1] Using a viability dye to exclude dead cells is crucial, as they can non-specifically bind antibodies.[2]
-
Reagent and Buffer Variability: The quality and consistency of reagents are paramount. Lot-to-lot variability of antibodies or tandem dyes, improper storage, or the use of expired reagents can compromise data reliability.[2] Even pre-mixed commercial reagents should be validated to ensure they do not negatively affect your results.[3]
-
Instrument Performance: Lack of regular calibration, incorrect instrument settings (e.g., laser power, detector voltages), or clogged fluidics can lead to unreliable data acquisition.[2][4]
-
Protocol Adherence: Deviations from standardized operating procedures (SOPs), such as variations in incubation times, temperatures, or washing steps, are a major source of experiment-to-experiment variability.[2][3]
-
Data Analysis: Human bias in manual data analysis, or "gating," can lead to inconsistent results.[3] The use of automated analysis workflows can help mitigate this.[3]
Q2: My fluorescent signal is too low. What should I check?
A weak fluorescent signal can be due to several factors related to your reagents, protocol, or instrument settings.
Troubleshooting Steps for Low Signal:
| Potential Cause | Recommended Action |
| Low Target Expression | Confirm that the target antigen is expressed on your cell type.[2] If expression is known to be low, select a brighter fluorochrome for your antibody conjugate.[5] |
| Suboptimal Antibody Concentration | The antibody concentration may be too low. Perform an antibody titration to determine the optimal staining concentration.[2] |
| Reagent Issues | Ensure antibodies have been stored correctly and have not expired.[5] Protect fluorophores from light to prevent photobleaching.[4] For intracellular targets, ensure the fluorochrome is small enough to enter the cell and that permeabilization is adequate.[5] |
| Incorrect Instrument Settings | Verify that the correct lasers and filters are being used for your specific fluorochrome.[2] Optimize detector voltages (PMT voltages) to ensure adequate signal resolution without excessive noise.[2] |
| Suboptimal Staining Protocol | Ensure adequate incubation times and the use of an appropriate staining buffer.[2] For surface antigens, consider keeping cells on ice during staining to prevent internalization.[1] |
Q3: I'm observing high background fluorescence. How can I reduce it?
High background can mask the true signal and make data interpretation difficult. It is often caused by non-specific antibody binding or issues with sample preparation.
Troubleshooting Steps for High Background:
| Potential Cause | Recommended Action |
| High Antibody Concentration | Using too much antibody is a common cause of non-specific binding. Reduce the antibody concentration; titration is recommended.[2] |
| Inadequate Washing | Increase the number of wash steps to more thoroughly remove unbound antibodies.[2] Consider adding a small amount of detergent to the wash buffers.[4] |
| Dead Cells | Dead cells can non-specifically bind antibodies, leading to high background. Use a viability dye to exclude dead cells from your analysis.[2] |
| Fc Receptor Binding | If you suspect non-specific binding via Fc receptors on cells like macrophages or B cells, use an Fc blocking reagent.[1] |
| Inadequate Blocking | Optimize your blocking step by trying different blocking solutions or increasing the incubation time.[4] |
Experimental Protocols
Antibody Titration Protocol
To determine the optimal antibody concentration that provides the best signal-to-noise ratio, it is essential to perform an antibody titration.
Methodology:
-
Prepare Dilutions: Create a series of antibody dilutions (e.g., 2-fold dilutions starting from the manufacturer's recommended concentration).[2]
-
Aliquot Cells: Prepare equal numbers of cells for each antibody concentration, including an unstained control.
-
Stain Cells: Stain the cells with the different antibody concentrations following your standard protocol, ensuring consistent incubation times and temperatures.[2]
-
Wash: Wash the cells to remove any unbound antibody.[2]
-
Acquire Data: Run the samples on your instrument using consistent settings for all samples.[2]
-
Analyze: Analyze the data to determine the stain index (a measure of the separation between positive and negative populations) for each concentration. The optimal concentration is the one that provides the highest stain index.[2]
Visualizing Workflows and Pathways
Troubleshooting Workflow for Inconsistent AEF Results
The following diagram illustrates a logical workflow for troubleshooting inconsistent experimental outcomes.
Caption: A logical troubleshooting workflow for inconsistent AEF results.
Example Signaling Pathway: Kinase Cascade
Understanding the underlying biology is crucial for experiment design. This diagram shows a simplified kinase signaling cascade.
References
Validation & Comparative
A Comparative In Vivo Analysis of AEF and Anandamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of arachidonyl-2'-fluoroethylamide (AEF) and the endogenous cannabinoid, anandamide (B1667382). While both molecules share a structural resemblance to anandamide, emerging evidence suggests distinct pharmacological profiles, particularly concerning their interaction with the endocannabinoid system. This document summarizes key experimental findings, presents comparative data in a structured format, and outlines the methodologies employed in pivotal studies to facilitate informed research and development decisions.
Executive Summary
Anandamide, a well-characterized endocannabinoid, exerts a wide range of physiological effects through direct activation of cannabinoid receptors, most notably CB1 and CB2. However, its therapeutic potential is often limited by its rapid in vivo degradation by the enzyme fatty acid amide hydrolase (FAAH). In contrast, AEF, a fluorinated analog of anandamide, exhibits significantly different in vivo properties. Preclinical studies indicate that AEF does not produce direct cannabimimetic effects in a manner analogous to anandamide. Instead, its biological activity in vivo is primarily attributed to its role as an inhibitor of FAAH. By blocking this enzyme, AEF indirectly enhances the effects of endogenous anandamide. This guide will delve into the experimental data that substantiates these differential mechanisms of action and their implications for therapeutic applications.
Comparative Data on In Vivo Effects
The following table summarizes the key in vivo effects of AEF and anandamide based on available preclinical data. It is important to note that research on AEF is less extensive than on anandamide. Much of the in vivo data for AEF is inferred from studies on its methylated analog, 2-methyl-2'-F-anandamide (Met-F-AEA), and a similar compound, arachidonyl-2'-chloroethylamide (ACEA), which are often used as more stable research tools.
| In Vivo Effect | Anandamide (AEA) | Arachidonyl-2'-fluoroethylamide (AEF) & Analogs (Met-F-AEA, ACEA) | Supporting Experimental Evidence |
| Cannabimimetic Activity | Produces typical cannabinoid effects (e.g., in drug discrimination tests). | Non-methylated AEF was not found to be cannabimimetic in rat drug discrimination models[1]. | Wiley et al. (1998) demonstrated that a fluorinated anandamide analog (O-586) did not substitute for Δ9-THC in a drug discrimination paradigm in rats, unlike anandamide[1]. |
| FAAH Inhibition | Substrate for FAAH, leading to rapid degradation. | Acts as an inhibitor of FAAH, thereby increasing endogenous anandamide levels. | The effects of AEF analogs like ACEA are potentiated by co-administration with other FAAH inhibitors, suggesting AEF itself has FAAH inhibitory properties. |
| Anticonvulsant Activity | Exhibits anticonvulsant properties. | ACEA, a structurally similar analog, demonstrates potent anticonvulsant effects in various animal models of epilepsy. | Studies have shown that ACEA, often in combination with an FAAH inhibitor to prolong its action, can significantly reduce seizure severity. |
| Neurogenesis | Can influence neurogenesis. | ACEA has been shown to promote neurogenesis in the hippocampus in animal models of epilepsy. | Long-term treatment with ACEA, combined with an FAAH inhibitor, increased the number of newborn neurons in the dentate gyrus of mice. |
| Anti-Tumorigenic Activity | Has demonstrated anti-proliferative effects in certain cancer cell lines. | Met-F-AEA, a methylated analog of AEF, exhibits significant anti-tumorigenic and anti-metastatic effects in preclinical cancer models. | In vivo studies have shown that Met-F-AEA can reduce tumor growth and the formation of metastatic nodules in models of breast and lung cancer. |
Experimental Protocols
Drug Discrimination Studies to Assess Cannabimimetic Activity
-
Objective: To determine if a test compound produces subjective effects similar to a known drug of abuse, in this case, a cannabinoid agonist like Δ9-THC.
-
Methodology:
-
Animal Model: Rats are trained to press one of two levers in an operant chamber to receive a food reward.
-
Training Phase: Prior to each training session, rats are injected with either Δ9-THC (the training drug) or its vehicle. When injected with Δ9-THC, pressing one specific lever (the "drug" lever) results in a food reward. When injected with the vehicle, pressing the other lever (the "vehicle" lever) is rewarded. This training continues until the rats reliably press the correct lever based on the injection they received.
-
Testing Phase: Once trained, the rats are administered the test compound (e.g., AEF or anandamide) at various doses. The percentage of responses on the "drug" lever is measured. If the test compound produces effects similar to Δ9-THC, the rats will predominantly press the "drug" lever.
-
-
Data Analysis: The primary endpoint is the percentage of drug-lever responding. A compound is considered to have cannabimimetic activity if it produces a dose-dependent increase in drug-lever responding, with a maximum effect of over 80%.
In Vivo Models of Epilepsy for Anticonvulsant Activity
-
Objective: To evaluate the efficacy of a compound in preventing or reducing the severity of seizures.
-
Common Models:
-
Maximal Electroshock (MES) Test: This model induces tonic-clonic seizures via electrical stimulation. The ability of a compound to prevent the hind-limb extension component of the seizure is a measure of its anticonvulsant activity.
-
Pentylenetetrazol (PTZ) Seizure Model: PTZ is a chemical convulsant that induces clonic seizures. The ability of a compound to increase the latency to seizure onset or prevent seizures is assessed.
-
-
Methodology:
-
Animal Model: Mice or rats are used.
-
Drug Administration: The test compound (e.g., ACEA) is administered at various doses, often with and without an FAAH inhibitor, at a predetermined time before seizure induction.
-
Seizure Induction: Seizures are induced using either MES or PTZ.
-
Observation: Animals are observed for the presence and severity of seizures. In the MES test, the presence or absence of the tonic hind-limb extension is recorded. In the PTZ test, the latency to the first clonic seizure and the seizure severity are scored.
-
-
Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED50) is calculated.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Anandamide and AEF
The following diagram illustrates the distinct primary mechanisms of action of anandamide and AEF at the cellular level.
Caption: Differential signaling pathways of Anandamide and AEF.
Experimental Workflow for In Vivo Anti-Tumorigenic Studies
This diagram outlines the typical workflow for assessing the anti-tumor effects of a compound in a preclinical model.
Caption: Workflow for in vivo anti-tumorigenic assessment.
Conclusion
The available in vivo evidence strongly suggests that AEF and anandamide have fundamentally different pharmacological profiles. While anandamide acts as a direct agonist at cannabinoid receptors, its therapeutic utility is hampered by rapid enzymatic degradation. AEF, on the other hand, appears to lack direct cannabimimetic activity but functions as an FAAH inhibitor. This mechanism of action allows AEF to potentiate the effects of endogenous anandamide in a more localized and potentially more controlled manner. The preclinical data on AEF's analogs, particularly in the areas of epilepsy and oncology, are promising and warrant further investigation into AEF itself as a potential therapeutic agent. Researchers and drug development professionals should consider these distinct mechanisms when designing future studies and developing novel therapeutics targeting the endocannabinoid system. Further direct comparative studies of AEF and anandamide across a range of in vivo models are crucial to fully elucidate their respective therapeutic potentials and safety profiles.
References
Unveiling the Selectivity of Arachidonoyl 2'-fluoroethylamide for the CB1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of Arachidonoyl 2'-fluoroethylamide (AEA-F) for the cannabinoid receptor 1 (CB1). By presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways and workflows, this document serves as a valuable resource for researchers investigating novel cannabinoid ligands.
Comparative Analysis of Binding Affinity
The selectivity of a ligand for a particular receptor is a critical determinant of its pharmacological profile. In the case of AEA-F, a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA), substitution of the terminal hydroxyl group with fluorine significantly enhances its binding affinity and selectivity for the CB1 receptor over the CB2 receptor.
A seminal study by Lin et al. (1998) systematically evaluated a series of anandamide analogs and provides key quantitative data on their binding affinities at both CB1 and CB2 receptors. The results, summarized in the table below, clearly demonstrate the superior selectivity of the 2'-fluoro substituted analog for the CB1 receptor.
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity Ratio (CB2 Kᵢ / CB1 Kᵢ) |
| Anandamide (AEA) | 89.4 ± 12.5 | 371 ± 112 | 4.15 |
| This compound (AEA-F) | 10.5 ± 1.8 | >10,000 | >952 |
| Arachidonoyl 2'-chloroethylamide (ACEA) | 1.4 ± 0.2 | >10,000 | >7142 |
Data sourced from Lin, S., et al. (1998). Novel analogues of arachidonylethanolamide (anandamide): Affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. Journal of Medicinal Chemistry, 41(27), 5353-5361.[1][2]
The data unequivocally shows that while the parent compound, anandamide, exhibits only a modest preference for the CB1 receptor, the introduction of a fluorine atom at the 2'-position of the ethanolamide headgroup results in a dramatic increase in CB1 affinity and a significant decrease in CB2 affinity, leading to a remarkably high selectivity ratio. This high selectivity makes AEA-F a valuable tool for probing the specific functions of the CB1 receptor.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for assessing receptor binding and functional activity are crucial. The following sections outline the standard methodologies employed in the characterization of cannabinoid receptor ligands.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Cell membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells).
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell debris, and the resulting membrane fraction is resuspended in an appropriate buffer.
-
Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Membrane preparations (containing a specific amount of receptor protein) are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940).
-
Increasing concentrations of the unlabeled test compound (e.g., AEA-F) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled, high-affinity cannabinoid ligand.
3. Filtration and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is defined as the IC₅₀ value.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding. It is a direct measure of the functional consequence of receptor activation.
1. Membrane Preparation:
-
Membrane preparation is carried out as described for the radioligand binding assay.
2. Assay Reaction:
-
The assay is performed in a 96-well plate.
-
Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test agonist (e.g., AEA-F).
-
Basal G protein activity is measured in the absence of any agonist.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through filter plates.
-
The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.
4. Data Analysis:
-
The specific binding of [³⁵S]GTPγS is calculated by subtracting the non-specific binding from the total binding.
-
The potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist are determined by non-linear regression analysis of the concentration-response curves.
Visualizing the Molecular Landscape
To further aid in the understanding of the experimental processes and the biological context of AEA-F's action, the following diagrams are provided.
The above diagram illustrates the parallel experimental workflows for determining the binding affinity and functional potency of AEA-F at both CB1 and CB2 receptors, leading to the ultimate determination of its selectivity.
This diagram depicts the primary signaling cascade initiated by the binding of an agonist like AEA-F to the CB1 receptor. The activation of the associated Gᵢ/₀ protein leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of downstream effectors such as the MAPK pathway and ion channels, ultimately resulting in a cellular response.[1][3][4][5][6]
References
- 1. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOVEL, POTENT THC/ANANDAMIDE (HYBRID) ANALOGS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Properties of Arachidonoyl 2'-fluoroethylamide and WIN 55,212-2
In the landscape of cannabinoid research, the synthetic agonists Arachidonoyl 2'-fluoroethylamide (AEF) and WIN 55,212-2 are pivotal tools for investigating the endocannabinoid system. This guide provides a detailed comparison of their functional characteristics in key in vitro assays, offering researchers, scientists, and drug development professionals a comprehensive resource for experimental design and data interpretation. While extensive data is available for the well-established agonist WIN 55,212-2, this guide also incorporates data on close structural analogs of AEF to provide a comparative perspective.
Quantitative Comparison of In Vitro Performance
The following tables summarize the binding affinities and functional potencies of WIN 55,212-2 and analogs of this compound at the human cannabinoid receptor 1 (CB1).
Table 1: Cannabinoid Receptor 1 (CB1) Binding Affinity
| Compound | Radioligand | Cell Line | Kᵢ (nM) |
| WIN 55,212-2 | [³H]CP55940 | CHO | 21 |
| [³H]WIN 55,212-2 | HEK293 | 37.6 | |
| (±)-2-Methyl Arachidonoyl-2'-fluoroethylamide | Not Specified | Rat Brain | 5.7[1] |
| Arachidonyl-2'-chloroethylamide (ACEA) | Not Specified | Not Specified | 1.4 |
Table 2: GTPγS Functional Assay at CB1 Receptor
| Compound | Cell Line | EC₅₀ (nM) | Eₘₐₓ (% Basal) |
| WIN 55,212-2 | HEK293 | 110 - 112 | Not Reported |
| CHO | 316.23 | Not Reported | |
| This compound (AEF) Analogs | - | Data not available | Data not available |
Table 3: Adenylyl Cyclase Functional Assay at CB1 Receptor
| Compound | Cell Line | EC₅₀ (nM) |
| WIN 55,212-2 | CHO | 37 |
| This compound (AEF) Analogs | - | Data not available |
Signaling Pathways and Experimental Workflows
The activation of the CB1 receptor by agonists like AEF and WIN 55,212-2 initiates a cascade of intracellular signaling events. The diagrams below, generated using the DOT language, illustrate the canonical signaling pathway and the workflows for the key functional assays discussed.
Caption: Canonical CB1 Receptor G-protein Signaling Pathway.
Caption: Experimental Workflows for Key Functional Assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key functional assays discussed in this guide.
Cannabinoid Receptor Binding Assay ([³H]CP55,940 Competition)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the CB1 receptor.
-
Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human CB1 receptor are harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add cell membranes, the radioligand [³H]CP55,940 (at a concentration close to its K₋d), and varying concentrations of the unlabeled test compound (this compound or WIN 55,212-2).
-
Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a high concentration of a potent unlabeled ligand (e.g., 10 µM WIN 55,212-2).
-
The plate is incubated, typically for 90 minutes at 30°C.
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation:
-
Prepare cell membranes from HEK293 or CHO cells expressing the human CB1 receptor as described for the receptor binding assay.
-
-
Assay Procedure:
-
In a 96-well plate, add cell membranes, [³⁵S]GTPγS, GDP (to maintain basal G-protein activity), and varying concentrations of the agonist (this compound or WIN 55,212-2).
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
The plate is incubated, typically for 60 minutes at 30°C.
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal stimulation over basal) are determined by non-linear regression analysis of the concentration-response curve.
-
Adenylyl Cyclase (cAMP) Inhibition Assay
This assay assesses the functional consequence of CB1 receptor activation by measuring the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture and Treatment:
-
CHO or HEK293 cells expressing the human CB1 receptor are cultured to an appropriate density.
-
Cells are pre-incubated with varying concentrations of the agonist (this compound or WIN 55,212-2) for a short period.
-
-
Stimulation and Lysis:
-
Adenylyl cyclase is then stimulated with forskolin (a direct activator of adenylyl cyclase) for a defined time (e.g., 15-30 minutes).
-
The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
-
cAMP Quantification:
-
The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in the samples is interpolated from the standard curve.
-
The EC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation is calculated from the concentration-response curve.
-
Conclusion
WIN 55,212-2 is a well-characterized, potent agonist at the CB1 receptor, demonstrating high affinity in binding assays and robust functional activity in both GTPγS and adenylyl cyclase assays. While direct comparative functional data for this compound is limited in the current literature, its structural analogs, such as (±)-2-Methyl Arachidonoyl-2'-fluoroethylamide and Arachidonyl-2'-chloroethylamide, exhibit high binding affinity for the CB1 receptor, suggesting that AEF itself is also likely a high-affinity ligand. Further studies are required to fully elucidate the functional efficacy and potency of this compound in GTPγS and adenylyl cyclase assays to enable a direct and comprehensive comparison with WIN 55,212-2. This guide provides a foundational framework and detailed protocols to facilitate such future investigations.
References
A Comparative Analysis of Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological and biochemical distinctions between the two primary endocannabinoids, Anandamide (B1667382) (AEA) and 2-Arachidonoylglycerol (B1664049) (2-AG).
This guide provides a comprehensive comparison of Anandamide (AEA or AEF - Anandamide Enhancing Factor) and 2-Arachidonoylglycerol (2-AG), the two most studied endogenous cannabinoid receptor ligands. While both play crucial roles in the endocannabinoid system (ECS), they exhibit distinct pharmacological profiles, metabolic pathways, and physiological functions. Understanding these differences is paramount for researchers and drug development professionals targeting the ECS for therapeutic intervention.
At a Glance: Key Differences Between AEA and 2-AG
| Feature | Anandamide (AEA) | 2-Arachidonoylglycerol (2-AG) |
| Receptor Activity | Partial agonist at CB1 and CB2 receptors | Full agonist at CB1 and CB2 receptors[1][2] |
| Brain Concentration | Significantly lower (pmol/g tissue) | Significantly higher (nmol/g tissue), ~100-1000 times more abundant than AEA[3][4] |
| Primary Metabolic Enzyme | Fatty Acid Amide Hydrolase (FAAH) | Monoacylglycerol Lipase (B570770) (MAGL)[2] |
| Role in Synaptic Plasticity | Modulatory role, involved in some forms of long-term depression (LTD) | Major mediator of retrograde signaling, crucial for short-term and long-term synaptic plasticity[5][6] |
Quantitative Comparison of Pharmacological Parameters
The following tables summarize the key quantitative data comparing the performance of AEA and 2-AG at cannabinoid receptors and their degradation by their respective primary enzymes.
Table 1: Cannabinoid Receptor Binding Affinity (Ki)
Binding affinity (Ki) represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher affinity.
| Ligand | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |
| Anandamide (AEA) | 89 ± 10 | ~1930 | [7][8] |
| 2-Arachidonoylglycerol (2-AG) | 472 | 1400 | [8] |
Note: Ki values can vary between studies depending on the experimental conditions and tissues/cell lines used.
Table 2: Cannabinoid Receptor Functional Potency (EC50) in GTPγS Binding Assays
Functional potency (EC50) in a GTPγS binding assay measures the concentration of an agonist that produces 50% of the maximal response, indicating the ligand's ability to activate the G-protein-coupled receptor.
| Ligand | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) | Reference |
| Anandamide (AEA) | ~261 (weak partial agonist) | 121 ± 29 | [9] |
| 2-Arachidonoylglycerol (2-AG) | ~122 | 38.9 ± 3.1 | [9] |
Note: The data highlights that while AEA has a higher affinity for the CB1 receptor, 2-AG is a more potent and efficacious agonist at both CB1 and CB2 receptors.
Table 3: Enzymatic Hydrolysis Kinetics
The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for its substrate.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| FAAH | Anandamide (AEA) | ~5-15 | ~5-10 | [10] |
| MAGL | 2-Arachidonoylglycerol (2-AG) | ~5-20 | ~10-20 | [10] |
Note: Kinetic parameters are highly dependent on the enzyme source and assay conditions.
Signaling Pathways and Metabolism
The distinct biological roles of AEA and 2-AG are, in part, governed by their separate biosynthetic and degradative pathways. These pathways are tightly regulated to control the spatio-temporal dynamics of endocannabinoid signaling.
Biosynthetic and degradative pathways of AEA and 2-AG.
Experimental Protocols
Accurate comparison of AEA and 2-AG relies on standardized and well-defined experimental protocols. Below are methodologies for key experiments cited in this guide.
Radioligand Displacement Assay for Receptor Binding Affinity (Ki)
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Workflow for a radioligand displacement assay.
Detailed Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer containing a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and a range of concentrations of the unlabeled competitor ligand (AEA or 2-AG).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Potency (EC50)
This functional assay measures the ability of an agonist to activate G-protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Workflow:
Workflow for a [³⁵S]GTPγS binding assay.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS, and varying concentrations of the agonist (AEA or 2-AG).
-
Filtration: The reaction is terminated by rapid filtration to separate G-protein-bound [³⁵S]GTPγS from the free nucleotide.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is calculated from the dose-response curve. The maximal effect (Emax) is also determined to assess the efficacy of the agonist.
Enzymatic Activity Assays for FAAH and MAGL
These assays measure the rate of hydrolysis of AEA by FAAH and 2-AG by MAGL, respectively.
Detailed Methodology:
-
Enzyme Source: Homogenates or purified enzyme preparations from tissues or cells expressing FAAH or MAGL are used.
-
Substrate: A specific substrate for each enzyme is used. For FAAH, this is typically radiolabeled or fluorogenic AEA. For MAGL, radiolabeled or fluorogenic 2-AG is used.
-
Incubation: The enzyme is incubated with the substrate at a specific temperature and pH for a defined period.
-
Product Separation and Quantification: The reaction is stopped, and the product of the enzymatic reaction (e.g., arachidonic acid) is separated from the unreacted substrate, often using liquid-liquid extraction or chromatography. The amount of product is then quantified, for example, by liquid scintillation counting if a radiolabeled substrate was used.
-
Data Analysis: The initial reaction velocities at different substrate concentrations are determined. These data are then fitted to the Michaelis-Menten equation to calculate the Km and Vmax.[11][12]
Conclusion
The distinct pharmacological and biochemical properties of AEA and 2-AG underscore their non-redundant roles in the endocannabinoid system. 2-AG, with its high abundance and full agonism at cannabinoid receptors, appears to be the primary mediator of on-demand retrograde signaling that governs synaptic plasticity.[6] In contrast, AEA, a partial agonist present at lower levels, likely plays a more modulatory role in fine-tuning synaptic transmission and may also exert effects through other non-cannabinoid receptor targets.[3] For researchers and drug development professionals, a thorough understanding of these differences is critical for designing selective therapeutic strategies that target specific arms of the endocannabinoid system to achieve desired physiological outcomes while minimizing off-target effects.
References
- 1. Anandamide and 2-arachidonoylglycerol: pharmacological properties, functional features, and emerging specificities of the two major endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aeajoy.com [aeajoy.com]
- 3. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
- 6. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparisons of Δ9-Tetrahydrocannabinol and Anandamide on a Battery of Cognition-Related Behavior in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
Unveiling the Receptor Selectivity of Arachidonoyl 2'-fluoroethylamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Arachidonoyl 2'-fluoroethylamide (AEF-EA) is a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA). Its structural modifications are intended to enhance its affinity and selectivity for specific cannabinoid receptors, thereby offering a more targeted pharmacological tool. This guide provides an objective comparison of AEF-EA's cross-reactivity with cannabinoid receptors (CB1 and CB2) and other potential off-target receptors, namely the Transient Receptor Potential Vanilloid 1 (TRPV1) and the G-protein coupled receptor 55 (GPR55). The information presented is supported by experimental data and detailed methodologies to assist researchers in their investigations.
Quantitative Comparison of Receptor Binding and Functional Activity
The following table summarizes the known binding affinities (Ki) and functional activities (EC50) of this compound and its structural analogs at various receptors. This data provides a quantitative basis for comparing its selectivity profile.
| Compound | Receptor | Assay Type | Species | Ki (nM) | EC50 (µM) | Selectivity |
| This compound (AEF-EA) | CB1 | Binding Affinity | Human | 26.7 | - | ~34-fold selective for CB1 over CB2 |
| CB2 | Binding Affinity | Human | 908 | - | ||
| Arachidonyl-2'-chloroethylamide (ACEA) | TRPV1 | Functional Activity | Rat | - | 14.0 | Demonstrates activity at TRPV1 |
| Anandamide (AEA) | CB1 | Binding Affinity | Rat | 89 | - | Non-selective |
| CB2 | Binding Affinity | Rat | 371 | - | ||
| TRPV1 | Functional Activity | Rat | - | 11.0 | Agonist at TRPV1 | |
| GPR55 | Functional Activity | Human | - | >10 | Weak agonist/modulator at GPR55 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Competitive Radioligand Binding Assay for Cannabinoid Receptors (CB1 and CB2)
This protocol is a standard method for determining the binding affinity of a test compound to a receptor of interest.
1. Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Test compound: this compound (AEF-EA).
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
2. Procedure:
-
Incubation Setup: In a 96-well plate, combine the membrane preparation (typically 10-20 µg of protein), a fixed concentration of [³H]CP55,940 (usually at its Kd value), and varying concentrations of the unlabeled test compound (AEF-EA).
-
Total and Non-specific Binding: For total binding wells, omit the test compound. For non-specific binding wells, add a saturating concentration of the unlabeled ligand.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Imaging Assay for TRPV1 and GPR55 Activation
This functional assay measures the ability of a compound to activate receptors that signal through an increase in intracellular calcium concentration.
1. Materials:
-
HEK-293 cells stably or transiently expressing human TRPV1 or GPR55.
-
Calcium-sensitive fluorescent dye: Fura-2 AM or Fluo-4 AM.
-
Pluronic F-127.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS) with and without calcium.
-
Test compound: this compound (AEF-EA).
-
Positive control for TRPV1: Capsaicin.
-
Positive control for GPR55: L-α-lysophosphatidylinositol (LPI).
-
Fluorescence microscope or a plate reader with fluorescence detection capabilities.
2. Procedure:
-
Cell Culture: Plate the transfected HEK-293 cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging and allow them to adhere.
-
Dye Loading: Incubate the cells with Fura-2 AM or Fluo-4 AM and Pluronic F-127 in assay buffer at 37°C for 30-60 minutes in the dark. Pluronic F-127 aids in the dispersion of the nonpolar AM ester in the aqueous medium.
-
Washing: Wash the cells with assay buffer to remove excess dye and allow for de-esterification of the AM ester by intracellular esterases, which traps the fluorescent indicator inside the cells.
-
Baseline Measurement: Acquire baseline fluorescence readings before the addition of any compounds. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.
-
Compound Addition: Add varying concentrations of the test compound (AEF-EA) or positive controls to the cells.
-
Data Acquisition: Continuously record the fluorescence intensity changes over time. An increase in intracellular calcium will lead to an increase in the 340/380 nm fluorescence ratio for Fura-2 or an increase in fluorescence intensity for Fluo-4.
-
Data Analysis: Quantify the change in fluorescence as a measure of the intracellular calcium response. Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the receptors and the experimental workflows described above.
Unveiling the Analgesic Potential of Arachidonoyl 2'-fluoroethylamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of Arachidonoyl 2'-fluoroethylamide (AEF-EA) with other key analgesic compounds. Due to the limited direct experimental data on AEF-EA in publicly available literature, this guide leverages data from its close structural analog, Arachidonyl-2-chloroethylamide (ACEA), and the parent endocannabinoid, Anandamide (B1667382) (AEA), to project its potential efficacy. The performance of these cannabinoid receptor agonists is compared against the well-established synthetic cannabinoid WIN 55,212-2 and the opioid analgesic Morphine across various preclinical pain models.
Executive Summary
This compound (AEF-EA) is a novel synthetic cannabinoid designed as a metabolically stabilized analog of the endogenous cannabinoid anandamide (AEA). The substitution of a fluorine atom at the 2'-position of the ethanolamide headgroup is intended to confer resistance to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), thereby prolonging its analgesic action. While direct analgesic data for AEF-EA is emerging, its high affinity for the CB1 receptor, similar to its chloro-analog ACEA, suggests potent analgesic properties. This guide synthesizes available data to provide a comparative framework for evaluating AEF-EA's potential as a therapeutic agent for pain management.
Comparative Analgesic Efficacy
The following tables summarize the quantitative data on the analgesic efficacy of the compared compounds in three standard preclinical pain models: the formalin test, the tail-flick test, and the von Frey test.
Table 1: Analgesic Efficacy in the Formalin Test
| Compound | Animal Model | Administration Route | ED₅₀ (mg/kg) / % Analgesia | Phase of Formalin Test |
| Anandamide (AEA) | Rat | i.p. | - | Reduces nociceptive behaviors in both phases |
| WIN 55,212-2 | Rat | i.p. | 0.7 (95% C.L. = 0.5–1.0) | Both phases |
| Morphine | Rat | s.c. | 2.7-fold increase in ED₅₀ in tolerant rats | Both phases |
| This compound (AEF-EA) / ACEA (proxy) | - | - | Data not available | Likely effective in both phases |
Table 2: Analgesic Efficacy in the Tail-Flick Test
| Compound | Animal Model | Administration Route | ED₅₀ (mg/kg) / % MPE |
| Anandamide (AEA) | Mouse (FAAH-/-) | i.p. | 13 (95% C.L. = 5-30)[1] |
| WIN 55,212-2 | Rat | i.t. | Increased tail withdrawal latency |
| Morphine | Rat | s.c. | 1.8-fold increase in ED₅₀ in tolerant rats[2] |
| This compound (AEF-EA) / ACEA (proxy) | - | - | Data not available |
Table 3: Analgesic Efficacy in the Von Frey Test
| Compound | Animal Model | Administration Route | Paw Withdrawal Threshold (g) / % Reduction in Hyperalgesia |
| Anandamide (AEA) | Rat | Intra-articular | Dose-dependent anti-hyperalgesia |
| WIN 55,212-2 | Rat | s.c. | Dose-dependent increase in withdrawal threshold[3] |
| Morphine | - | - | Data not available |
| This compound (AEF-EA) / ACEA (proxy) | - | - | Data not available |
Mechanism of Action: Signaling Pathways
The analgesic effects of AEF-EA, like other cannabinoids, are primarily mediated through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.
CB1 Receptor Signaling Pathway
CB1 receptors are predominantly expressed in the central nervous system. Their activation by an agonist like AEF-EA initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.
Caption: CB1 Receptor Signaling Cascade.
CB2 Receptor Signaling Pathway
CB2 receptors are primarily found on immune cells, and their activation is associated with anti-inflammatory effects that contribute to analgesia, particularly in inflammatory and neuropathic pain states.
Caption: CB2 Receptor Signaling Cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Formalin Test
The formalin test is a model of tonic chemical pain that assesses the response to a persistent noxious stimulus. It consists of two distinct phases of nociceptive behavior.
Experimental Workflow:
Caption: Formalin Test Experimental Workflow.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g) are typically used.
-
Acclimatization: Animals are placed in individual observation chambers for at least 30 minutes before testing to allow for acclimatization to the environment.
-
Drug Administration: The test compound (e.g., AEF-EA, WIN 55,212-2, Morphine) or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous) at a specified time before formalin injection.
-
Formalin Injection: A 2.5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, the animal is returned to the observation chamber, and the cumulative time spent licking or biting the injected paw is recorded for two distinct periods: Phase 1 (0-5 minutes) and Phase 2 (15-30 minutes post-injection).[4][5]
Tail-Flick Test
The tail-flick test is a measure of spinal nociceptive reflexes and is commonly used to evaluate the efficacy of centrally acting analgesics.
Experimental Workflow:
Caption: Tail-Flick Test Experimental Workflow.
Methodology:
-
Animals: Male C57BL/6 mice (20-25 g) are often used.
-
Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the ventral surface of the tail.
-
Baseline Latency: The animal is gently restrained, and its tail is positioned over the heat source. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[6][7]
-
Drug Administration: The test compound or vehicle is administered.
-
Post-Treatment Latency: At predetermined time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[1]
Von Frey Filament Test
The von Frey test is used to assess mechanical allodynia, which is a pain response to a normally non-painful stimulus. It is particularly useful in models of neuropathic and inflammatory pain.
Experimental Workflow:
Caption: Von Frey Test Experimental Workflow.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are commonly used.
-
Apparatus: Animals are placed in individual chambers on an elevated wire mesh floor, allowing access to the plantar surface of their hind paws. Calibrated von Frey filaments of varying stiffness are used.
-
Acclimatization: Animals are allowed to acclimatize to the testing environment for at least 30 minutes.
-
Baseline Threshold: The 50% paw withdrawal threshold is determined using the up-down method. A series of von Frey filaments are applied to the mid-plantar surface of the hind paw until the filament just buckles. A positive response is a sharp withdrawal of the paw. The pattern of responses is used to calculate the 50% withdrawal threshold.[8]
-
Drug Administration: The test compound or vehicle is administered.
-
Post-Treatment Threshold: The paw withdrawal threshold is reassessed at various time points after drug administration.
Conclusion
This compound (AEF-EA) holds significant promise as a potent and metabolically stable analgesic. Based on its structural similarity to anandamide and the known effects of halogenation on cannabinoid receptor affinity, AEF-EA is expected to exhibit robust analgesic activity in various pain models, likely mediated through the CB1 receptor. Its enhanced stability may offer a longer duration of action compared to its parent compound, anandamide. Further preclinical studies are warranted to directly quantify the analgesic efficacy of AEF-EA and to fully characterize its pharmacological profile in comparison to existing analgesics. This guide provides a foundational framework for such investigations and highlights the potential of AEF-EA as a next-generation cannabinoid-based therapeutic for pain.
References
- 1. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoid CB2 receptors modulate ERK-1/2 kinase signalling and NO release in microglial cells stimulated with bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of FAAH Inhibitors: Evaluating Arachidonoyl 2'-fluoroethylamide and Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
Understanding Arachidonoyl 2'-fluoroethylamide (AEF) as a FAAH Substrate
This compound (AEF) is an analog of the endocannabinoid anandamide (B1667382). While it exhibits a high binding affinity for the CB1 receptor, its utility as a tool to modulate the endocannabinannabinoid system is limited by its metabolic instability.[1] AEF is a good substrate for FAAH and is rapidly hydrolyzed by the enzyme.[1][2] This characteristic means that AEF does not effectively inhibit FAAH to produce a sustained increase in endogenous anandamide levels, which is the therapeutic goal of FAAH inhibition. Modifications to the AEF structure, such as the addition of a methyl group, have been shown to enhance metabolic stability, further highlighting the inherent instability of AEF itself.[2]
Comparative Efficacy of Established FAAH Inhibitors
In contrast to AEF, several classes of compounds have been developed that effectively inhibit FAAH activity, leading to elevated endocannabinoid levels and subsequent therapeutic effects. The following tables summarize the quantitative data on the potency of prominent FAAH inhibitors.
Table 1: In Vitro Potency of Selected FAAH Inhibitors
| Inhibitor | Class | Target | IC50 (nM) | Mechanism of Action | Selectivity |
| URB597 | Carbamate | FAAH | 4.6 | Covalent (Carbamylation of catalytic serine) | Targets multiple serine hydrolases |
| PF-3845 | Piperidine/Piperazine Urea | FAAH | 7.2 (human), 7.4 (rat) | Covalent (Carbamylation of catalytic serine) | Highly selective for FAAH |
| OL-135 | α-Ketoheterocycle | FAAH | Ki = 4.7 nM | Reversible covalent (Hemiketal formation) | Selective for FAAH |
Note: IC50 and Ki values can vary depending on the assay conditions and the species of the enzyme used.[3][4]
Table 2: In Vivo Effects of Selected FAAH Inhibitors
| Inhibitor | Animal Model | Dose | Effect on Anandamide Levels | Observed Therapeutic Effects |
| URB597 | Rat | 0.3 mg/kg i.p. | Increased brain anandamide levels | Antinociceptive effects, anxiolytic-like effects |
| PF-3845 | Mouse | 10 mg/kg, i.p. | Sustained (>7h) elevation in brain anandamide levels | Reduction in inflammatory pain |
| OL-135 | Not specified | Not specified | Transient elevation of anandamide levels | Analgesia |
Signaling Pathways and Experimental Workflows
The inhibition of FAAH leads to an increase in the endogenous levels of anandamide, which then activates cannabinoid receptors (CB1 and CB2), triggering downstream signaling cascades.
Caption: FAAH signaling pathway and point of inhibition.
The evaluation of FAAH inhibitors typically follows a standardized workflow to determine their potency and efficacy.
Caption: A typical experimental workflow for FAAH inhibitor evaluation.
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against FAAH.
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), which upon hydrolysis by FAAH, releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is directly proportional to FAAH activity. Inhibitors will reduce the rate of this reaction.
Materials and Reagents:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Test inhibitor compound (dissolved in a suitable solvent like DMSO)
-
Known FAAH inhibitor as a positive control (e.g., URB597)
-
Solvent (e.g., DMSO) as a negative control
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of the FAAH enzyme, substrate, and test compounds in the assay buffer.
-
Assay Reaction:
-
To the wells of the microplate, add the assay buffer.
-
Add the test inhibitor at various concentrations. Include wells for positive and negative controls.
-
Add the FAAH enzyme solution to all wells except the background control wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the inhibitor.
-
Plot the percentage of FAAH inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FAAH activity, by fitting the data to a suitable dose-response curve.
-
In Vivo Assessment of FAAH Inhibition
This protocol outlines a general procedure to evaluate the in vivo efficacy of a FAAH inhibitor in an animal model of pain.
Animal Model:
-
A common model is the Complete Freund's Adjuvant (CFA) model of inflammatory pain in rodents. Injection of CFA into the paw induces localized inflammation and hypersensitivity to thermal and mechanical stimuli.
Procedure:
-
Induction of Pain: Induce inflammation by injecting CFA into the plantar surface of the hind paw of the animals.
-
Drug Administration: Administer the test FAAH inhibitor (e.g., PF-3845) or vehicle control via a suitable route (e.g., intraperitoneal injection) at a specific time point after CFA injection.
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at various time points after drug administration. An increase in the withdrawal threshold indicates an analgesic effect.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus (e.g., radiant heat source). An increase in withdrawal latency suggests an anti-hyperalgesic effect.
-
-
Measurement of Anandamide Levels:
-
At the end of the behavioral testing, euthanize the animals and collect brain and other relevant tissues.
-
Extract lipids from the tissues and quantify the levels of anandamide and other fatty acid amides using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Compare the behavioral responses (paw withdrawal threshold/latency) between the inhibitor-treated and vehicle-treated groups using appropriate statistical tests.
-
Correlate the observed behavioral effects with the changes in anandamide levels in the tissues.
-
Conclusion
The landscape of FAAH inhibitors is rich with potent and selective compounds that hold significant therapeutic promise. While this compound is a valuable tool for studying cannabinoid receptor pharmacology, its rapid degradation by FAAH makes it an unsuitable candidate for FAAH inhibition. In contrast, inhibitors from the carbamate, urea, and α-ketoheterocycle classes, such as URB597, PF-3845, and OL-135, have demonstrated robust in vitro and in vivo efficacy. The choice of an appropriate inhibitor for research or drug development will depend on the desired characteristics, such as mechanism of action (covalent vs. reversible), selectivity profile, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and development of novel FAAH inhibitors.
References
A Head-to-Head Comparison of Fluorinated and Chlorinated Anandamide Analogs for Cannabinoid Receptor Targeting
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system, a key player in neuromodulation and physiological regulation, continues to be a fertile ground for therapeutic innovation. Anandamide (B1667382) (AEA), the first identified endogenous cannabinoid, has been the subject of extensive research, leading to the development of numerous analogs designed to enhance its therapeutic properties. Among these, fluorinated and chlorinated derivatives have emerged as promising candidates due to their altered receptor affinity, metabolic stability, and in vivo efficacy. This guide provides a detailed head-to-head comparison of these halogenated anandamide analogs, supported by experimental data, to aid researchers in the selection and development of next-generation cannabinoid-based therapeutics.
Executive Summary
Halogenation of anandamide at the ethanolamide moiety has been shown to significantly influence its pharmacological profile. This guide synthesizes available data on the receptor binding affinities, enzymatic stability, and in vivo potency of fluorinated and chlorinated anandamide analogs.
Key Findings:
-
Enhanced Receptor Affinity: Both fluorination and chlorination at the 2'-position of the ethanolamide headgroup can increase binding affinity for the CB1 receptor compared to the parent compound, anandamide. Notably, the 2'-chloro analog has been reported to exhibit the highest affinity for the CB1 receptor in some studies.
-
Increased In Vivo Potency: The fluorinated analog, 2'-fluoroanandamide (FA), demonstrates significantly greater antinociceptive potency in vivo compared to anandamide.
-
Metabolic Stability: While simple halogenation at the hydroxyl group may not dramatically alter enzymatic stability against fatty acid amide hydrolase (FAAH), other structural modifications, such as methylation, can confer enhanced resistance to degradation.
Comparative Data Tables
The following tables summarize the quantitative data for fluorinated and chlorinated anandamide analogs in comparison to anandamide.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) and In Vivo Antinociceptive Potency (ED50)
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | In Vivo Antinociception (Tail-Flick Test) ED50 |
| Anandamide (AEA) | 214 ± 45[1] | >3000 | 77 µ g/mouse (i.t.)[1] |
| 2'-Fluoroanandamide (FA) | 72 ± 5[1] | Not Reported | 7 µ g/mouse (i.t.)[1] |
| 2'-Chloroanandamide | Reported as having the highest affinity for CB1[2][3] | Not Reported | Not Reported |
Note: Data for 2'-Chloroanandamide is qualitative from the available literature. A direct quantitative comparison from a single study was not found.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cannabinoid Receptor Binding Assay (Radioligand Displacement Assay)
This protocol describes a standard filtration binding assay to determine the affinity of compounds for the CB1 receptor.
Materials:
-
Rat brain membranes (or cells expressing the cannabinoid receptor of interest)
-
[³H]CP-55,940 (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
Unlabeled test compounds (anandamide, fluorinated/chlorinated analogs)
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF) solution (optional, to inhibit FAAH)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation fluid and vials
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat whole brain or from cells expressing the cannabinoid receptor.
-
Assay Setup: In polypropylene (B1209903) tubes, combine the membrane preparation, [³H]CP-55,940 at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric Method)
This protocol outlines a common method for measuring the enzymatic activity of FAAH and the inhibitory potential of test compounds.
Materials:
-
Source of FAAH enzyme (e.g., rat liver microsomes, recombinant FAAH)
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Test compounds (anandamide analogs)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare the FAAH enzyme solution in the assay buffer.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Add the FAAH substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm, emission at 465 nm). The fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), is released upon substrate hydrolysis.
-
Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve. Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50).
In Vivo Antinociception Assay (Tail-Flick Test)
The tail-flick test is a standard method for assessing the analgesic properties of compounds in rodents.
Materials:
-
Male ICR mice (or other suitable rodent strain)
-
Tail-flick analgesia meter (with a radiant heat source)
-
Test compounds (anandamide analogs) dissolved in a suitable vehicle
-
Injection supplies (for intrathecal or other routes of administration)
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and handling procedures.
-
Baseline Latency: Measure the baseline tail-flick latency for each animal by focusing the radiant heat source on the tail and recording the time it takes for the animal to flick its tail. A cut-off time is set to prevent tissue damage.
-
Compound Administration: Administer the test compound at various doses via the desired route (e.g., intrathecal injection).
-
Post-treatment Latency: At specific time points after administration, re-measure the tail-flick latency.
-
Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each dose. Determine the dose of the compound that produces a 50% effect (ED50) by constructing a dose-response curve.
Visualizing the Mechanisms
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Endocannabinoid Signaling Pathway.
References
- 1. Characterization of anandamide- and fluoroanandamide-induced antinociception and cross-tolerance to delta 9-THC after intrathecal administration to mice: blockade of delta 9-THC-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Arachidonoyl 2'-fluoroethylamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like Arachidonoyl 2'-fluoroethylamide is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for every research chemical are not always published, this guide provides essential, step-by-step procedures based on the Safety Data Sheet (SDS) and established best practices for hazardous chemical waste management. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for ensuring a safe and compliant laboratory environment.
Essential Safety & Handling Information
Before proceeding with any disposal protocol, it is crucial to be familiar with the inherent properties and hazards of this compound. This compound is typically supplied in a solution, often ethanol, which influences its handling and disposal requirements.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Formal Name | N-(2-fluoroethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide | [1] |
| CAS Number | 166100-37-4 | [1] |
| Molecular Formula | C₂₂H₃₆FNO | [1] |
| Formula Weight | 349.5 g/mol | [1] |
| Supplied As | A solution in ethanol | [1] |
| Storage | -20°C | [2] |
| Stability | ≥ 2 years | [1] |
Note: The provided product is for research use only and not for human or veterinary diagnostic or therapeutic use. It should be considered hazardous until further information is available.[2][3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Never dispose of this chemical down the drain or in regular trash.[5][6]
Step 1: Personal Protective Equipment (PPE) Ensure you are wearing appropriate PPE before handling the material. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Identification and Segregation Treat all waste containing this compound as hazardous chemical waste.
-
Segregate : Keep this waste separate from other waste streams, such as biological or radioactive waste.
-
Incompatibility : Store separately from incompatible materials, particularly strong oxidizing agents, acids, and bases to prevent violent reactions.[7]
Step 3: Containerization
-
Use Appropriate Containers : Collect the waste in a designated, compatible container. Plastic is often preferred.[8] The container must be in good condition, with no cracks or deterioration, and have a secure, leak-proof screw cap.[7][9]
-
Headroom : Do not overfill the container. Leave at least one inch of headroom to allow for vapor expansion.[7]
Step 4: Labeling Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in Ethanol")
-
The approximate concentration and quantity
-
The date accumulation started
-
Any associated hazards (e.g., "Flammable Liquid" if in ethanol)
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]
-
Secondary Containment : It is best practice to keep the waste container within a secondary containment system to prevent spills.
-
Inspection : Inspect the SAA weekly for any signs of leakage from containers.[7]
Step 6: Arrange for Disposal
-
Contact EHS : Once the container is full or you have reached the accumulation time limit (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup and disposal.[8]
-
Do Not Evaporate : Never attempt to dispose of the chemical by evaporation in a fume hood.[6]
Disposal Workflow and Safety Hierarchy
To visualize the procedural flow, the following diagrams outline the decision-making process for chemical waste disposal and the hierarchy of safety controls.
Caption: A workflow for the proper handling and disposal of laboratory chemical waste.
Caption: The hierarchy of controls for mitigating laboratory hazards.
Important Considerations for Fluorinated Compounds
This compound contains a strong carbon-fluorine bond. Such compounds can be persistent in the environment and may require specific disposal technologies.[10][11] High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds, but this determination and execution must be handled by licensed hazardous waste management professionals.[11][12]
Disclaimer: This document provides general guidance. All laboratory personnel are responsible for following the specific protocols and regulations established by their institution, as well as local, state, and federal laws regarding hazardous waste management. Always consult your institution's Environmental Health and Safety department for specific instructions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. epa.gov [epa.gov]
Essential Safety and Logistics for Handling Arachidonoyl 2'-fluoroethylamide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Arachidonoyl 2'-fluoroethylamide, a potent synthetic cannabinoid receptor agonist. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear plan for the operational lifecycle of this compound, from receipt to disposal. Adherence to these guidelines is essential to mitigate risks associated with this potent research chemical.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This compound is supplied as a solution, typically in ethanol (B145695) or other organic solvents, and presents chemical and potential pharmacological hazards.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory where the compound is handled. |
| Hand Protection | Disposable Gloves | Chemical-resistant nitrile or latex gloves are required. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat must be worn to protect against splashes and spills. |
| Respiratory Protection | Ventilation | Work should be conducted in a well-ventilated area. A chemical fume hood is recommended for all procedures involving open solutions of the compound. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages and necessary precautions.
Detailed Handling and Disposal Procedures
Receiving and Storage
Upon receiving a shipment of this compound, immediately inspect the packaging for any signs of damage or leaks. The compound should be stored in its original vial at -20°C to ensure its stability, which is reported to be at least two years under these conditions.
Solution Preparation and Handling
All manipulations of this compound, especially the preparation of solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure. Personnel must wear the full complement of prescribed PPE. The compound is typically supplied in an ethanol solution; handle with care due to flammability.
Spill and Decontamination Procedures
In the event of a spill, evacuate the immediate area and ensure proper ventilation. Absorb the spill with an inert material, such as vermiculite (B1170534) or sand, and place it in a sealed container for disposal as chemical waste. Decontaminate the affected surfaces with a suitable laboratory detergent and rinse thoroughly.
Disposal Plan
All waste materials contaminated with this compound, including empty vials, used pipette tips, and contaminated absorbents, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.
Safety Data Summary
| Hazard Category | Potential Hazard | Recommended Precautions |
| Flammability | The solvent (e.g., ethanol) is flammable. | Keep away from heat, sparks, and open flames. |
| Health Hazards | May cause eye irritation. Potential for drowsiness or dizziness upon inhalation of vapors. The pharmacological effects of accidental exposure are unknown but could be significant. | Avoid contact with eyes and skin. Avoid breathing vapors. Use in a well-ventilated area, preferably a fume hood. |
Note: Specific quantitative toxicity data, such as LD50 and permissible exposure limits, for this compound are not currently available in the public domain. Therefore, it is imperative to handle this compound with the utmost caution, assuming high potency and potential for adverse health effects.
Logical Relationship for Safety Precautions
The following diagram illustrates the logical flow of safety precautions, emphasizing the hierarchical approach to risk mitigation when working with potent research compounds.
By implementing these safety and logistical procedures, research institutions can effectively manage the risks associated with the handling of this compound, thereby ensuring a safe and productive research environment. Continuous review and adherence to these protocols are paramount for the protection of all laboratory personnel.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
